molecular formula C8H15NO2 B1439162 Ethyl 1-(aminomethyl)cyclobutanecarboxylate CAS No. 911060-83-8

Ethyl 1-(aminomethyl)cyclobutanecarboxylate

Cat. No.: B1439162
CAS No.: 911060-83-8
M. Wt: 157.21 g/mol
InChI Key: GPEFDMPXVMDHKY-UHFFFAOYSA-N
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Description

Ethyl 1-(aminomethyl)cyclobutanecarboxylate (CAS 911060-83-8) is a chemical intermediate of significant interest in organic and medicinal chemistry. Its structure, which features both a reactive primary amine and an ethyl ester group attached to a strained cyclobutane ring, makes it a versatile building block for the synthesis of complex molecules . This compound is primarily utilized in the development of Active Pharmaceutical Ingredients (APIs), with specific applications in drug discovery programs targeting neurological and cardiovascular diseases . The cyclobutane ring contributes unique steric and electronic properties, which can enhance the stability and biological activity of resulting compounds. Its value is demonstrated by its use in patented research, such as in the synthesis of cycloalkylamino acid derivatives investigated for treating inflammation, autoimmune diseases, and cancer . Supplied as a liquid, it should be stored at room temperature . This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 1-(aminomethyl)cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-7(10)8(6-9)4-3-5-8/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEFDMPXVMDHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669279
Record name Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911060-83-8
Record name Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 1-(aminomethyl)cyclobutanecarboxylate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 1-(aminomethyl)cyclobutanecarboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule featuring a cyclobutane ring, a primary amine, and an ethyl ester. The rigid, puckered structure of the cyclobutane moiety has garnered increasing interest in medicinal chemistry.[1] This unique four-membered carbocycle can impart favorable properties to drug candidates, such as increased metabolic stability, conformational restriction to lock in bioactive conformations, and the ability to serve as a non-planar bioisostere for other chemical groups.[1] this compound, with its strategically placed reactive handles—the amine and the ester—serves as a valuable building block for the synthesis of more complex molecules, particularly in the exploration of novel therapeutics.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential applications in the field of drug discovery.

Physicochemical Properties

The definitive Chemical Abstracts Service (CAS) number for this compound is 911060-83-8 .[4] It is also commonly handled and sold as its hydrochloride salt, which has the CAS number 1269021-92-2 .[5] The salt form often provides improved stability and handling characteristics.

PropertyValueSource
CAS Number 911060-83-8[4]
Molecular Formula C₈H₁₅NO₂[6]
Molecular Weight 157.21 g/mol [6]
CAS Number (HCl Salt) 1269021-92-2[5]
Molecular Formula (HCl Salt) C₈H₁₆ClNO₂[5]
Molecular Weight (HCl Salt) 193.67 g/mol [5]
Canonical SMILES CCOC(=O)C1(CCC1)CN[7]

Below is a 2D chemical structure diagram of this compound.

Caption: 2D Structure of this compound

Synthesis and Purification

A common synthetic route to this compound would likely start from a precursor such as Ethyl 1-cyanocyclobutanecarboxylate or a protected amino acid derivative. A plausible and efficient method involves the reduction of the corresponding nitrile. This approach is advantageous as the starting materials are often commercially available or can be synthesized via established procedures.

Representative Synthesis Workflow: Reduction of Ethyl 1-cyanocyclobutanecarboxylate

This theoretical workflow is based on standard organic chemistry transformations for the reduction of nitriles to primary amines.

G cluster_0 Synthesis of Precursor cluster_1 Reduction to Target Compound cluster_2 Purification Start Ethyl Cyanoacetate + 1,3-Dibromopropane Step1 Cyclization (e.g., NaOEt, EtOH) Start->Step1 Reactants Product1 Ethyl 1-cyanocyclobutanecarboxylate Step1->Product1 Yields Step2 Reduction (e.g., H₂, Raney Ni or LiAlH₄) Product1->Step2 Starting Material Product2 This compound Step2->Product2 Final Product Step3 Workup & Purification (e.g., Distillation or Chromatography) Product2->Step3

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)
  • Synthesis of Ethyl 1-cyanocyclobutanecarboxylate:

    • To a solution of sodium ethoxide in ethanol, add ethyl cyanoacetate.

    • Follow with the addition of 1,3-dibromopropane.

    • Reflux the reaction mixture.

    • After completion, concentrate the mixture and perform an aqueous workup with subsequent extraction using an organic solvent like ethyl acetate.

    • Dry the organic layer and remove the solvent under reduced pressure to yield the crude nitrile precursor.

  • Reduction of the Nitrile:

    • The crude Ethyl 1-cyanocyclobutanecarboxylate can be reduced using several methods. A common approach is catalytic hydrogenation.

    • Dissolve the nitrile in a suitable solvent (e.g., ethanol) in a high-pressure hydrogenation vessel.

    • Add a catalyst, such as Raney Nickel or Palladium on carbon.

    • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

    • Alternatively, chemical reduction using a reagent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent can be employed. This would require careful quenching of the reaction mixture post-completion.

  • Purification:

    • After the reduction, the catalyst is filtered off (in the case of catalytic hydrogenation).

    • The solvent is removed in vacuo.

    • The resulting crude product, this compound, can be purified by vacuum distillation or column chromatography on silica gel to afford the pure compound.

Analytical Characterization

Due to the limited availability of specific spectral data for this compound, this section will outline the expected spectroscopic characteristics based on its structure and data from the closely related compound, Ethyl cyclobutanecarboxylate.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.1 ppm for the -OCH₂- protons and a triplet around 1.2 ppm for the -CH₃ protons). The protons on the cyclobutane ring will likely appear as complex multiplets in the range of 1.8-2.5 ppm. A key signal would be a singlet or a broad singlet for the -CH₂- group attached to the amine, likely in the 2.5-3.0 ppm range. The N-H protons of the primary amine would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon of the ester at around 170-175 ppm. The carbons of the ethyl group would appear at approximately 60 ppm (-OCH₂-) and 14 ppm (-CH₃). The carbons of the cyclobutane ring and the aminomethyl group would be found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

  • A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.[9]

  • N-H stretching vibrations for the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹ .

  • C-H stretching vibrations of the aliphatic groups will be observed just below 3000 cm⁻¹ .

  • C-O stretching vibrations of the ester will be present in the 1000-1300 cm⁻¹ region.[9]

Mass Spectrometry (MS)

The mass spectrum, typically obtained by electron ionization (EI) or electrospray ionization (ESI), would show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for creating diverse chemical libraries for drug screening. Its bifunctional nature allows for sequential or orthogonal derivatization of the amine and ester functionalities.

  • Scaffold for Novel Therapeutics: The cyclobutane core can be used as a central scaffold to which various pharmacophoric groups can be attached. The amine group can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules.

  • Conformationally Constrained Amino Acid Mimic: The structure can be considered a constrained analog of natural amino acids. Such constrained mimics are crucial in peptide and peptidomimetic drug design to enhance receptor affinity, selectivity, and metabolic stability.

  • Improving Physicochemical Properties: Incorporation of the non-planar cyclobutane ring can disrupt planarity in a molecule, which may improve solubility and other ADME (absorption, distribution, metabolism, and excretion) properties.[1]

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[11]

  • Hazards: Compounds containing amino groups can be corrosive and may cause skin and eye irritation or burns.[10] It is prudent to handle this compound with care.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, stemming from the cyclobutane core, offer opportunities to design novel molecules with potentially improved pharmacological profiles. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis and characterization can be approached using standard and reliable organic chemistry methodologies. As the interest in non-classical bioisosteres and conformationally constrained scaffolds continues to grow, molecules like this compound are poised to play a significant role in the development of next-generation therapeutics.

References

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Physicochemical properties of Ethyl 1-(aminomethyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-(aminomethyl)cyclobutanecarboxylate

Foreword: Navigating the Data Landscape for Novel Compounds

In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful candidates are built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential. This guide focuses on this compound, a substituted cyclobutane derivative of interest.

A critical challenge in working with novel or specialized chemical entities is the frequent scarcity of comprehensive, publicly available experimental data. This is the case for this compound. Therefore, this guide adopts a dual-pronged approach. First, we will establish a baseline by examining the well-characterized properties of a close structural analog, Ethyl cyclobutanecarboxylate . Second, we will apply principles of physical organic chemistry to predict how the addition of a primary aminomethyl group will modulate these properties. Finally, we will provide robust, field-proven experimental protocols to enable researchers to validate these predictions and generate the empirical data required for regulatory and development milestones. This methodology transforms a data gap into a structured, actionable scientific inquiry.

Structural and Molecular Overview

The foundational step in characterization is understanding the molecule's core structure. The introduction of an aminomethyl group onto the quaternary carbon of the cyclobutane ring fundamentally alters the molecule's electronic and steric landscape compared to its parent ester.

PropertyEthyl cyclobutanecarboxylate (Analog)This compound (Target)Rationale for Change
Chemical Structure Chemical structure of Ethyl cyclobutanecarboxylateChemical structure of this compoundAddition of a primary aminomethyl group (-CH₂NH₂) to the C1 position.
Molecular Formula C₇H₁₂O₂[1][2]C₈H₁₅NO₂[3]Addition of CH₃N.
Molecular Weight 128.17 g/mol [1][4]157.21 g/mol [3]Increased mass from the added atoms.
CAS Number 14924-53-9[4]911060-83-8[3]Unique identifier for each distinct chemical structure.
IUPAC Name ethyl cyclobutanecarboxylate[1]ethyl 1-(aminomethyl)cyclobutane-1-carboxylate[3]Naming convention reflects the added substituent.

Core Physicochemical Properties: From Analog to Target

The following table summarizes the known properties of the analog and provides expert-guided predictions for the target compound.

PropertyEthyl cyclobutanecarboxylate (Analog Data)This compound (Predicted)Scientific Rationale
Appearance Colorless to pale yellow liquid with a fruity odor.[5]Colorless to pale yellow liquid, potentially with an amine-like odor.The core structure remains a liquid, but the primary amine will introduce a characteristic odor.
Boiling Point 159 °C (at 760 Torr).[2][4]> 200 °CThe primary amine introduces strong intermolecular hydrogen bonding, significantly raising the energy required for vaporization.
Aqueous Solubility Limited.[5]Moderately soluble; highly soluble at acidic pH.The polar amine group enhances water solubility. As a base, it will form a highly soluble hydrochloride salt in acidic media.[6]
pKa Not applicable (neutral ester).~9.5 - 10.5 (for the conjugate acid, -NH₃⁺)The primary aliphatic amine is basic. This predicted pKa is typical for such functional groups and is critical for understanding its ionization state in physiological environments.
logP (Octanol-Water) 1.5 (XLogP3-AA estimate).[1]< 1.0The addition of the polar -NH₂ group drastically increases hydrophilicity, thus lowering the partition coefficient.

Spectroscopic and Chromatographic Identity

Structural elucidation and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

Infrared (IR) Spectroscopy
  • Ethyl cyclobutanecarboxylate: Key peaks include a strong C=O stretch for the ester at ~1720-1740 cm⁻¹ and C-O stretches around 1100-1300 cm⁻¹.

  • Predicted for Target Compound: Will retain the ester C=O and C-O stretches. Crucially, it will also exhibit N-H stretching vibrations from the primary amine in the 3300-3500 cm⁻¹ region (typically two bands for a primary amine) and an N-H bending vibration around 1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum will be more complex than the analog's. Key expected signals include:

    • The ethyl ester pattern (a quartet ~4.1 ppm and a triplet ~1.2 ppm).

    • Cyclobutane ring protons (complex multiplets, ~1.8-2.5 ppm).

    • A new singlet for the aminomethyl (-CH₂-) protons, likely deshielded by the adjacent quaternary carbon and amine, appearing around 2.5-3.0 ppm.

    • A broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show an additional signal for the aminomethyl carbon (~40-50 ppm) compared to the analog. The quaternary C1 carbon will also experience a shift due to the new substituent.

Mass Spectrometry (MS)

The target compound is expected to show a clear molecular ion peak [M]+ at m/z = 157. The fragmentation pattern will be distinct, with a likely prominent fragment resulting from the loss of the ethyl ester group or cleavage adjacent to the amine.

Experimental Protocols for Physicochemical Characterization

To ensure trustworthiness and scientific rigor, the predicted properties must be confirmed experimentally. The following protocols provide a self-validating framework for characterization.

Protocol: Purity and Identity Confirmation via HPLC-MS

Causality: This method is chosen for its ability to separate non-volatile impurities and simultaneously confirm the molecular weight of the main component, providing orthogonal validation of identity and purity in a single run.

Methodology:

  • System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL of a ~1 mg/mL sample in a 50:50 water/acetonitrile mix.

  • Detection: UV at 210 nm and MS in positive ion electrospray (ESI+) mode, scanning for m/z 50-500.

  • Validation: Purity is determined by the area percentage of the main peak in the UV chromatogram. Identity is confirmed by the mass spectrum of the main peak, which should show a clear ion at m/z = 158.2 [M+H]⁺.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_data Data Analysis Prep Dissolve sample (~1 mg/mL) Inject Inject 10 µL Prep->Inject Column C18 Reverse-Phase Gradient Elution Inject->Column UV UV Detection (210 nm) Column->UV ESI ESI+ Source Column->ESI Purity Purity (% Area) from UV UV->Purity Analyzer Mass Analyzer (m/z 50-500) ESI->Analyzer Identity Identity (m/z) from MS Analyzer->Identity

Caption: HPLC-MS workflow for purity and identity verification.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Causality: The OECD 105 Guideline shake-flask method is the gold standard for determining water solubility. It establishes a true equilibrium between the solute and water, providing a thermodynamically stable and reliable value essential for pre-formulation.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed glass flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. Let the solution stand for another 24 hours to allow undissolved material to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant.

  • Separation: Centrifuge the sample to remove any suspended micro-particles.

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method against a calibration curve.

  • Validation: The experiment should be run in triplicate. The solubility is reported in mg/mL or mol/L. This protocol should be repeated in a pH 7.4 buffer to assess solubility under physiological conditions.

Protocol: pKa Determination via Potentiometric Titration

Causality: Potentiometric titration is a direct and highly accurate method for determining the pKa of ionizable functional groups. It measures the change in pH of a solution upon the addition of a titrant, allowing for the precise calculation of the acid dissociation constant.

Methodology:

  • Sample Prep: Accurately weigh and dissolve a known amount of the compound in water or a water/co-solvent mixture (if solubility is limited).

  • Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure the amine is fully protonated (-NH₃⁺).

  • Titration: Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

  • Validation: Specialized software can be used to calculate the pKa from the first derivative of the titration curve, which provides a more accurate endpoint. The measurement should be repeated at a constant ionic strength.

pKa_Workflow Start Dissolve Compound in Water Acidify Acidify to pH 2 (0.1 M HCl) Start->Acidify Titrate Titrate with 0.1 M NaOH Record pH vs. Volume Acidify->Titrate Plot Plot pH vs. Volume Titrate->Plot Analyze Calculate pKa from Half-Equivalence Point Plot->Analyze Result Report pKa Value Analyze->Result

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This compound presents a physicochemical profile distinct from its non-aminated analog, primarily driven by the introduction of a basic, polar primary amine. This functional group is predicted to significantly increase the boiling point, enhance aqueous solubility (especially at physiological pH), and lower its lipophilicity (logP). While these predictions are grounded in established chemical principles, they must be treated as hypotheses. The experimental protocols detailed herein provide a clear and robust pathway for researchers to obtain the empirical data necessary to fully characterize this compound, thereby enabling its confident application in drug development and other scientific endeavors.

References

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A Technical Guide to the Spectral Analysis of Ethyl 1-(aminomethyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Constrained Amino Acids

In the landscape of modern drug discovery, the conformational rigidity of bioactive molecules is a cornerstone of rational design. Constrained amino acids, which restrict the rotational freedom of the peptide backbone, are invaluable tools for stabilizing specific secondary structures, enhancing receptor affinity, and improving metabolic stability. Ethyl 1-(aminomethyl)cyclobutanecarboxylate is a non-canonical amino acid analogue that embodies this principle. Its rigid cyclobutane scaffold, which replaces the alpha-carbon of a traditional amino acid, offers a unique three-dimensional presentation of the amine and carboxylate functionalities.[1] This guide provides an in-depth analysis of the expected spectral characteristics of this compound, offering a predictive framework for its identification and characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this document synthesizes established spectroscopic principles and data from closely related analogues to provide a robust analytical overview.

Molecular Structure and Key Features

To understand the spectral data, we must first visualize the molecule's structure. The compound consists of a central cyclobutane ring, which imparts significant conformational restriction.[1] Attached to a quaternary carbon of this ring are an aminomethyl group (-CH₂NH₂) and an ethyl carboxylate group (-COOCH₂CH₃).

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2][3][4] The analysis is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.

Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for molecules with exchangeable protons (like -NH₂) as it can slow down the exchange rate, allowing for their observation.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 32 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the ethyl ester, the aminomethyl group, and the cyclobutane ring protons. The chemical shifts are influenced by the electronegativity of adjacent atoms (O and N) and the magnetic anisotropy of the carbonyl group.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~ 4.12Quartet (q)2H-O-CH₂ -CH₃Protons on the carbon adjacent to the ester oxygen are deshielded. The signal is split into a quartet by the three neighboring protons of the methyl group.[5]
~ 2.70Singlet (s)2H-CH₂ -NH₂The protons of the aminomethyl group are adjacent to a quaternary carbon, so no splitting is observed. Their chemical shift is downfield due to the influence of the adjacent nitrogen.
~ 1.80 - 2.20Multiplet (m)6HCyclobutane Ring ProtonsThe six protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. They are expected to resonate in the aliphatic region, similar to those in ethyl cyclobutanecarboxylate.[6][7]
~ 1.25Triplet (t)3H-O-CH₂-CH₃ The terminal methyl protons are split into a triplet by the two neighboring methylene protons.[5]
~ 1.50 (broad)Singlet (s)2H-CH₂-NH₂ The amine protons often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water. This signal may not be observed in D₂O.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Predicted δ (ppm)AssignmentRationale
~ 175C =O (Ester Carbonyl)The carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of esters.
~ 60-O-CH₂ -CH₃The carbon atom directly bonded to the electronegative oxygen of the ester is found in this region.
~ 50-CH₂ -NH₂The aminomethyl carbon is shifted downfield due to the attached nitrogen atom.
~ 45Quaternary C The quaternary carbon of the cyclobutane ring, bonded to four other carbons, will be deshielded relative to the other ring carbons.
~ 30Cyclobutane Ring CH₂ The methylene carbons of the cyclobutane ring are expected in the aliphatic region. Due to symmetry, fewer than three signals may be observed.[6]
~ 14-O-CH₂-CH₃ The terminal methyl carbon of the ethyl group appears in the far upfield region of the spectrum.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the presence of specific functional groups.[8][9][10][11][12]

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation: A common method is to prepare a thin liquid film of the neat compound between two salt plates (e.g., NaCl or KBr). Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by the characteristic absorptions of the ester and primary amine functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3400 - 3250N-H Symmetric & Asymmetric StretchPrimary AmineTwo distinct, medium-intensity peaks are expected for the -NH₂ group. Their broadness may indicate hydrogen bonding.[8][10]
2980 - 2850C-H StretchAlkane (sp³)Strong absorptions just below 3000 cm⁻¹ corresponding to the C-H bonds of the ethyl and cyclobutane groups.[10][13]
1750 - 1735 C=O Stretch Ester A very strong, sharp absorption peak. This is one of the most characteristic and easily identifiable peaks in the spectrum.[8][12][14]
~1600N-H Bend (Scissoring)Primary AmineA medium-intensity absorption associated with the bending of the N-H bonds.
1250 - 1050C-O StretchEsterA strong absorption band corresponding to the stretching of the C-O single bond of the ester group.[8][12]
1200 - 1020C-N StretchAliphatic AmineA medium to weak absorption in the fingerprint region.[8]

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions unique to the molecule as a whole, arising from C-C stretching and various bending vibrations of the cyclobutane ring.[8][15]

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.[16]

Experimental Protocol: Acquiring a Mass Spectrum
  • Sample Introduction: The sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Electron Ionization (EI) is a common technique for small molecules. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them according to their m/z ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₈H₁₅NO₂. Its molecular weight is 157.21 g/mol .

  • Molecular Ion (M⁺•): The EI mass spectrum should show a molecular ion peak at m/z = 157 . The intensity of this peak may be low due to the instability of the molecular ion and its propensity to fragment.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the presence of the functional groups and the strained ring.[16][17]

M [M]⁺• m/z = 157 F1 [M - OCH₂CH₃]⁺ m/z = 112 M->F1 - •OCH₂CH₃ F2 [M - CH₂NH₂]⁺ m/z = 127 M->F2 - •CH₂NH₂ F3 [M - COOCH₂CH₃]⁺ m/z = 84 M->F3 - •COOCH₂CH₃ F4 [CH₂NH₂]⁺ m/z = 30 M->F4 α-cleavage F6 [C₆H₇]⁺ (Loss of C₂H₄ from 111) m/z = 83 F3->F6 Rearrangement F5 [C₄H₅]⁺ (Loss of C₂H₄ from 83) m/z = 55 F6->F5 - C₂H₄

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

  • Loss of the Ethoxy Radical (m/z 112): A common fragmentation for ethyl esters is the cleavage of the C-O single bond, resulting in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This would produce a prominent acylium ion at m/z 112.

  • Loss of the Aminomethyl Radical (m/z 127): Cleavage of the C-C bond between the ring and the aminomethyl group would result in the loss of •CH₂NH₂ (30 Da), giving a fragment at m/z 127. This corresponds to the ethyl cyclobutanecarboxylate cation.[18]

  • Loss of the Carboethoxy Radical (m/z 84): Loss of the entire ester group as a radical (•COOCH₂CH₃, 73 Da) would yield an ion at m/z 84.

  • Alpha-Cleavage (m/z 30): A characteristic fragmentation for amines is cleavage of the bond alpha to the nitrogen atom. This would lead to the formation of the stable [CH₂=NH₂]⁺ ion at m/z = 30 , which is often a significant peak in the spectra of primary amines.

  • Ring Cleavage (e.g., m/z 55): Cyclobutane rings can undergo fragmentation via cycloreversion, typically losing ethene (C₂H₄, 28 Da). This could occur from various fragment ions, with a peak at m/z 55 being a common fragment for cyclobutane-containing structures.[6][18]

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for interpreting the spectral data of this constrained amino acid analogue. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, with key signals corresponding to the ethyl ester, aminomethyl, and cyclobutane moieties. The IR spectrum serves as a rapid diagnostic tool, confirming the presence of the crucial N-H and C=O functionalities. Finally, mass spectrometry will confirm the molecular weight and reveal characteristic fragmentation patterns that corroborate the proposed structure. For researchers in medicinal chemistry and drug development, a thorough understanding of these analytical techniques is paramount for the confident characterization of novel molecular entities.

References

An In-Depth Technical Guide to Ethyl 1-(aminomethyl)cyclobutanecarboxylate: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

The cyclobutane moiety, once considered a niche structural element in drug design, has garnered increasing attention for its unique conformational properties and its ability to impart favorable physicochemical characteristics to bioactive molecules. Its rigid, puckered three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or larger ring systems, enabling precise positioning of pharmacophoric groups. Ethyl 1-(aminomethyl)cyclobutanecarboxylate, as a bifunctional building block, presents a valuable scaffold for introducing the aminomethyl-substituted cyclobutane motif, a key component in a new generation of therapeutic agents. This guide provides a comprehensive overview of its commercial availability, detailed synthetic routes, and its emerging applications in the pharmaceutical landscape.

Commercial Availability

This compound is commercially available primarily in two forms: the free base (CAS No. 911060-83-8) and its hydrochloride salt (CAS No. 1269021-92-2). The hydrochloride salt often exhibits enhanced stability and ease of handling. A variety of chemical suppliers offer this compound in research-grade purities, typically 97% or higher. The table below summarizes a selection of suppliers for both forms of the compound.

SupplierProduct NameCAS NumberPurityNotes
Amatek ChemicalThis compound HCl1269021-92-297%Related to free base CAS 911060-83-8.[1]
AaronchemThis compound911060-83-8--[2]
Chemical-Suppliers.comThis compound911060-83-8-Lists multiple suppliers.[3]
BLD PharmThis compound hydrochloride1269021-92-2-Available for online orders.[4]
BiosynthEthyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride1269021-92-2-For research purposes only.[5]

Synthesis of this compound: A Step-by-Step Protocol

A robust and scalable synthesis of this compound can be achieved through a two-step process starting from commercially available reagents. The key intermediate, ethyl 1-cyanocyclobutanecarboxylate, is first synthesized via a cyclization reaction, followed by the reduction of the nitrile group to the primary amine.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethyl 1-cyanocyclobutanecarboxylate cluster_step2 Step 2: Reduction of the Nitrile A Ethyl Cyanoacetate D Reaction Mixture A->D B 1,1-Dibromopropane B->D C Sodium Ethoxide in Ethanol C->D E Reflux D->E F Workup & Purification E->F G Ethyl 1-cyanocyclobutanecarboxylate F->G H Ethyl 1-cyanocyclobutanecarboxylate G->H K Reaction Mixture H->K I Raney Nickel I->K J Potassium Borohydride in Ethanol J->K L Stirring at Room Temperature K->L M Filtration & Purification L->M N This compound M->N

Caption: A two-step synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-cyanocyclobutanecarboxylate

This procedure is adapted from a known method for synthesizing similar cyclobutane structures.[6]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol.

  • Reaction Setup: To the sodium ethoxide solution, add ethyl cyanoacetate, followed by the dropwise addition of 1,1-dibromopropane.

  • Reaction Conditions: The reaction mixture is heated to reflux for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent such as ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield crude ethyl 1-cyanocyclobutanecarboxylate. The product can be further purified by vacuum distillation.

Step 2: Reduction of Ethyl 1-cyanocyclobutanecarboxylate to this compound

The reduction of the nitrile to the primary amine can be effectively carried out using Raney Nickel as a catalyst in the presence of a hydride source. This method is often preferred over stronger reducing agents like lithium aluminum hydride due to its milder reaction conditions and improved safety profile.[3]

  • Reaction Setup: In a flask, dissolve ethyl 1-cyanocyclobutanecarboxylate in dry ethanol. To this solution, add a catalytic amount of Raney Nickel (as a slurry in ethanol) and potassium borohydride.

  • Reaction Conditions: The reaction mixture is stirred vigorously at room temperature. The reduction is typically complete within a few hours. Monitoring the reaction by TLC or GC-MS is recommended.

  • Workup and Purification: Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the Raney Nickel catalyst. The filtrate is then concentrated under reduced pressure. The resulting residue is dissolved in an appropriate organic solvent and washed with water to remove any inorganic salts. The organic layer is dried, filtered, and concentrated to give the desired product, this compound. Further purification can be achieved by column chromatography if necessary.

The Role of Aminomethylcyclobutane Derivatives in Drug Design and Development

The aminomethylcyclobutane scaffold is a valuable pharmacophore in modern drug discovery due to its ability to introduce a constrained, basic nitrogen atom, which can be crucial for target engagement and improving pharmacokinetic properties.

Logical Flow of Application in Drug Discovery

Drug_Discovery_Flow A This compound (Building Block) B Chemical Modification (e.g., Amide Coupling, N-Alkylation) A->B C Library of Novel Cyclobutane Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G H Clinical Development G->H

Caption: The progression from a cyclobutane building block to a clinical candidate.

While direct applications of this compound in approved drugs are not yet widespread, the closely related 1,2-bis(aminomethyl)cyclobutane moiety is a key ligand in the platinum-based anticancer drug, Lobaplatin.[7] Lobaplatin, approved in China, demonstrates the clinical utility of the cyclobutane scaffold in creating effective therapeutic agents.[7] The constrained nature of the cyclobutane ring in Lobaplatin is believed to influence the geometry of the platinum-DNA adducts, potentially contributing to its efficacy and distinct toxicological profile compared to earlier platinum-based drugs like cisplatin.[7]

The mono-substituted aminomethylcyclobutane scaffold, accessible from this compound, is being explored in various medicinal chemistry programs. The primary amine and the ester functionality allow for diverse chemical modifications, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies. These derivatives are being investigated as potential inhibitors of enzymes, modulators of receptors, and as components of novel chemical probes. The rigid cyclobutane core helps to reduce the entropic penalty upon binding to a biological target, which can lead to enhanced potency.

Conclusion

This compound is a commercially accessible and synthetically versatile building block that holds significant promise for the future of drug discovery. Its unique structural features provide a solid foundation for the design of novel therapeutics with improved efficacy and pharmacokinetic profiles. As the demand for innovative drug candidates with well-defined three-dimensional structures continues to grow, the importance of scaffolds like the aminomethylcyclobutane is set to increase, making this compound a valuable tool in the arsenal of medicinal chemists.

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An In-depth Technical Guide to Cyclobutane-Containing Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclobutane rings, once considered mere chemical curiosities due to their inherent strain, are now recognized as powerful building blocks in modern organic synthesis. Their unique three-dimensional structure and conformational rigidity offer significant advantages in medicinal chemistry and materials science.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of cyclobutane-containing scaffolds. We will delve into the causality behind synthetic choices, explore key experimental protocols, and highlight the transformative potential of these strained four-membered rings in creating novel molecular architectures with enhanced potency, selectivity, and pharmacokinetic profiles.

The Strategic Value of the Cyclobutane Motif

The resurgence of interest in cyclobutane derivatives stems from their distinct stereochemical and physical properties, which set them apart from more common cyclic and aromatic systems.

Conformational Constraints and Pre-organization

Unlike flexible acyclic chains or larger cycloalkanes, the cyclobutane ring possesses a rigid, puckered conformation. This "butterfly" structure, resulting from a balance between angle strain and torsional strain, effectively locks substituents into well-defined spatial orientations.[4][5] This pre-organization is a powerful tool in drug design, as it can reduce the entropic penalty of binding to a biological target, thereby enhancing potency. The ring's puckering leads to distinct axial and equatorial positions for substituents, influencing the molecule's overall shape and interactions with its environment.[6]

G cluster_puckering Cyclobutane Ring Puckering C1 C2 C3 C4

A Bioisostere with Unique Properties

The cyclobutane moiety is increasingly employed as a bioisostere for other common chemical groups, such as phenyl rings and alkenes.[1] This substitution can lead to significant improvements in a molecule's ADME (absorption, distribution, metabolism, and excretion) properties. For instance, replacing a metabolically labile aromatic ring with a stable cyclobutane can enhance metabolic stability.[1] Furthermore, the three-dimensional nature of the cyclobutane ring can be exploited to fill hydrophobic pockets in target proteins more effectively than a planar aryl group.[1]

FeatureCyclobutanePhenyl RingAlkene
Geometry Puckered, 3DPlanar, 2DPlanar, 2D
Metabolic Stability Generally HighCan be susceptible to oxidationCan be susceptible to oxidation
Solubility Can improve solubilityGenerally lower solubilityVariable
Conformational Flexibility RigidRotation around single bondsRigid (cis/trans isomers)

Synthetic Strategies for Constructing the Cyclobutane Core

The construction of the strained four-membered ring requires specialized synthetic methods. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

[2+2] Cycloadditions: A Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition reaction between two olefinic components is arguably the most direct and widely used method for forming cyclobutane rings.[7] These reactions can be initiated by heat, light (photocycloaddition), or transition metal catalysis.

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of a wide variety of cyclobutane derivatives.[8] The reaction proceeds through the excitation of one of the alkene partners to its excited state, which then reacts with a ground-state alkene.

Experimental Protocol: Photosensitized [2+2] Cycloaddition of Cinnamic Acid Derivatives

  • Preparation: A solution of the cinnamic acid derivative (1.0 eq) and a photosensitizer such as thioxanthone (0.1 eq) in a suitable solvent (e.g., acetone, acetonitrile) is prepared in a quartz reaction vessel.

  • Degassing: The solution is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the sensitizer.

  • Irradiation: The reaction mixture is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a specific wavelength, typically around 350 nm, with constant stirring. The reaction progress is monitored by TLC or GC-MS.

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired cyclobutane product.

G start Cinnamic Acid Derivative + Photosensitizer degas Degas with Ar/N2 start->degas irradiate Irradiate with UV Light (e.g., 350 nm) degas->irradiate monitor Monitor Reaction (TLC, GC-MS) irradiate->monitor monitor->irradiate Incomplete workup Solvent Removal monitor->workup Complete purify Purification (Chromatography/Recrystallization) workup->purify product Cyclobutane Product purify->product

Thermally driven, transition-metal-catalyzed [2+2] cycloadditions offer an alternative to photochemical methods, often with improved scalability and substrate scope.[9] Catalysts based on rhodium, iron, and copper have been successfully employed.

A notable example is the Rh(III)-catalyzed diastereoselective synthesis of substituted cyclobutanes from 2-aryl quinazolinones and alkylidenecyclopropanes.[10] This reaction proceeds through a novel pathway involving a concerted N-C bond formation and C-C bond cleavage.[10]

Strain-Release-Driven Syntheses

Highly strained molecules, such as bicyclo[1.1.0]butanes (BCBs), can serve as precursors to functionalized cyclobutanes through strain-release-driven reactions.[11][12][13][14] These reactions are often highly efficient and can provide access to complex substitution patterns that are difficult to achieve through other means.

The ring-opening of BCBs can be initiated by a variety of reagents, including nucleophiles, radicals, and electrophiles, and can be catalyzed by transition metals.[15] For instance, a photoredox-catalyzed radical addition to BCBs followed by a[16][16]-rearrangement cascade has been developed for the synthesis of polysubstituted cyclobutanes.[17]

G

Other Synthetic Approaches

While [2+2] cycloadditions and strain-release strategies are prominent, other methods for cyclobutane synthesis are also valuable. These include:

  • Ring expansion of cyclopropanes: Certain cyclopropyl derivatives can undergo ring expansion to form cyclobutanes.[16]

  • Ring contraction of larger rings: For example, the stereoselective synthesis of cyclobutanes can be achieved through the contraction of pyrrolidines.[18][19]

  • C-H Functionalization: Direct functionalization of C-H bonds on a pre-existing cyclobutane ring is a powerful strategy for introducing complexity.[20]

Applications in Drug Discovery and Beyond

The unique properties of cyclobutanes have led to their incorporation into a number of marketed drugs and clinical candidates.

Marketed Drugs Featuring a Cyclobutane Core
  • Carboplatin: An anticancer agent where a cyclobutane-1,1-dicarboxylate ligand replaces the chloride ligands of cisplatin, reducing nephrotoxicity.[1][21]

  • Boceprevir: A hepatitis C virus (HCV) NS3/4A protease inhibitor where a cyclobutane group in the P1 region enhances potency.

  • Apalutamide: An androgen receptor antagonist for the treatment of prostate cancer, featuring a spirocyclic cyclobutane scaffold.

DrugTherapeutic AreaRole of Cyclobutane
Carboplatin OncologyReduces toxicity
Boceprevir Antiviral (HCV)Enhances potency
Apalutamide OncologyProvides a rigid scaffold
Emerging Applications in Materials Science

The rigid and well-defined structure of cyclobutanes also makes them attractive building blocks for materials science.[3] For example, they can be used to create stress-responsive polymers and to control the architecture of supramolecular assemblies.[3] The photopolymerization of bifunctional monomers via [2+2] cycloaddition is a key method for producing cyclobutane-containing polymers.[22]

Future Perspectives

The field of cyclobutane synthesis is continually evolving, with new and more efficient methods being developed. The stereoselective synthesis of highly substituted cyclobutanes remains a key challenge, and the development of catalytic, enantioselective methods is a major focus of current research.[10][23] As our ability to construct these complex four-membered rings with high precision grows, so too will their impact on drug discovery, materials science, and the broader field of organic synthesis. The continued exploration of C-H functionalization and strain-release strategies promises to unlock even more diverse and valuable cyclobutane-containing building blocks in the future.[24]

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Substituted Cyclobutane Carboxylates: A Technical Guide to Frontier Research Areas

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of three-dimensional (3D) structural motifs into drug candidates is a paramount strategy in modern medicinal chemistry. Saturated carbocycles, particularly cyclobutanes, have emerged as powerful tools for navigating beyond the flat, aromatic-rich chemical space that has historically dominated drug discovery. The cyclobutane ring, with its unique puckered conformation and strained bond characteristics, offers a compelling scaffold to enhance pharmacological properties such as metabolic stability, solubility, and binding affinity.[1][2][3] The addition of a carboxylate functional group provides a critical handle for molecular recognition and further synthetic elaboration. This technical guide, intended for researchers and drug development professionals, synthesizes the current state of the art, explains the causal logic behind synthetic strategies, and delineates key frontier research areas for substituted cyclobutane carboxylates. We will explore novel synthetic methodologies, untapped bioisosteric replacement strategies, and emerging applications that position these scaffolds at the forefront of innovation.

The Strategic Value of the Cyclobutane Scaffold in Medicinal Chemistry

The cyclobutane ring is far more than a simple cyclic alkane; it is a sophisticated design element in drug discovery. Its value stems from a unique combination of structural and physicochemical properties that address common liabilities found in traditional drug scaffolds.

  • Increased Three-Dimensionality (Fsp³ Character): The puckered, non-planar structure of the cyclobutane ring introduces 3D character into otherwise flat molecules.[1][2] An increased fraction of sp³-hybridized carbons (Fsp³) is strongly correlated with higher clinical success rates, likely due to improved solubility, reduced promiscuity, and better navigation of complex protein binding pockets.[2]

  • Bioisosteric Replacement: Substituted cyclobutanes are increasingly validated as effective bioisosteres for common motifs like phenyl rings, alkenes, and gem-dimethyl groups.[2][3][4] Replacing a planar aromatic ring with a saturated cyclobutane can improve metabolic stability by removing sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This substitution can also enhance solubility and maintain or even improve binding affinity by presenting interaction vectors in novel spatial arrangements.[2][5][6]

  • Conformational Restriction: The inherent rigidity of the cyclobutane ring restricts the conformational freedom of a molecule.[1][3] This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to higher affinity. It also allows chemists to lock in a specific bioactive conformation, improving selectivity and reducing off-target effects.[1]

A logical workflow for considering cyclobutane bioisosteres is presented below.

Caption: Workflow for evaluating cyclobutane as a bioisostere for an aromatic ring.

Core Synthetic Strategies: An Overview

The accessibility of substituted cyclobutane carboxylates has historically been a barrier to their widespread adoption. However, modern synthetic chemistry offers several robust and increasingly stereoselective methods.

  • [2+2] Cycloaddition: This is the most direct and widely used method for constructing the cyclobutane core.[7][8] Photochemical [2+2] cycloadditions, in particular, have been extensively studied.[8][9] The reaction involves the union of two alkene components to form the four-membered ring. The challenge often lies in controlling the regioselectivity and stereoselectivity of the cycloaddition, especially in intermolecular reactions.[10] Lewis acid-catalyzed [2+2] cycloadditions of allenoates with alkenes have also emerged as a powerful tool for creating 1,3-substituted cyclobutanes.[11]

  • Ring Expansion/Contraction: Cyclobutanes can be accessed from other ring systems. For instance, the ring expansion of cyclopropanol or cyclopropylcarbinol derivatives is a reliable method for forming cyclobutanones, which are versatile intermediates that can be converted to the desired carboxylates.[12] Conversely, stereoselective ring contraction of substituted pyrrolidines has been shown to produce highly functionalized cyclobutanes.[13]

  • C-H Functionalization: A more recent and powerful strategy involves the direct functionalization of C-H bonds on a pre-existing cyclobutane core.[10][14] This approach avoids the need to carry sensitive functional groups through a multi-step synthesis. Using directing groups, palladium catalysis can achieve site-selective arylation of cyclobutane C-H bonds with high diastereoselectivity, offering an efficient route to complex scaffolds.[10][14]

Below is a generalized diagram illustrating these primary synthetic approaches.

Synthetic_Approaches cluster_cycloaddition [2+2] Cycloaddition cluster_rearrangement Ring Expansion / Contraction cluster_ch_func C-H Functionalization A Alkene 1 C Substituted Cyclobutane A->C Light (hν) or Lewis Acid B Alkene 2 B->C Light (hν) or Lewis Acid D Cyclopropane Derivative F Cyclobutanone Intermediate D->F Ring Expansion E Pyrrolidine Derivative E->C Ring Contraction F->C Further Modification G Simple Cyclobutane Carboxylate I Functionalized Cyclobutane G->I Pd-Catalysis + Directing Group H Aryl Halide H->I Pd-Catalysis + Directing Group

Caption: Major synthetic routes to substituted cyclobutane cores.

Frontier Research Areas & Untapped Potential

While significant progress has been made, several exciting areas for future research remain. These frontiers promise to make substituted cyclobutane carboxylates even more accessible and impactful.

Next-Generation Catalysis: Photoredox and Electrochemistry

Causality: Traditional thermal and photochemical methods can require harsh conditions or lack general applicability. Photoredox catalysis offers a powerful alternative, using visible light to generate radical intermediates under exceptionally mild conditions.[15][16][17] This enables reactions that are difficult or impossible to achieve otherwise.

Proposed Research Directions:

  • Radical-Polar Crossover Cyclizations: Develop new cascade reactions where a photoredox-generated radical adds to an alkene, followed by a polar cyclization to form the cyclobutane ring.[15][16] This strategy, which has been demonstrated with alkylboronic esters, could be expanded to a wider range of radical precursors and acceptor alkenes tethered to a carboxylate group.[15][16][17][18]

  • Asymmetric Synthesis: A major challenge is the development of enantioselective photoredox-catalyzed cyclobutane formations. Research should focus on designing new chiral photocatalysts or using dual-catalysis systems where a chiral Lewis acid or organocatalyst controls the stereochemistry of the ring-forming step.[19]

  • Electrosynthesis: Electrochemical methods can provide a sustainable and scalable alternative to chemical reductants and oxidants in cyclobutane synthesis, offering precise control over reaction potential.

Novel Bioisosteric Replacement Strategies

Causality: The success of cyclobutane as a phenyl ring bioisostere is well-documented.[2][5][20] However, its potential to replace other common structural motifs is underexplored. The unique bond angles and conformational preferences of the cyclobutane ring can mimic the spatial presentation of substituents in other groups while improving drug-like properties.

Proposed Research Directions:

  • The tert-Butyl Mimic: The tert-butyl group is a common lipophilic group in drug design, but it can be metabolically labile. A 1-trifluoromethyl-1-carboxycyclobutane could serve as a unique, polar analogue. Recent work has shown that CF₃-cyclobutanes can be synthesized from the corresponding carboxylic acids.[21] Research into the synthesis and properties of these dual-functionalized scaffolds is a promising avenue.

  • The Saturated Piperidine/Pyrrolidine Analogue: Design 1,3-disubstituted cyclobutanes where one substituent is an amino group and the other is a carboxylate. This creates a rigid scaffold that can mimic the key pharmacophoric vectors of saturated heterocycles like piperidine-4-carboxylic acid, while offering a completely different carbon skeleton with potentially improved metabolic stability and novel intellectual property.

  • Comparative Property Analysis: Systematically synthesize pairs of molecules—one containing a traditional group (e.g., phenyl, tert-butyl) and the other its cyclobutane carboxylate bioisostere—and compare their key properties in a tabulated format.

PropertyPhenyl AnalogueCyclobutane AnalogueRationale for Improvement
Aqueous Solubility LowHigher Reduced planarity, lower LogP
Metabolic Stability (CLint) Moderate-HighLower (Improved) Removal of aromatic C-H for oxidation
Lipophilicity (LogD) HighLower Increased Fsp³ character
Permeability (PAMPA) HighModerate-HighBalance of polarity and size
Expanding Applications into Materials Science

Causality: The rigid and well-defined structure of the cyclobutane ring makes it an attractive building block for creating polymers and functional materials with unique properties. The carboxylate group provides a convenient point for polymerization or attachment to surfaces.

Proposed Research Directions:

  • High-Performance Polymers: Synthesize di-acid or di-ester derivatives of cyclobutane and use them as monomers in condensation polymerizations to create novel polyesters or polyamides. The rigid cyclobutane core could impart high thermal stability and unique mechanical properties to the resulting materials.

  • Liquid Crystals: Explore the synthesis of cyclobutane carboxylates bearing long alkyl chains and other mesogenic groups. The defined geometry of the 1,3-disubstituted cyclobutane core could lead to the formation of novel liquid crystalline phases.

Detailed Experimental Protocol: A Representative Synthesis

Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold

This protocol is adapted from a published, scalable synthesis and serves as a trustworthy example of modern cyclobutane construction.[22]

Causality: This multi-step synthesis demonstrates a practical and scalable approach that avoids chromatography. The key step is a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. The choice of NaBH₄ and careful temperature control are critical for achieving high diastereoselectivity. Recrystallization is then used to upgrade the diastereomeric ratio, a technique essential for large-scale synthesis where chromatography is impractical.

Workflow:

  • Knoevenagel Condensation: Assemble the cyclobutylidene Meldrum's acid derivative.

  • Diastereoselective Reduction: Reduce the exocyclic double bond to set the cis stereochemistry.

  • Purification: Use recrystallization to isolate the desired diastereomer in high purity.

  • Hydrolysis & Esterification: Convert the Meldrum's acid derivative to the final carboxylic acid product.

Step-by-Step Methodology (Key Reduction Step):

  • Setup: To a 1 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the cyclobutylidene Meldrum's acid derivative (1.0 eq) and methanol (10 vol).

  • Cooling: Cool the resulting slurry to -5 °C using an ice/salt bath. Causality: Lowering the temperature is crucial for maximizing the diastereoselectivity of the sodium borohydride reduction.[22]

  • Reagent Addition: Add sodium borohydride (NaBH₄, 0.8 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 0 °C. Causality: Using a slight sub-stoichiometric amount of NaBH₄ ensures complete reaction of the starting material without generating excessive side products.[22]

  • Reaction Monitoring: Stir the reaction mixture at -5 °C for 2 hours. Monitor the reaction for completion by HPLC or TLC.

  • Quenching: Slowly add acetone (1.0 vol) to the reaction mixture to quench any excess NaBH₄, maintaining the temperature below 5 °C.

  • Workup: Add 1 M hydrochloric acid (HCl) to adjust the pH to ~3. Extract the product with ethyl acetate (3 x 10 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is a mixture of diastereomers. Dissolve the crude solid in a minimal amount of hot isopropanol and allow it to cool slowly to room temperature, then to 0-5 °C. Collect the resulting crystals by filtration. Causality: The cis and trans diastereomers have different solubilities, allowing for efficient separation and purification by recrystallization, which is a highly scalable and cost-effective method.[22]

Conclusion

Substituted cyclobutane carboxylates represent a class of compounds with immense, and still largely untapped, potential. Their unique structural features provide a powerful platform for addressing key challenges in drug discovery, from improving metabolic stability to exploring novel chemical space. While classical synthetic methods like [2+2] cycloadditions remain foundational, the future of this field lies in the strategic application of next-generation catalytic methods, the creative expansion of bioisosteric replacement strategies, and the exploration of non-traditional applications in materials science. For researchers willing to engage with these frontier areas, substituted cyclobutane carboxylates offer a rich and rewarding field of investigation with the potential for significant scientific and therapeutic impact.

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An In-depth Technical Guide to Aminocyclobutane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Strained Scaffold in Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic landscapes of drug design. The focus has shifted towards embracing three-dimensionality, a key feature of biological recognition sites. This has led to a burgeoning interest in saturated, non-classical bioisosteres that can offer improved physicochemical and pharmacokinetic properties. Among these, the cyclobutane ring, a small and strained carbocycle, has emerged as a powerful scaffold.[1][2] This guide provides a comprehensive technical overview of aminocyclobutane derivatives, detailing their unique properties, synthesis, and strategic applications for researchers and drug development professionals.

Part 1: The Aminocyclobutane Core: Physicochemical Properties and Synthetic Strategies

Unique Structural and Conformational Properties

The seemingly simple four-membered ring of cyclobutane possesses a unique set of structural and conformational features that make it an attractive component in drug design. Unlike planar aromatic rings, the cyclobutane ring adopts a puckered conformation to alleviate torsional strain.[1][3] This inherent three-dimensionality allows for precise spatial orientation of substituents, which can be crucial for optimal interaction with a biological target. The C-C bond lengths in cyclobutane are approximately 1.56 Å, longer than in typical alkanes, a consequence of 1,3 non-bonding repulsions.[1]

The conformational landscape of aminocyclobutane derivatives is of particular interest, especially in the design of peptidomimetics. The constrained nature of the ring can mimic various peptide secondary structures, such as β-turns and γ-turns, depending on the substitution pattern.[4][5] This pre-organization of the molecule into a bioactive conformation can significantly enhance binding affinity by reducing the entropic penalty upon binding.

Key Synthetic Routes to Aminocyclobutane Derivatives

The synthesis of aminocyclobutane derivatives has evolved significantly, making these scaffolds more accessible for medicinal chemistry programs. Common strategies include [2+2] cycloaddition reactions and the functionalization of pre-existing cyclobutane cores.[6][7][8] The development of stereocontrolled synthetic methods has been a key focus, as the stereochemistry of substituents on the cyclobutane ring can have a profound impact on biological activity.[7]

A general synthetic scheme for accessing 3-substituted cyclobutane amino acids often starts from 1-(arylsulfonyl)bicyclo[1.1.0]butanes, which can be derivatized and subsequently desulfonylated to yield the desired products.[6]

G start 1-(Arylsulfonyl)bicyclo[1.1.0]butane intermediate1 Substitution α to sulfone start->intermediate1 Reagents intermediate2 Desulfonylation intermediate1->intermediate2 Reducing Agent product 3-Substituted Cyclobutane Amino Acid intermediate2->product Further Modification

Caption: Generalized synthetic pathway to 3-substituted cyclobutane amino acids.

Experimental Protocol: Synthesis of a Protected 1-Aminocyclobutane-1-carboxylic Acid Derivative

This protocol is a representative example of how a key aminocyclobutane intermediate can be synthesized, based on established methodologies.[6][9]

  • Step 1: Preparation of Ethyl 1-bromocyclobutanecarboxylate. Commercially available 1-bromocyclobutanecarboxylic acid is esterified using ethanol in the presence of a catalytic amount of sulfuric acid. The reaction mixture is refluxed for 4 hours, followed by neutralization, extraction with diethyl ether, and purification by distillation under reduced pressure.

  • Step 2: Azide Displacement. Ethyl 1-bromocyclobutanecarboxylate is dissolved in dimethylformamide (DMF), and sodium azide is added. The mixture is heated to 80°C for 12 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give ethyl 1-azidocyclobutanecarboxylate.

  • Step 3: Reduction of the Azide. The crude ethyl 1-azidocyclobutanecarboxylate is dissolved in methanol, and a palladium on carbon (10% Pd/C) catalyst is added. The mixture is hydrogenated under a balloon of hydrogen gas at room temperature for 6 hours. The catalyst is removed by filtration through celite, and the solvent is evaporated to yield ethyl 1-aminocyclobutanecarboxylate.

  • Step 4: N-Protection. The resulting amino ester is dissolved in dichloromethane (DCM), and triethylamine is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc2O) at 0°C. The reaction is stirred at room temperature for 12 hours. The mixture is then washed with 1M HCl, saturated sodium bicarbonate, and brine. The organic layer is dried and concentrated to afford the N-Boc protected ethyl 1-aminocyclobutanecarboxylate, which can be purified by column chromatography.

Part 2: Strategic Applications of Aminocyclobutane Derivatives in Drug Design

Aminocyclobutanes as Bioisosteres

One of the most powerful applications of the aminocyclobutane scaffold is as a bioisosteric replacement for other chemical moieties, most notably planar aromatic rings.[10] This strategy is driven by the desire to increase the fraction of sp3-hybridized carbons (Fsp3) in drug candidates, a parameter that has been correlated with higher clinical success rates.[10] The three-dimensional nature of the cyclobutane ring can provide better complementarity to the binding pockets of target proteins.[10] Furthermore, cyclobutanes are generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems, leading to improved metabolic stability.[10][11]

PropertyAromatic AnalogCyclobutane BioisostereRationale for Improvement
Solubility (Aqueous) LowHigherReduced planarity disrupts crystal packing.[1]
Metabolic Stability (t½ in HLM) ShortLongerSaturated ring is less prone to CYP450 oxidation.[10][11]
Fsp3 LowHighIncreased three-dimensionality.[10]
Lipophilicity (LogP) HighLowerCan be modulated by substituents.

Table 1: Comparative properties of an aromatic compound and its cyclobutane bioisostere. HLM: Human Liver Microsomes.

Conformational Restriction and Pharmacophore Presentation

The inherent rigidity of the cyclobutane ring is a key attribute that medicinal chemists leverage to pre-organize a molecule into its bioactive conformation.[1][2][12] This conformational restriction reduces the entropic penalty associated with the molecule adopting the correct geometry for binding to its target, which can translate to a significant increase in binding affinity. By serving as a rigid scaffold, the aminocyclobutane core can precisely orient key pharmacophoric groups—such as hydrogen bond donors and acceptors, and hydrophobic moieties—to maximize their interactions with a protein's active site.[1][3][13]

G cluster_0 Flexible Linker cluster_1 Cyclobutane Scaffold a1 Pharmacophore A b1 Pharmacophore B a1->b1 Multiple Conformations receptor Receptor Binding Site b1->receptor Poor Fit a2 Pharmacophore A scaffold Cyclobutane a2->scaffold b2 Pharmacophore B b2->scaffold scaffold->receptor Optimal Fit

Caption: Conformational restriction by a cyclobutane scaffold for optimal receptor binding.

Improving Pharmacokinetic Properties

A significant challenge in drug development is engineering molecules with favorable pharmacokinetic profiles, including metabolic stability. The incorporation of an aminocyclobutane moiety can be a highly effective strategy to enhance a compound's resistance to metabolism.[10][11] This is often achieved by replacing a metabolically labile group, such as a benzyl or an aliphatic chain, with the more robust cyclobutane ring, thereby blocking common sites of cytochrome P450-mediated oxidation.[11]

CompoundScaffoldHalf-life (t½) in Human Liver Microsomes (min)
Parent Compound Linear Alkyl Chain< 10
Cyclobutane Analog Cyclobutane Ring> 60

Table 2: Example of improved metabolic stability with a cyclobutane analog.

Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a compound.[11]

  • Preparation of Reagents:

    • Thaw cryopreserved human liver microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Prepare a 1 mM stock solution of the test compound in DMSO.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound).

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

Part 3: Therapeutic Applications and Case Studies

The unique properties of aminocyclobutane derivatives have been exploited in a variety of therapeutic areas, leading to the development of clinical candidates and marketed drugs.

In Oncology

The cyclobutane scaffold has been successfully incorporated into several anticancer agents. For instance, it is a key feature in some p97 inhibitors, where it contributes to the overall potency of the compounds.[1] The conformational rigidity of the ring helps to position the pharmacophoric elements for optimal interaction with the enzyme's active site.[1] A well-known example of a cyclobutane-containing drug is Carboplatin , a platinum-based chemotherapy agent used in the treatment of various cancers.[1][3][12] The cyclobutane-1,1-dicarboxylate ligand in Carboplatin modulates the reactivity of the platinum center, resulting in a different toxicity profile compared to its predecessor, Cisplatin.[3]

In Neuroscience

The constrained nature of aminocyclobutane derivatives makes them ideal candidates for targeting receptors and enzymes in the central nervous system (CNS). They have been investigated as ligands for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.[14][15] For example, 1-aminocyclobutane-1-carboxylic acid (ACBC) acts as an antagonist at the glycine co-agonist site of the NMDA receptor.[14] Additionally, rigid aminocyclobutane structures have been synthesized as analogues of the neurotransmitter γ-aminobutyric acid (GABA), with the aim of developing novel CNS-active agents.[16]

In Antiviral and Other Therapeutic Areas

The aminocyclobutane motif has also found application in the development of antiviral drugs. The carbocyclic nucleoside analogue Lobucavir incorporates a cyclobutane ring as a mimic of the furanose sugar in natural nucleosides.[3][16] This modification imparts conformational rigidity and can lead to improved metabolic stability.[3] Beyond antiviral applications, aminocyclobutane derivatives have been explored in the context of autoimmune diseases, for example, as inhibitors of the retinoic acid receptor-related orphan receptor gamma t (RORγt).[1]

Conclusion: Future Perspectives and Outlook

Aminocyclobutane derivatives have firmly established their place in the medicinal chemist's toolbox. Their unique combination of three-dimensionality, conformational rigidity, and metabolic stability offers a powerful platform for the design of novel therapeutics. The strategic application of this scaffold has demonstrated clear advantages in terms of potency, selectivity, and pharmacokinetic properties across a range of biological targets. As synthetic methodologies continue to improve, making a wider variety of substituted aminocyclobutanes readily accessible, their application in drug discovery is set to expand even further. Future research will likely focus on the development of novel, highly stereoselective synthetic routes and the exploration of aminocyclobutane derivatives in new and challenging therapeutic areas.

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  • ResearchGate. (n.d.). Aminocyclobutane esters: examples of bioactive compounds (A) and synthetic strategies (B−C). ResearchGate. [Link]

  • Al-Harrasi, A., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Medicinal Chemistry, 18(1), 2–13. [Link]

  • D'hooghe, M., et al. (2016). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 12, 1269–1275. [Link]

  • Wikipedia. (n.d.). Structure–activity relationship. Wikipedia. [Link]

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  • Drug Discovery News. (n.d.). Brain-targeting drugs experts have on their radar. Drug Discovery News. [Link]

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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Ethyl 1-(aminomethyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed and scientifically grounded guide for the synthesis of Ethyl 1-(aminomethyl)cyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug development, notably as an analog and intermediate for compounds like Gabapentin.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the synthetic strategy and the causality behind the experimental choices.

Introduction: The Significance of this compound

This compound (CAS No: 911060-83-8) is a non-proteinogenic amino acid ester featuring a strained cyclobutane ring.[3][4] This structural motif is of significant interest in drug discovery as it can impart unique conformational constraints on molecules, potentially leading to enhanced binding affinity, selectivity, and improved pharmacokinetic properties. Its structural similarity to neurotransmitters like GABA has made it a key component in the synthesis of Gabapentin analogs and other centrally active agents.[5][6] The synthetic route detailed herein is designed for efficiency, scalability, and control, proceeding through a key cyanated intermediate.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a two-step process. This strategy was chosen for its reliance on well-established and high-yielding reactions, starting from commercially available and relatively inexpensive precursors.

  • Step 1: Cyclization to form Ethyl 1-cyanocyclobutanecarboxylate. This step involves the formation of the core cyclobutane ring structure through a nucleophilic substitution reaction.

  • Step 2: Selective Reduction of the Nitrile. The cyano group of the intermediate is then selectively reduced to a primary amine, yielding the final product while preserving the ethyl ester functionality.

The overall synthetic workflow is depicted below:

Synthetic Workflow start Starting Materials (Ethyl Cyanoacetate, 1,3-Dibromopropane) step1 Step 1: Cyclization (Base-Mediated Alkylation) start->step1 intermediate Intermediate: Ethyl 1-cyanocyclobutanecarboxylate step1->intermediate step2 Step 2: Reduction (Catalytic Hydrogenation) intermediate->step2 product Final Product: This compound step2->product

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 1-cyanocyclobutanecarboxylate

Principle and Mechanistic Insight

The formation of the cyclobutane ring is achieved via a base-mediated double alkylation of ethyl cyanoacetate with 1,3-dibromopropane. Sodium ethoxide, a strong base, deprotonates the α-carbon of ethyl cyanoacetate, which is acidic due to the electron-withdrawing effects of both the nitrile and the ester groups. The resulting carbanion acts as a nucleophile, first attacking one of the electrophilic carbons of 1,3-dibromopropane in an SN2 reaction. A second intramolecular SN2 reaction, facilitated by another equivalent of base, then closes the four-membered ring.

Cyclization_Mechanism cluster_0 Mechanism of Cyclization EtO- EtO- EtO-H EtO-H NC-CH2-COOEt NC-CH2-COOEt NC-CH(-)-COOEt NC-CH(-)-COOEt NC-CH2-COOEt->NC-CH(-)-COOEt Deprotonation NC-CH(CH2CH2Br)-COOEt NC-CH(CH2CH2Br)-COOEt NC-CH(-)-COOEt->NC-CH(CH2CH2Br)-COOEt First Alkylation (SN2) Cyclobutane Ring Cyclobutane Ring NC-CH(CH2CH2Br)-COOEt->Cyclobutane Ring Intramolecular Alkylation (SN2) Br-CH2CH2CH2-Br Br-CH2CH2CH2-Br NC-CH(-)-COOEtBr-CH2CH2CH2-Br NC-CH(-)-COOEtBr-CH2CH2CH2-Br NC-CH(CH2CH2CH2Br)-COOEt NC-CH(CH2CH2CH2Br)-COOEt NC-CH(-)-COOEtBr-CH2CH2CH2-Br->NC-CH(CH2CH2CH2Br)-COOEt

Caption: Simplified mechanism for the formation of the cyclobutane ring.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl Cyanoacetate113.1211.3 g (10.0 mL)0.10
1,3-Dibromopropane201.8620.2 g (10.2 mL)0.10
Sodium Ethoxide (21% in EtOH)68.0534.0 g (43.0 mL)0.105
Ethanol (Absolute)46.07150 mL-
Ethyl Acetate88.11200 mL-
Saturated Sodium Bicarbonate-100 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate142.0420 g-

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 150 mL of absolute ethanol.

  • Addition of Base and Nucleophile: To the ethanol, add the sodium ethoxide solution (21% in ethanol). To this basic solution, add ethyl cyanoacetate dropwise over 10 minutes with stirring.

  • Addition of Alkylating Agent: Following the addition of ethyl cyanoacetate, add 1,3-dibromopropane dropwise over 20 minutes. A mild exotherm may be observed.[7]

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.

  • Extraction: Dilute the residue with 100 mL of water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 70 mL).

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 1-cyanocyclobutanecarboxylate as an oil. The product can be purified by vacuum distillation if necessary, but is often of sufficient purity for the subsequent reduction step.[7]

Part 2: Synthesis of this compound

Principle and Mechanistic Insight

The conversion of the nitrile to a primary amine is achieved through catalytic hydrogenation. Raney Nickel is a highly effective catalyst for this transformation. The reaction can be performed using high-pressure hydrogen gas or, more conveniently and with milder conditions in a standard laboratory setting, using a hydrogen donor. In this protocol, we utilize potassium borohydride (KBH4) as the reducing agent in the presence of Raney Nickel. The KBH4 serves as a source of hydride ions, which are transferred to the nitrile group on the surface of the Raney Nickel catalyst, leading to its reduction to the primary amine. This method offers excellent selectivity, leaving the ester group intact.[1][3]

Reduction_Mechanism cluster_1 Mechanism of Nitrile Reduction R-CN Ethyl 1-cyanocyclobutanecarboxylate R-CH=NH Imine Intermediate R-CN->R-CH=NH [H] on Raney Ni R-CH2-NH2 This compound R-CH=NH->R-CH2-NH2 [H] on Raney Ni

References

Application Notes and Protocols for Ethyl 1-(aminomethyl)cyclobutanecarboxylate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among these, strained ring systems, particularly cyclobutanes, have emerged as valuable scaffolds. Unlike more flexible cycloalkanes, the rigid, puckered conformation of the cyclobutane ring offers a unique three-dimensional geometry that can enhance a drug candidate's potency, selectivity, and pharmacokinetic profile.[1][2] The incorporation of a cyclobutane motif can lead to improved metabolic stability by replacing more labile structures, and its distinct spatial arrangement of substituents allows for precise vectoring of pharmacophoric groups to optimize interactions with biological targets.[1][3]

Ethyl 1-(aminomethyl)cyclobutanecarboxylate is a bifunctional building block that perfectly encapsulates the potential of this scaffold. Possessing a primary amine and an ethyl ester on a quaternary carbon center, it serves as a versatile precursor for a variety of complex pharmaceutical agents, including analogues of neuroactive compounds like gabapentin.[4][5] This guide provides a comprehensive overview of the synthesis, purification, characterization, and application of this important pharmaceutical intermediate, grounded in established chemical principles and methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its synthetic precursor, Ethyl 1-cyanocyclobutanecarboxylate, is provided below.

PropertyEthyl 1-cyanocyclobutanecarboxylateThis compound
Molecular Formula C₈H₁₁NO₂C₈H₁₅NO₂
Molecular Weight 153.18 g/mol 157.21 g/mol
CAS Number 28246-87-9911060-83-8[6]
Appearance Colorless to red liquid[7]Colorless to pale yellow oil (Predicted)
Boiling Point Not well-defined; used directly in next step[7]Predicted: >200 °C (Decomposition may occur)
Solubility Soluble in organic solvents (e.g., ethanol, ethyl acetate)Soluble in water, alcohols, and polar organic solvents

Synthesis Pathway Overview

The synthesis of this compound is typically achieved via a two-step process starting from commercially available reagents. The first step involves the construction of the cyclobutane ring system to form the cyano-ester precursor, followed by the reduction of the nitrile to the primary amine.

Synthesis_Pathway reagents1 Ethyl Cyanoacetate + 1,3-Dibromopropane precursor Ethyl 1-cyanocyclobutanecarboxylate reagents1->precursor NaOEt, EtOH Reflux reduction Catalytic Hydrogenation (e.g., Raney Nickel, H₂) precursor->reduction final_product This compound reduction->final_product

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis Protocols

Protocol 1.1: Synthesis of Ethyl 1-cyanocyclobutanecarboxylate

This protocol details the formation of the cyclobutane ring via a condensation reaction. The mechanism involves the deprotonation of ethyl cyanoacetate by a strong base, sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes a tandem dialkylation with 1,3-dibromopropane to form the cyclobutane ring.

Materials:

  • Ethyl cyanoacetate (≥99%)

  • 1,3-Dibromopropane (≥99%)

  • Sodium ethoxide solution (21 wt. % in ethanol)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol (25 mL).

  • Addition of Base and Nucleophile: To the ethanol, add sodium ethoxide solution (15.5 mmol) followed by ethyl cyanoacetate (10.5 mmol).[7] Stir the mixture at room temperature for 10 minutes.

  • Alkylation: Slowly add 1,3-dibromopropane (10.0 mmol) to the reaction mixture. Note: Although some sources may incorrectly state 1,1-dibromopropane, the formation of a cyclobutane ring necessitates a 1,3-dihaloalkane.[7][8]

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator. b. Dilute the residue with ethyl acetate and transfer to a separatory funnel. c. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[7] d. Dry the organic layer over anhydrous sodium sulfate.[7]

  • Isolation: Filter off the drying agent and concentrate the filtrate in vacuo to yield Ethyl 1-cyanocyclobutanecarboxylate as a liquid.[7] This intermediate is often of sufficient purity (typically >70-75% yield) to be used directly in the subsequent reduction step without further purification.[7]

Protocol 1.2: Reduction of Ethyl 1-cyanocyclobutanecarboxylate to this compound

The reduction of the nitrile to a primary amine is a critical step. Catalytic hydrogenation is the preferred industrial method due to its efficiency and cleaner reaction profile compared to stoichiometric metal hydride reagents. Raney Nickel is a common and effective catalyst for this transformation.

Materials:

  • Ethyl 1-cyanocyclobutanecarboxylate

  • Raney Nickel (50% slurry in water)

  • Anhydrous Ethanol or Methanol

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor (e.g., Parr autoclave)

  • Celite® or other filter aid

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry several times with deionized water, followed by washes with anhydrous ethanol to remove water.

  • Reaction Setup: a. To a high-pressure hydrogenation reactor, add Ethyl 1-cyanocyclobutanecarboxylate. b. Add anhydrous ethanol as the solvent. c. Carefully add the prepared Raney Nickel catalyst under an inert atmosphere (e.g., Argon or Nitrogen). The catalyst loading is typically 5-10% by weight relative to the nitrile.

  • Hydrogenation: a. Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas. b. Pressurize the reactor with hydrogen gas to approximately 500-600 psi.[2] c. Heat the reaction mixture to 60-80°C with vigorous stirring.[2] d. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: a. Cool the reactor to room temperature and carefully vent the excess hydrogen gas. b. Purge the reactor with nitrogen. c. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet with solvent at all times. d. Rinse the filter cake with additional ethanol. e. Concentrate the filtrate under reduced pressure to yield the crude this compound.

Part 2: Purification Protocol

The crude product from the hydrogenation step often contains residual solvent and minor impurities. Purification via column chromatography is generally not ideal for this small, polar amino ester due to potential streaking and poor separation on silica gel.[4] A more effective method for obtaining high-purity material is vacuum distillation.

Protocol 2.1: Purification by Vacuum Distillation

Equipment:

  • Short-path distillation apparatus

  • Vacuum pump with a pressure gauge

  • Heating mantle

  • Cold trap

Procedure:

  • Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Transfer the crude this compound into the distillation flask.

  • Distillation: a. Gradually apply vacuum to the system. b. Once a stable vacuum is achieved (typically <1 mmHg), begin to gently heat the distillation flask. c. Collect the fraction that distills at the appropriate temperature and pressure. While specific data for this compound is not readily available, analogous amino esters distill at elevated temperatures under high vacuum. d. Monitor the distillation for any signs of decomposition (darkening of the material).

  • Collection: Collect the purified product in a pre-weighed receiving flask. The final product should be a clear, colorless to pale yellow oil. Store under an inert atmosphere to prevent degradation.

Part 3: Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate.

Characterization Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structural Confirmation IR FTIR Spectroscopy Product->IR Functional Group Identification MS Mass Spectrometry (GC-MS or ESI-MS) Product->MS Molecular Weight Verification Purity Purity Assessment (>98%) NMR->Purity IR->Purity MS->Purity

Caption: Analytical workflow for product characterization.

Expected Spectroscopic Data:

The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~4.1 (q, 2H, -OCH₂CH₃), ~2.7 (s, 2H, -CH₂NH₂), ~2.0-2.2 (m, 4H, cyclobutane CH₂), ~1.8 (m, 2H, cyclobutane CH₂), ~1.5 (br s, 2H, -NH₂), ~1.2 (t, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~175 (C=O), ~61 (-OCH₂CH₃), ~50 (quaternary C), ~48 (-CH₂NH₂), ~32 (cyclobutane CH₂), ~16 (cyclobutane CH₂), ~14 (-OCH₂CH₃).
FTIR (neat, cm⁻¹)~3300-3400 (N-H stretch, primary amine), ~2950 (C-H stretch, aliphatic), ~1730 (C=O stretch, ester), ~1180 (C-O stretch, ester).[9]
Mass Spec. (ESI+)m/z: 158.11 [M+H]⁺

Part 4: Application in Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of cyclobutane-containing gabapentinoids. These compounds are of significant interest for treating neurological disorders. The synthesis involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Protocol 4.1: Synthesis of 1-(Aminomethyl)cyclobutane-1-carboxylic Acid

The final step to create the gabapentin analogue is the hydrolysis of the ester functionality. This is typically achieved under basic conditions followed by neutralization to precipitate the zwitterionic amino acid.

Hydrolysis start This compound hydrolysis 1. NaOH (aq), Heat 2. HCl (aq) to pH ~7 start->hydrolysis product 1-(Aminomethyl)cyclobutane-1-carboxylic Acid (Gabapentin Analogue) hydrolysis->product

Caption: Saponification of the ester to yield the final amino acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrochloric acid (HCl) solution (e.g., 3 M)

  • Deionized water

  • Ethanol

  • pH meter or pH paper

Procedure:

  • Saponification: a. Dissolve this compound in an aqueous solution of sodium hydroxide. b. Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Neutralization and Precipitation: a. Cool the reaction mixture in an ice bath. b. Slowly add hydrochloric acid dropwise with stirring to adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7).[10] c. The zwitterionic product will precipitate out of the solution as a white solid.

  • Isolation and Purification: a. Collect the solid product by vacuum filtration. b. Wash the solid with cold deionized water, followed by a small amount of cold ethanol to facilitate drying. c. Dry the product under vacuum to a constant weight. The purity can be assessed by NMR and melting point analysis.

Conclusion

This compound is a strategically important intermediate that provides access to novel chemical space in drug discovery. Its rigid cyclobutane core offers distinct advantages for designing molecules with enhanced pharmacological profiles. The synthetic and purification protocols outlined in this guide are robust and scalable, providing researchers and drug development professionals with a practical framework for utilizing this valuable building block in their programs. Adherence to these detailed methodologies will ensure the reliable production of high-purity material, accelerating the discovery of next-generation therapeutics.

References

  • Wirth, T. (2010). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 49(2), 246-247. [Link]

  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]

  • U.S. Patent US4739120A. (1988). Process for the hydrogenation of nitriles to primary amines.
  • Royal Society of Chemistry. (n.d.). Supporting Information. RSC Publishing. [Link]

  • Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses. [Link]

  • U.S. Patent WO2005092837A2. (2005). Process for the preparation of gabapentin.
  • PubChem. (n.d.). Ethyl cyclobutanecarboxylate. National Center for Biotechnology Information. [Link]

  • U.S. Patent US4375003A. (1983). Method for the hydrogenation of nitriles to primary amines.
  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]

  • The Open Medicinal Chemistry Journal. (2023). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. Bentham Open. [Link]

  • U.S. Patent US20100160666A1. (2010). Preparation of gabapentin enacarbil intermediate.
  • Wikipedia. (n.d.). Hofmann rearrangement. Wikipedia. [Link]

  • Gallop, M. A., et al. (2006). XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters. Journal of Pharmacology and Experimental Therapeutics, 317(2), 743-755. [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Sorbead India. [Link]

  • The Open Medicinal Chemistry Journal. (2023). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. Bentham Open. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • U.S. Patent US20080103334A1. (2008). Process For Synthesis Of Gabapentin.
  • U.S. Patent US20080097122A1. (2008). Process for the Preparation of Gabapentin.
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  • ResearchGate. (n.d.). Hofmann Rearrangement of Primary Carboxamides and Cyclic imides using DCDMH and Application to the synthesis of Gabapentin and its Potential Peptide Prodrugs. ResearchGate. [Link]

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Application Note: Strategic Incorporation of Ethyl 1-(aminomethyl)cyclobutanecarboxylate for Peptide C-Terminal Modification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Conformational Constraint in Peptide Therapeutics

Peptides are remarkable signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and lack of receptor specificity. Introducing non-canonical, conformationally restricted amino acids is a powerful strategy to overcome these limitations.[1][2][3] The rigid structure of cyclic amino acids, such as those containing a cyclobutane ring, pre-organizes the peptide backbone, which can lead to significant pharmacological advantages:

  • Enhanced Proteolytic Resistance: The constrained structure sterically shields nearby peptide bonds from enzymatic degradation.[2]

  • Improved Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation, binding to the target receptor is enhanced while off-target interactions are minimized.[1][3]

  • Increased Membrane Permeability: C-terminal modifications can increase lipophilicity, potentially improving cell penetration.[4]

This note details the use of Ethyl 1-(aminomethyl)cyclobutanecarboxylate , a unique building block for introducing a constrained cyclobutane moiety at the C-terminus of a peptide sequence. Its primary amine allows for direct coupling to a resin-bound peptide's C-terminal carboxyl group, while the ethyl ester provides a stable, neutral cap. Cyclobutane-containing amino acids are valuable tools in peptidomimetic design and have been successfully used to create defined secondary structures and enhance biological activity.[5][6][7][8][9]

Reagent Profile: this compound

This reagent, often supplied as a hydrochloride salt, is a bifunctional molecule designed for C-terminal peptide modification.[10]

  • Structure: Features a primary aminomethyl group separated from an ethyl carboxylate by a cyclobutane ring.

  • Functionality: The primary amine serves as the nucleophile for amide bond formation with an activated C-terminal residue of a peptide chain.

  • Impact on Peptide Properties: The cyclobutane ring introduces significant steric bulk and conformational rigidity. The ethyl ester cap neutralizes the C-terminal charge, which can influence solubility and cell permeability.[4][][12]

PropertyValueSource
Chemical Name This compound hydrochloride[10]
CAS Number 1269021-92-2[10]
Molecular Formula C8H16ClNO2N/A
Molecular Weight 193.67 g/mol N/A

Strategic Considerations for C-Terminal Amidation

The most direct application of this compound in solid-phase peptide synthesis (SPPS) is the post-assembly modification of a resin-bound peptide. This process involves coupling the amine of the title reagent to the peptide's C-terminal carboxyl group, which is still attached to the resin via a linker.

Key Advantages of this Approach:

  • Avoids the often-difficult coupling of the first amino acid to a sterically hindered secondary amine on the resin.[4]

  • Allows for the use of standard resins like 2-chlorotrityl chloride (2-CTC), which are designed to release the fully protected peptide acid.

  • Provides a reliable method to introduce a specific C-terminal amide modification.[12][13]

Experimental Workflow & Protocols

The overall strategy involves synthesizing the desired peptide sequence on an acid-labile resin, followed by an on-resin coupling of this compound before the final cleavage and deprotection step.

G cluster_0 Phase 1: Standard SPPS cluster_1 Phase 2: C-Terminal Modification cluster_2 Phase 3: Cleavage & Purification A 1. Swell 2-CTC Resin in DMF B 2. Couple First Fmoc-AA-OH A->B Load first residue C 3. Iterative SPPS Cycles (Deprotection & Coupling) B->C Elongate peptide D 4. Activate C-Terminal Carboxyl (e.g., HATU/DIPEA) C->D Prepare for final coupling E 5. Couple Ethyl 1-(aminomethyl) cyclobutanecarboxylate D->E Form C-terminal amide bond F 6. Wash and Dry Resin E->F Remove excess reagents G 7. Cleave Peptide from Resin & Remove Side-Chain Protecting Groups (TFA Cocktail) F->G Release final product H 8. Precipitate, Purify (HPLC), & Characterize (MS) G->H Isolate pure peptide

Caption: Workflow for C-terminal peptide modification.

Protocol 1: On-Resin C-Terminal Amidation

This protocol assumes the peptide has been fully assembled on a 2-chlorotrityl chloride (2-CTC) resin using standard Fmoc-SPPS methodology.[14][15][16]

Materials:

  • Peptide-bound 2-CTC resin (1 eq)

  • This compound hydrochloride (3-5 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether, cold

Procedure:

  • Resin Preparation:

    • Swell the peptide-bound resin in DMF for 30-60 minutes.

    • Wash the resin thoroughly with DMF (3x) to remove any residual piperidine.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound hydrochloride and HATU in a minimal amount of DMF.

    • Add DIPEA to the solution. Scientist's Note: An extra equivalent of DIPEA is required to neutralize the hydrochloride salt of the amine. The solution should be vortexed for 1-2 minutes for pre-activation.

    • Drain the DMF from the resin and immediately add the activated coupling solution.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Scientist's Note: The cyclobutane ring introduces steric hindrance.[17][18] A more powerful coupling reagent like HATU is recommended over HBTU or DCC to ensure efficient reaction kinetics.[19] A longer coupling time may be necessary compared to standard amino acid coupling.

  • Reaction Monitoring:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or consider a second coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin extensively with DMF (5x), DCM (3x), and MeOH (3x) to remove all soluble reagents and byproducts.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage and Deprotection
  • Cleavage Cocktail Preparation:

    • Prepare a fresh cleavage cocktail. A standard Reagent R cocktail is typically sufficient: 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole. CAUTION: Work in a fume hood. TFA is highly corrosive.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Concentrate the TFA solution under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS, MALDI-TOF). The expected mass should correspond to the peptide sequence plus the mass of the C-terminal 1-(aminomethyl)cyclobutanecarboxylate ethyl ester moiety.

Troubleshooting and Expert Insights

  • Incomplete Coupling: This is the most likely challenge due to steric hindrance.[18]

    • Solution 1: Double the coupling time and/or reagent equivalents.

    • Solution 2: Use a more potent phosphonium salt reagent like PyAOP or COMU, which are known to be highly effective for difficult couplings.[20]

    • Solution 3: Perform the coupling at a slightly elevated temperature (e.g., 40°C), but monitor carefully for potential racemization.

  • Side Reactions during Cleavage: The ethyl ester is generally stable to TFA. However, prolonged exposure or high temperatures could lead to partial hydrolysis. Ensure the cleavage is performed within the recommended timeframe and at room temperature.

  • Purification Challenges: The modified peptide will be more hydrophobic than its corresponding C-terminal acid or amide. Adjust the HPLC gradient accordingly (e.g., use a slower gradient with a higher percentage of organic solvent).

Conclusion

This compound is a valuable reagent for introducing a conformationally constrained C-terminal cap onto synthetic peptides. This modification can significantly enhance the druglike properties of peptide candidates by improving stability and potentially modulating receptor interactions.[2][] The on-resin coupling protocol described here provides a straightforward and efficient method for its incorporation, leveraging well-established SPPS techniques and powerful coupling reagents to overcome the inherent steric challenges. Careful monitoring and optimization of the coupling step are critical for achieving high yields of the desired C-terminally modified peptide.

References

  • Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. PubMed. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. Available at: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. RSC Publishing. Available at: [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. PMC - NIH. Available at: [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. Available at: [Link]

  • Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. Available at: [Link]

  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC - NIH. Available at: [Link]

  • Protein segments with conformationally restricted amino acids can control supramolecular organization at the nanoscale. PubMed Central. Available at: [Link]

  • N-ter/internal/C-ter modifications. SB PEPTIDE. Available at: [Link]

  • Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides. Springer. Available at: [Link]

  • Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes. PubMed. Available at: [Link]

  • New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. Available at: [Link]

  • Universal peptide synthesis via solid-phase methods fused with chemputation. PMC - NIH. Available at: [Link]

  • Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. SciSpace. Available at: [Link]

  • Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. MDPI. Available at: [Link]

  • ethyl cyclobutanecarboxylate. ChemSrc. Available at: [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Available at: [Link]

  • Solid phase peptide synthesis method. Google Patents.

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Application Note: Versatile Protocols for the N-Functionalization of Ethyl 1-(aminomethyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details robust and versatile protocols for the N-functionalization of ethyl 1-(aminomethyl)cyclobutanecarboxylate, a valuable building block in medicinal chemistry. The unique conformational constraints of the cyclobutane ring offer significant advantages in drug design, including improved metabolic stability and binding affinity.[1] This document provides detailed, step-by-step methodologies for key N-functionalization reactions, including N-acylation, N-sulfonylation, N-alkylation, and reductive amination. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and guidance for reaction monitoring and product characterization.

Introduction: The Significance of the Cyclobutane Motif in Drug Discovery

The cyclobutane moiety is an increasingly important structural motif in modern drug discovery. Its inherent ring strain and non-planar, puckered conformation provide a unique three-dimensional scaffold that can effectively mimic or replace other cyclic or acyclic systems.[1] The incorporation of a cyclobutane ring can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The strategic functionalization of cyclobutane-containing building blocks, such as this compound, allows for the exploration of diverse chemical space and the generation of novel drug candidates. This application note serves as a practical guide for the synthetic elaboration of this versatile primary amine.

Core N-Functionalization Protocols

The primary amine of this compound serves as a versatile handle for a variety of N-functionalization reactions. The following sections provide detailed protocols for common and synthetically useful transformations.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation that introduces an amide bond, a common functional group in many pharmaceutical agents. This protocol describes a general procedure for the coupling of this compound with a carboxylic acid using a standard coupling agent or via an acid chloride.

Diagram of the N-Acylation Workflow

N_Acylation_Workflow start Start: this compound & Carboxylic Acid/Acid Chloride reagents Dissolve in Aprotic Solvent (e.g., DCM, THF) start->reagents base_add Add Base (e.g., Triethylamine) (for acid chloride method) reagents->base_add if using acid chloride coupling Add Coupling Agent (e.g., EDC/HOBt) or Acid Chloride reagents->coupling if using coupling agent base_add->coupling reaction Stir at Room Temperature coupling->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Product: N-Acylated Derivative purification->product

Caption: Workflow for the N-acylation of this compound.

Experimental Protocol: N-Acylation with an Acid Chloride

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Acid Chloride: Cool the solution to 0 °C in an ice bath. Add the desired acid chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents Example Amount
This compound157.211.01.57 g
Triethylamine101.191.21.52 mL
Benzoyl Chloride140.571.11.28 mL
Dichloromethane--50 mL
N-Sulfonylation: Synthesis of Sulfonamides

The sulfonamide functional group is a key component of many antibacterial, diuretic, and hypoglycemic drugs. This protocol outlines the synthesis of N-sulfonylated derivatives of this compound. The reaction of a primary amine with a sulfonyl chloride in the presence of a base is the most common method for sulfonamide synthesis.[2]

Diagram of the N-Sulfonylation Reaction

N_Sulfonylation amine This compound product N-Sulfonylated Product amine->product sulfonyl_chloride R-SO2Cl sulfonyl_chloride->product base Base (e.g., Pyridine or Triethylamine) base->product Catalyst

Caption: General scheme for the N-sulfonylation of a primary amine.

Experimental Protocol: N-Sulfonylation

  • Reaction Setup: Dissolve this compound (1.0 eq.) in pyridine or a mixture of dichloromethane and triethylamine (1.5 eq.) in a round-bottom flask with a magnetic stir bar.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C. Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Recrystallize or purify the crude product by column chromatography to yield the pure sulfonamide.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents Example Amount
This compound157.211.01.57 g
p-Toluenesulfonyl chloride190.651.12.10 g
Pyridine79.10-20 mL
N-Alkylation: Introduction of Alkyl Groups

Direct N-alkylation of primary amines can be challenging due to over-alkylation. This protocol provides a method for the mono-alkylation of this compound using an alkyl halide.

Diagram of the N-Alkylation Process

N_Alkylation start Start: this compound & Alkyl Halide solvent Dissolve in Polar Aprotic Solvent (e.g., DMF, Acetonitrile) start->solvent base Add Mild Base (e.g., K2CO3) solvent->base reaction Heat Reaction Mixture base->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification product Product: N-Alkylated Derivative purification->product

Caption: Step-by-step workflow for the N-alkylation of a primary amine.

Experimental Protocol: Mono-N-Alkylation

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add a mild base like potassium carbonate (K₂CO₃) (2.0 eq.).

  • Addition of Alkyl Halide: Add the alkyl halide (e.g., benzyl bromide) (1.0-1.2 eq.) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-80 °C and stir until the starting material is consumed, as indicated by TLC.

  • Workup: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic extracts with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography on silica gel to isolate the mono-alkylated product.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents Example Amount
This compound157.211.01.57 g
Benzyl bromide171.041.11.30 mL
Potassium Carbonate138.212.02.76 g
Dimethylformamide--30 mL
Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a powerful and versatile method for the formation of C-N bonds, allowing for the synthesis of secondary and tertiary amines from aldehydes and ketones. This two-step, one-pot process involves the initial formation of an imine or enamine, followed by its reduction.

Diagram of the Reductive Amination Mechanism

Reductive_Amination carbonyl Aldehyde/Ketone imine Imine Intermediate carbonyl->imine amine This compound amine->imine product N-Alkylated Product imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product Reduction

Caption: The two-stage process of reductive amination.

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography.[3]

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents Example Amount
This compound157.211.01.57 g
Benzaldehyde106.121.11.12 mL
Sodium triacetoxyborohydride211.941.53.18 g
1,2-Dichloroethane--40 mL

Characterization and Data

The successful synthesis of N-functionalized derivatives should be confirmed by standard analytical techniques.

Functionalization Product Structure (Example) Expected ¹H NMR Signals (ppm) Expected Mass (m/z) [M+H]⁺
N-Acylation Ethyl 1-((benzamido)methyl)cyclobutanecarboxylate7.8-7.4 (Ar-H), 6.5-6.0 (NH), 4.1 (OCH₂), 3.4 (NCH₂), 2.5-1.8 (cyclobutane-H), 1.2 (CH₃)262.14
N-Sulfonylation Ethyl 1-((tosylamino)methyl)cyclobutanecarboxylate7.8-7.3 (Ar-H), 5.5-5.0 (NH), 4.1 (OCH₂), 3.0 (NCH₂), 2.4 (Ar-CH₃), 2.5-1.8 (cyclobutane-H), 1.2 (CH₃)312.13
N-Alkylation Ethyl 1-((benzylamino)methyl)cyclobutanecarboxylate7.4-7.2 (Ar-H), 4.1 (OCH₂), 3.8 (Ar-CH₂), 2.7 (NCH₂), 2.5-1.8 (cyclobutane-H), 1.2 (CH₃)248.16
Reductive Amination Ethyl 1-((benzylamino)methyl)cyclobutanecarboxylate7.4-7.2 (Ar-H), 4.1 (OCH₂), 3.8 (Ar-CH₂), 2.7 (NCH₂), 2.5-1.8 (cyclobutane-H), 1.2 (CH₃)248.16

Conclusion

The protocols outlined in this application note provide a robust foundation for the N-functionalization of this compound. These methods offer access to a wide array of derivatives, enabling the exploration of this valuable scaffold in drug discovery and medicinal chemistry programs. The provided step-by-step procedures, coupled with an understanding of the underlying chemical principles, will empower researchers to efficiently synthesize and evaluate novel compounds based on the privileged cyclobutane motif.

References

  • Kurkin, A. V., et al. (2018). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. RSC Advances, 8(3), 1234-1241. [Link]

  • LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]

  • Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-212. [Link]

  • Mohamed, A. M., et al. (2018). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. Journal of the Iranian Chemical Society, 15(11), 2461-2469. [Link]

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses. [Link]

  • Naik, P. N., et al. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Arabian Journal of Chemistry, 8(5), 687-692. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Molbase. (n.d.). Synthesis of ethyl 1-(4-bromo-2-methylphenylaminocarbonyl)cyclobutanecarboxylate. Molbase. [Link]

  • Davies, H. M. L., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(17), 7895-7911. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl Cyclobutanecarboxylate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. inno-pharmchem.com. [Link]

  • Han, G., et al. (2015). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications, 51(56), 11255-11258. [Link]

  • Di Nardo, M. A., et al. (2021). Mechanochemical and aging-based reductive amination with chitosan and aldehydes affords high degree of substitution functional biopolymers. Green Chemistry, 23(16), 5820-5832. [Link]

  • Zinchenko, S. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(16), 4994. [Link]

  • PubChem. (n.d.). Ethyl cyclobutanecarboxylate. pubchem.ncbi.nlm.nih.gov. [Link]

  • PubChem. (n.d.). 2-Ethyl-1-cyclobutanecarboxylate. pubchem.ncbi.nlm.nih.gov. [Link]

  • Organic Chemistry Portal. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. organic-chemistry.org. [Link]

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1376. [Link]

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  • Reddy, M. S., et al. (2006). Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.
  • Li, J., et al. (2023). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 14(20), 5445-5450. [Link]

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Leveraging Ethyl 1-(aminomethyl)cyclobutanecarboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers

Abstract

In the modern era of drug discovery, there is a strategic shift away from planar, aromatic structures towards molecules with greater three-dimensionality. This "escape from flatland" is driven by the need to access novel chemical space and improve physicochemical and pharmacokinetic properties.[1] Sp³-rich, rigid scaffolds are at the forefront of this movement, and among them, the cyclobutane ring offers a unique combination of conformational restriction and metabolic stability.[2][3] This guide provides an in-depth exploration of Ethyl 1-(aminomethyl)cyclobutanecarboxylate, a versatile building block that enables the rational incorporation of a 1,1-disubstituted cyclobutane scaffold into drug candidates. We will delve into its core applications, supported by detailed experimental protocols, to empower researchers in medicinal chemistry and drug development.

The Strategic Value of the Cyclobutane Motif

The cyclobutane ring is more than just a four-membered carbocycle; it is a strategic tool for fine-tuning molecular properties. Unlike flexible alkanes or larger cycloalkanes, the cyclobutane ring adopts a distinctly puckered conformation. This inherent rigidity provides several key advantages in drug design:

  • Conformational Restriction: By locking rotatable bonds, the cyclobutane scaffold reduces the entropic penalty of binding to a biological target, which can lead to enhanced potency.[1][3] It forces appended pharmacophores into well-defined spatial orientations, allowing for precise probing of receptor-ligand interactions.

  • Improved Metabolic Stability: The cyclobutane core is relatively inert and can be used to replace metabolically labile groups or block sites of metabolism (e.g., oxidation by cytochrome P450 enzymes).[2][4]

  • Vectorial Orientation: The 1,1-disubstitution pattern of this compound provides a rigid anchor from which to project functional groups (an amine and a carboxylate) in distinct vectors, offering a unique scaffold for building complex molecules.

  • Novel Chemical Space: Incorporating this motif allows chemists to explore novel areas of chemical space, potentially leading to compounds with new biological activities and intellectual property.[2][5]

Core Applications in Drug Discovery

This compound is a bifunctional building block, possessing both a primary amine and an ethyl ester. This allows it to be incorporated into target molecules through two distinct chemical handles, making it a highly versatile synthon.

Application: Design of Conformationally Restricted GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[6] Its biological activity is mediated by its binding to various receptor subtypes (e.g., GABA-A, GABA-B). A key challenge in developing selective GABAergic drugs is the inherent conformational flexibility of GABA itself, which allows it to adopt different shapes and bind to multiple targets.[6]

Rationale: By incorporating the rigid cyclobutane skeleton, it is possible to synthesize GABA analogues that are "locked" into a specific conformation.[6] This pre-organization can enhance binding affinity and, more importantly, selectivity for a particular GABA receptor subtype. This compound provides a direct route to such analogues, where the aminomethyl and carboxylate groups mimic the key functional groups of GABA but are held in a fixed spatial relationship by the cyclobutane ring. Such analogues are explored for their potential in treating epilepsy, neuropathic pain, and anxiety disorders.[7]

cluster_0 Flexible GABA Molecule cluster_1 Rigid Cyclobutane GABA Analogue GABA Note1 Multiple low-energy conformations (leads to non-selective binding) Analogue Note2 Fixed spatial orientation of pharmacophores (improves receptor selectivity)

Caption: Comparison of flexible GABA and a rigid cyclobutane analogue.

Application: Scaffolding for Neurokinin-1 (NK1) Receptor Antagonists

The neurokinin-1 (NK1) receptor is a G-protein coupled receptor whose endogenous ligand is Substance P. Antagonists of this receptor have found clinical utility as powerful anti-emetic agents, particularly for managing chemotherapy-induced nausea and vomiting (CINV).[8][9] Many potent NK1 antagonists are complex, non-peptidic molecules that require a rigid scaffold to correctly orient the necessary pharmacophoric elements for high-affinity binding.[10]

Rationale: The development of novel NK1 antagonists has utilized cyclobutane scaffolds to achieve potent and selective receptor binding.[11] The cyclobutane ring acts as a central organizing element, positioning bulky aromatic groups and key hydrogen-bonding moieties in the precise three-dimensional arrangement required for optimal interaction with the NK1 receptor binding pocket. This compound can be elaborated to present, for example, a biaryl moiety from the carboxylate side and a piperidine or other heterocyclic group from the amine side, fulfilling the structural requirements for antagonism.

cluster_0 Drug Candidate Synthesis cluster_1 Receptor Binding Start Ethyl 1-(aminomethyl) cyclobutanecarboxylate Amine_Mod Amine Derivatization (e.g., Reductive Amination) Start->Amine_Mod Add R1 Group Ester_Mod Ester Derivatization (e.g., Amide Coupling) Amine_Mod->Ester_Mod Add R2 Group Final_Compound Final NK1 Antagonist Candidate Ester_Mod->Final_Compound Binding Conformationally Restricted Binding Final_Compound->Binding Binds To Receptor NK1 Receptor Binding Pocket Binding->Receptor

Caption: Workflow from building block to receptor binding.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common synthetic transformations involving this compound.

Protocol 1: General Amide Coupling with a Carboxylic Acid using HATU

This protocol describes the formation of an amide bond between the primary amine of the title compound and a carboxylic acid of interest using HATU, a highly efficient coupling reagent.[12]

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid of interest (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 5% Lithium Chloride (LiCl) aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 equiv) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: To the stirred solution, add this compound (1.0 equiv), followed by HATU (1.2 equiv).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the reaction mixture at room temperature. The solution may change color.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up (Quenching): Once the reaction is complete, pour the mixture into a separatory funnel containing an equal volume of water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and finally with brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide derivative.

ReagentClassKey AdvantagesConsiderations
EDC/HOBt CarbodiimideWater-soluble byproducts, mild conditions.[13]Can be slow with hindered substrates.
HATU Uronium SaltVery fast and efficient, good for hindered couplings.[12]More expensive, byproduct removal can be tricky.
PyBOP Phosphonium SaltDoes not cause guanidinylation, good for sensitive substrates.[13]Phosphoramide byproduct can complicate purification.
Table 1: Comparison of Common Amide Coupling Reagents.
Protocol 2: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a general method for assessing the metabolic stability of a newly synthesized compound derived from this compound.[4] The rate of disappearance of the parent compound is measured over time.

Materials:

  • Test Compound (e.g., from Protocol 1), 10 mM stock in DMSO

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS)

  • 96-well incubation plate and collection plate

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation: Thaw the HLM and NADPH regenerating system on ice. Prepare the final microsomal solution by diluting the HLM stock to 1.0 mg/mL in phosphate buffer.

  • Pre-incubation: In the 96-well plate, add the microsomal solution. Add the test compound to a final concentration of 1 µM. Pre-warm the plate at 37°C for 10 minutes with shaking.

  • Reaction Initiation: Initiate the metabolic reactions by adding the pre-warmed NADPH regenerating system to each well. The time of this addition is t=0.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the corresponding wells by adding 2 volumes of ice-cold ACN containing the internal standard. The t=0 sample is quenched immediately after adding the NADPH system.[4]

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new 96-well collection plate. Analyze the samples using a validated LC-MS/MS method to determine the ratio of the peak area of the test compound to the internal standard at each time point.

  • Data Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line (k) can be used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Rationale for Cyclobutane in Metabolic Stability: The cyclobutane ring is often incorporated into drug candidates to block potential sites of metabolism.[4] Its sp³-hybridized carbons are generally less susceptible to CYP450-mediated oxidation compared to, for example, benzylic positions or electron-rich aromatic rings. By replacing a metabolically "hot" spot with a cyclobutane moiety, the overall metabolic stability and, consequently, the in vivo half-life of a compound can be significantly improved.[2][3]

Physicochemical Data

PropertyValueSource
Chemical Formula C₈H₁₅NO₂[14]
Molecular Weight 157.21 g/mol [14]
CAS Number 911060-83-8[14]
Appearance Liquid (Typical)-
Key Functional Groups Primary Amine, Ethyl Ester-
Table 2: Physicochemical Properties of this compound.

Conclusion

This compound is a powerful and versatile building block for modern medicinal chemistry. Its ability to introduce a conformationally rigid, 1,1-disubstituted cyclobutane scaffold provides a rational strategy for enhancing drug properties such as potency, selectivity, and metabolic stability. By serving as a robust anchor for key pharmacophores in applications ranging from GABA analogues to NK1 receptor antagonists, this synthon enables the exploration of novel, three-dimensional chemical space. The protocols detailed herein provide a practical framework for researchers to effectively incorporate this valuable moiety into their drug discovery programs, facilitating the development of the next generation of innovative therapeutics.

References

  • Steffens, R. et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]

  • Radboud Repository. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Available at: [Link]

  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Available at: [Link]

  • ResearchGate. (n.d.). A. Cyclobutane and cyclobutene motifs occur in many medicinally... Available at: [Link]

  • Todorova, M. et al. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 19(15), 1435-1463. Available at: [Link]

  • Wikipedia. (n.d.). GABA analogue. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • LookChem. (2025). ethyl cyclobutanecarboxylate. Available at: [Link]

  • California State Polytechnic University, Pomona. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Available at: [Link]

  • Drugs.com. (2023). Gamma-aminobutyric acid analogs. Available at: [Link]

  • Kletskii, M. E. et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(4), 423-441. Available at: [Link]

  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • Chebib, M. et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1839-1845. Available at: [Link]

  • PubMed. (n.d.). Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent. Available at: [Link]

  • Request PDF. (2025). Cyclobutane Derivatives as Potent NK1 Selective Antagonists. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]

  • PubChem. (n.d.). Ethyl cyclobutanecarboxylate. Available at: [Link]

  • PMC. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available at: [Link]

  • MDPI. (n.d.). Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury. Available at: [Link]

  • PubMed. (n.d.). Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4. Available at: [Link]

  • StatPearls - NCBI Bookshelf. (2024). Antiemetic Neurokinin-1 Receptor Blockers. Available at: [Link]

  • Muñoz, M. & Covenas, R. (2014). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? Cancers, 6(3), 1572-1585. Available at: [Link]

  • PMC. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of GABA, Vigabatrin, rigid GABA analogues (1 and 2) and the newly designed bicyclic compounds 3 and 4, described in this work. Available at: [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Available at: [Link]

Sources

Application Note: Versatile Derivatization of Ethyl 1-(aminomethyl)cyclobutanecarboxylate for Robust Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Motif in Modern Drug Discovery

In the landscape of medicinal chemistry, the cyclobutane ring has emerged as a highly valuable structural motif.[1][2][3] Its unique, puckered three-dimensional geometry offers a distinct advantage over more flexible or planar structures. Incorporating a cyclobutane scaffold can significantly enhance a drug candidate's metabolic stability, improve its selectivity by imposing conformational restraint, and optimize its pharmacokinetic profile.[3][4] The inherent rigidity of the cyclobutane ring allows medicinal chemists to precisely orient key pharmacophoric groups, thereby improving interactions with biological targets.[2]

Ethyl 1-(aminomethyl)cyclobutanecarboxylate is a bifunctional building block of particular interest for combinatorial chemistry and library synthesis. It features a primary amine and an ethyl ester positioned on the same quaternary carbon of the cyclobutane ring. This arrangement provides two chemically distinct handles that can be selectively functionalized, enabling the rapid generation of diverse compound libraries from a single, rigid core. This application note provides detailed protocols for three fundamental and widely applicable derivatization strategies targeting the primary amine: amide bond formation, reductive amination, and sulfonylation.

Physicochemical Properties of the Core Scaffold

A clear understanding of the starting material's properties is fundamental to successful reaction planning.

PropertyValue
Compound Name This compound
Molecular Formula C₈H₁₅NO₂
PubChem CID 45122079[5]
Structure
Availability Commercially available, often as a hydrochloride salt.[6]

Core Derivatization Strategies & Mechanistic Rationale

The primary amine of this compound serves as a versatile nucleophile, enabling a variety of reliable C-N bond-forming reactions. The following sections detail the rationale and workflows for three high-utility transformations.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond is arguably the most common reaction in drug discovery, prized for its stability and prevalence in biologically active molecules.[7][8] The reaction involves the coupling of the primary amine with a carboxylic acid, typically activated by a coupling reagent to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[9] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxy-7-azabenzotriazole (HOAt) are highly effective for this transformation, minimizing side reactions and promoting high yields.[10]

G cluster_0 Amide Coupling Workflow Start Ethyl 1-(aminomethyl) cyclobutanecarboxylate Process In situ activation of carboxylic acid and nucleophilic attack by amine Start->Process Step 1 Reagents R-COOH EDC, HOAt DIPEA, Solvent Reagents->Process Step 2 Product N-Acyl Derivatized Product Process->Product Step 3

Caption: Workflow for Amide Bond Formation.

Reductive Amination: Forging Secondary and Tertiary Amines

Reductive amination is a powerful method for creating substituted amines, offering a more controlled alternative to direct alkylation which often suffers from over-alkylation.[11] The process involves the initial condensation of the primary amine with an aldehyde or ketone to form an imine intermediate. This intermediate is then reduced in situ to the corresponding secondary amine.[12][13] Mild reducing agents like sodium triacetoxyborohydride (STAB) are ideal for this one-pot reaction, as they selectively reduce the iminium ion without affecting the starting carbonyl compound.[14]

G cluster_1 Reductive Amination Workflow Start Ethyl 1-(aminomethyl) cyclobutanecarboxylate Process Imine formation followed by in situ reduction Start->Process Step 1 Reagents Aldehyde/Ketone NaBH(OAc)₃ (STAB) Solvent (e.g., DCE) Reagents->Process Step 2 Product N-Alkyl Derivatized Product Process->Product Step 3

Caption: Workflow for Reductive Amination.

Sulfonylation: Accessing Key Amide Bioisosteres

Sulfonamides are a critical class of functional groups in medicinal chemistry, often serving as bioisosteres for amides and appearing in numerous marketed drugs.[15][16] The synthesis is typically straightforward, involving the reaction of the primary amine with a sulfonyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine.[16][17] The base is essential to neutralize the hydrochloric acid generated as a byproduct, driving the reaction to completion.[17] This reaction is generally high-yielding and tolerant of a wide range of functional groups on the sulfonyl chloride partner.

G cluster_2 Sulfonylation Workflow Start Ethyl 1-(aminomethyl) cyclobutanecarboxylate Process Nucleophilic attack on sulfonyl chloride Start->Process Step 1 Reagents R-SO₂Cl Base (e.g., Et₃N) Solvent (e.g., DCM) Reagents->Process Step 2 Product N-Sulfonyl Derivatized Product Process->Product Step 3

Caption: Workflow for Sulfonylation Reaction.

Comparative Overview of Derivatization Strategies

The choice of derivatization strategy depends on the desired final compound class and the available building blocks.

StrategyResulting Functional GroupKey ReagentsTypical ConditionsKey Advantages
Amide Coupling AmideCarboxylic Acid, Coupling Agent (EDC, HATU), Base (DIPEA)Room Temperature, Anhydrous Solvent (DMF, DCM)High stability, wide diversity of available carboxylic acids.[7]
Reductive Amination Secondary AmineAldehyde or Ketone, Reducing Agent (NaBH(OAc)₃)Room Temperature, Anhydrous Solvent (DCE, THF)Controlled mono-alkylation, mild conditions.[11][18]
Sulfonylation SulfonamideSulfonyl Chloride, Base (Et₃N, Pyridine)0 °C to Room Temperature, Anhydrous Solvent (DCM)Access to important amide bioisosteres, generally high yields.[16][19]

Detailed Experimental Protocols

Note: If starting with the hydrochloride salt of this compound, it must first be neutralized to the free base by treatment with a suitable base (e.g., aqueous NaHCO₃) and extraction into an organic solvent, or by adding an additional equivalent of a tertiary amine base (like Et₃N or DIPEA) to the reaction mixture.

Protocol 4.1: General Procedure for Amide Coupling via EDC/HOAt

Materials and Reagents:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification supplies (Saturated aq. NaHCO₃, Brine, MgSO₄, Silica Gel)

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add EDC (1.2 eq) and HOAt (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add a solution of this compound (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Protocol 4.2: General Procedure for Reductive Amination via STAB

Materials and Reagents:

  • This compound (1.0 eq)

  • Aldehyde or Ketone of interest (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, catalytic amount)

  • Standard workup and purification supplies

Procedure:

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4.3: General Procedure for Sulfonylation

Materials and Reagents:

  • This compound (1.0 eq)

  • Sulfonyl chloride of interest (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification supplies

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash with 1M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.[17]

Conclusion

This compound is a powerful and versatile building block for the synthesis of diverse chemical libraries. The distinct reactivity of its primary amine allows for robust and high-yielding derivatization through amide coupling, reductive amination, and sulfonylation. The protocols outlined in this application note provide reliable and scalable methods for researchers in drug discovery and medicinal chemistry to leverage this valuable scaffold, enabling the efficient exploration of chemical space around a rigid and medicinally relevant cyclobutane core.

References

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry & Medicinal Chemistry, 17(15), e202200118. [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Semantic Scholar. [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Das, B., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32985-33004. [Link]

  • ResearchGate. (2025). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Mondal, P., & Jana, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • ChemistNATE. (2014, March 26). How to Make Amides: Mechanism. YouTube. [Link]

  • Reddy, P. V. G., et al. (2018). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. Tetrahedron Letters, 59(32), 3145-3148. [Link]

  • CP Lab Safety. (n.d.). Ethyl Cyclobutanecarboxylate, 25g, Each. CP Lab Safety. [Link]

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • ResearchGate. (n.d.). Literature methods for the amide bond formation and this work. ResearchGate. [Link]

  • Götte, M., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 17(10), 584-589. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Mulcahy, S. P. (2011). Reductive Amination Reaction. OpenBU. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl Cyclobutanecarboxylate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of Ethyl 1-(aminomethyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the scalable synthesis of Ethyl 1-(aminomethyl)cyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug development. The presented methodology is designed for robustness, scalability, and efficiency, addressing the needs of both academic research laboratories and industrial production environments. This guide emphasizes the underlying chemical principles, safety considerations, and detailed experimental procedures to ensure reliable and reproducible outcomes.

Introduction

This compound is a key intermediate characterized by a quaternary carbon center bearing both an aminomethyl and an ethyl ester functionality on a cyclobutane ring. This unique structural motif is of significant interest in the design of novel therapeutic agents, offering a rigid scaffold that can be elaborated to explore chemical space and optimize pharmacokinetic properties. The synthesis of such sterically demanding structures on a large scale, however, presents notable challenges. This application note details a reliable two-step synthetic sequence that is both cost-effective and amenable to scale-up.

The chosen synthetic strategy involves an initial cyclization to construct the cyclobutane ring, followed by a reduction of a nitrile to the desired primary amine. This approach has been selected for its high yields, use of readily available starting materials, and avoidance of hazardous reagents where possible.

Overall Synthetic Scheme

The scalable synthesis of this compound is achieved through a two-step process, beginning with the formation of a key intermediate, Ethyl 1-cyanocyclobutanecarboxylate. This is followed by the catalytic hydrogenation of the nitrile to the target primary amine.

Synthetic_Scheme Ethyl_cyanoacetate Ethyl cyanoacetate Intermediate Ethyl 1-cyanocyclobutanecarboxylate Ethyl_cyanoacetate->Intermediate Step 1: Cyclization 1_3_Dibromopropane 1,3-Dibromopropane 1_3_Dibromopropane->Intermediate Product This compound Intermediate->Product Step 2: Reduction NaOEt NaOEt, EtOH H2_RaneyNi H₂, Raney® Ni, EtOH/NH₃

Figure 1: Two-step scalable synthesis of this compound.

Part 1: Synthesis of Ethyl 1-cyanocyclobutanecarboxylate

The initial step involves a nucleophilic substitution reaction to form the cyclobutane ring. Ethyl cyanoacetate, with its acidic methylene protons, is deprotonated by a base, typically sodium ethoxide, to form a reactive enolate. This enolate then acts as a nucleophile, undergoing a tandem alkylation with 1,3-dibromopropane to yield the cyclized product, Ethyl 1-cyanocyclobutanecarboxylate. This method is a variation of the malonic ester synthesis and is highly effective for the formation of small rings.[1]

Experimental Protocol: Step 1

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100 g scale)Moles
Ethyl cyanoacetate113.12100.0 g0.884
1,3-Dibromopropane201.86196.4 g (97.3 mL)0.973
Sodium metal22.9922.3 g0.970
Anhydrous Ethanol46.07500 mL-
Diethyl ether74.12As needed for extraction-
Saturated NaCl solution-As needed for washing-
Anhydrous MgSO₄120.37As needed for drying-

Procedure:

  • Preparation of Sodium Ethoxide: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 500 mL of anhydrous ethanol. Carefully add 22.3 g of sodium metal in small pieces at a rate that maintains a controllable reflux.

  • Reaction Mixture Assembly: Once all the sodium has reacted and the solution has cooled to room temperature, add 100.0 g of ethyl cyanoacetate dropwise via the dropping funnel over 30 minutes with stirring.

  • Cyclization: After the addition of ethyl cyanoacetate is complete, add 196.4 g of 1,3-dibromopropane dropwise over 1 hour. The reaction mixture will become thick with the precipitation of sodium bromide.

  • Reaction Completion: After the addition of 1,3-dibromopropane, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the resulting slurry, add 500 mL of water to dissolve the sodium bromide.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 200 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (2 x 150 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude Ethyl 1-cyanocyclobutanecarboxylate can be purified by vacuum distillation to yield a colorless oil.

Expected Yield: 75-85%

Characterization of Ethyl 1-cyanocyclobutanecarboxylate:

PropertyValue
AppearanceColorless oil
Boiling Point~105-110 °C at 10 mmHg
¹H NMR (CDCl₃, 400 MHz) δ 4.25 (q, J=7.1 Hz, 2H), 2.70-2.60 (m, 4H), 2.25-2.15 (m, 2H), 1.30 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 170.1, 121.5, 62.5, 45.1, 35.2, 16.8, 14.1
MS (EI) m/z 153 (M⁺), 124, 108, 80, 53

Part 2: Reduction of Ethyl 1-cyanocyclobutanecarboxylate

The second step is the reduction of the nitrile functionality to a primary amine. For a scalable and safe process, catalytic hydrogenation is the method of choice. Raney® Nickel is a highly effective and widely used catalyst for the hydrogenation of nitriles.[2][3] The reaction is typically carried out in an ethanolic ammonia solution to suppress the formation of secondary amine byproducts.

Reduction_Mechanism Nitrile R-C≡N Imine R-CH=NH Nitrile->Imine + H₂ Amine R-CH₂-NH₂ Imine->Amine + H₂ Catalyst_Surface Catalyst Surface (e.g., Raney® Ni)

Figure 2: Simplified mechanism of nitrile reduction via catalytic hydrogenation.

Experimental Protocol: Step 2

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100 g scale)Moles
Ethyl 1-cyanocyclobutanecarboxylate153.18100.0 g0.653
Raney® Nickel (slurry in water)-~10 g (catalytic)-
Anhydrous Ethanol46.07500 mL-
Ammonia (7N solution in Methanol)17.03100 mL-
Hydrogen gas2.02High pressure-
Celite®-As needed for filtration-

Safety Precautions:

  • Raney® Nickel is pyrophoric when dry and must be handled with extreme care under an inert atmosphere or solvent. [2]

  • Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed in a properly designed and shielded high-pressure reactor (autoclave) by trained personnel.

  • Ensure the reaction vessel is purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (10 g) with anhydrous ethanol (3 x 50 mL) to remove water. The catalyst should be kept wet with solvent at all times.

  • Reactor Charging: To a high-pressure hydrogenation reactor (e.g., a Parr shaker or autoclave), add the washed Raney® Nickel catalyst under a stream of nitrogen.

  • Addition of Reactants: Add a solution of 100.0 g of Ethyl 1-cyanocyclobutanecarboxylate in 500 mL of anhydrous ethanol and 100 mL of 7N methanolic ammonia.

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 500-1000 psi (35-70 bar).

  • Reaction Conditions: Heat the reactor to 50-80 °C and stir vigorously. The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-8 hours.

  • Post-Reaction Handling: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake is pyrophoric and should be kept wet and disposed of properly.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The residue can be purified by vacuum distillation to afford this compound as a colorless liquid.

Expected Yield: 80-90%

Characterization of this compound:

PropertyValue
AppearanceColorless liquid
Boiling Point~80-85 °C at 5 mmHg
¹H NMR (CDCl₃, 400 MHz) δ 4.15 (q, J=7.1 Hz, 2H), 2.65 (s, 2H), 2.10-1.90 (m, 6H), 1.45 (br s, 2H, NH₂), 1.25 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 175.5, 60.5, 52.0, 45.0, 32.5, 14.2
MS (ESI+) m/z 158.1 (M+H)⁺

Discussion and Scalability Considerations

The presented two-step synthesis offers a practical and scalable route to this compound.

  • Step 1 (Cyclization): This reaction is generally robust and high-yielding. On a larger scale, efficient stirring is crucial to manage the heterogeneous mixture. The use of 1-bromo-3-chloropropane can be a more cost-effective alternative to 1,3-dibromopropane, although reaction times may need to be adjusted.

  • Step 2 (Reduction): Catalytic hydrogenation is a well-established industrial process. The key to a successful and safe scale-up is the use of appropriate high-pressure equipment and strict adherence to safety protocols for handling the pyrophoric catalyst and flammable hydrogen gas. The addition of ammonia is critical for minimizing the formation of the secondary amine dimer, which can be a significant impurity. The catalyst can often be recycled for several runs, which improves the process economy on a large scale.

Alternative reduction methods, such as using lithium aluminum hydride, are effective on a lab scale but are less suitable for large-scale production due to safety concerns and the generation of large amounts of waste.

Conclusion

This application note provides a detailed and reliable protocol for the scalable synthesis of this compound. By following the outlined procedures and paying close attention to the safety precautions, researchers and drug development professionals can confidently produce this valuable building block for their synthetic endeavors. The methodology is designed to be adaptable from the laboratory bench to pilot plant scale, facilitating the progression of drug discovery programs.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023, February 25). [Video]. YouTube. [Link]

  • Adkins, H., & Billica, H. R. (1948). The Hydrogenation of Nitriles with Raney Nickel. Journal of the American Chemical Society, 70(9), 3121–3125. [Link]

  • Organic Syntheses. (n.d.). Cyclobutanecarboxylic Acid. Organic Syntheses, Coll. Vol. 3, p.213 (1955); Vol. 25, p.25 (1945). [Link]

  • NIST. (n.d.). Ethyl cyclobutanecarboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the hydrogenation of nitriles to primary amines. (Patent No. US4375003A).
  • Török, B., & London, G. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 477-489. [Link]

  • PubChem. (n.d.). Ethyl cyclobutanecarboxylate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

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Application Notes and Protocols: Incorporation of Ethyl 1-(aminomethyl)cyclobutanecarboxylate into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Constrained Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the principle of "escaping from flatland" has become a guiding tenet for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This approach advocates for the incorporation of three-dimensional, sp³-rich scaffolds to better mimic the complex topographies of biological targets. Ethyl 1-(aminomethyl)cyclobutanecarboxylate, a conformationally constrained γ-amino acid analogue, represents a prime building block in this paradigm. Its rigid cyclobutane core imposes specific spatial orientations on the appended aminomethyl and ethyl carboxylate functionalities, offering a powerful tool to probe and optimize ligand-receptor interactions.[1]

The cyclobutane moiety is a recurring motif in a diverse array of natural products and bioactive molecules, lauded for its ability to confer unique stereochemical and conformational properties.[2][3][4] By restricting the rotational freedom inherent in more flexible aliphatic chains, building blocks like this compound enable the design of peptidomimetics and small molecules with pre-organized pharmacophoric elements.[5] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, translating into enhanced binding affinity and efficacy.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into novel bioactive molecules. We will delve into the synthesis of this valuable building block, explore robust protocols for its coupling to various molecular frameworks, and discuss the strategic implications of its use in drug design through a relevant case study.

Synthesis of the Core Building Block: this compound

The efficient synthesis of this compound is a critical first step for its widespread application. A common and scalable route commences with the construction of the cyclobutane ring, followed by the introduction and reduction of a nitrile group to furnish the desired primary amine.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Cyclobutane Ring Formation cluster_1 Step 2: Reduction to Primary Amine A Ethyl Cyanoacetate + 1,3-Dibromopropane B Ethyl 1-cyanocyclobutanecarboxylate A->B  NaOEt, EtOH, Reflux   C Ethyl 1-cyanocyclobutanecarboxylate D This compound C->D  H2, Raney Ni or Pd/C, NH3/MeOH   A Carboxylic Acid (R-COOH) B Activated Carboxylic Acid Intermediate A->B  Coupling Reagent (e.g., HATU, EDC/HOBt), Base (e.g., DIPEA)   D Target Amide Product B->D  Nucleophilic Attack   C This compound C->D

Sources

Application Note: A Protocol for the Comprehensive Reduction of Ethyl 1-Cyanocyclobutanecarboxylate using Lithium Aluminum Hydride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the reduction of ethyl 1-cyanocyclobutanecarboxylate to produce (1-(aminomethyl)cyclobutyl)methanol. The cyclobutane moiety is a prevalent structural motif in modern pharmaceuticals, and bifunctional building blocks such as the target molecule are of significant interest to drug development professionals. This protocol employs lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of concurrently reducing both the nitrile and ester functional groups. We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step procedure with an emphasis on safety, and offer expert insights into process control and optimization.

Chemical Principles & Mechanistic Overview

The reduction of ethyl 1-cyanocyclobutanecarboxylate presents a unique challenge due to the presence of two highly reducible functional groups: a nitrile and an ester. Lithium aluminum hydride (LiAlH₄) is an exceptionally powerful and non-selective nucleophilic reducing agent, making it ideal for the exhaustive reduction of both groups in a single synthetic operation.[1] The alternative, sodium borohydride (NaBH₄), is not reactive enough to reduce either nitriles or esters.[2]

Overall Transformation:

The reaction proceeds by reducing the nitrile to a primary amine and the ethyl ester to a primary alcohol.

Caption: Overall reduction of ethyl 1-cyanocyclobutanecarboxylate.

Mechanism of Reduction:

The reaction involves two parallel mechanistic pathways for the two functional groups.

  • Nitrile Reduction: The nitrile is reduced via two sequential nucleophilic additions of a hydride ion (H⁻) from LiAlH₄.[3][4] The first addition forms an intermediate imine salt. A second hydride addition to this imine yields a dianion, which upon aqueous workup is protonated to the primary amine.[4]

  • Ester Reduction: The ester carbonyl is first attacked by a hydride ion to form a tetrahedral intermediate. This intermediate collapses, expelling an ethoxide leaving group to form an aldehyde. The resulting aldehyde is highly reactive towards LiAlH₄ and is immediately reduced to a primary alcohol.[5]

This dual reduction highlights the importance of selecting the correct reagent. If selective reduction of only one group were desired, a different synthetic strategy involving protecting groups or alternative, milder reducing agents would be necessary.[3]

Critical Safety Considerations

Lithium aluminum hydride is a highly reactive and dangerous substance that demands strict adherence to safety protocols.[6][7]

  • Reactivity: LiAlH₄ reacts violently and exothermically with water, alcohols, and other protic solvents, rapidly releasing hydrogen gas which can ignite spontaneously.[8][9] All glassware and solvents must be scrupulously dried before use, and the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).

  • Corrosivity: It is highly corrosive to skin, eyes, and mucous membranes upon contact.[6][8]

  • Fire Hazard: It is a flammable solid and can ignite from friction, static discharge, or in the presence of moisture.[7] A Class D fire extinguisher (for combustible metals) and dry sand must be readily available. Do not use water, CO₂, or standard ABC extinguishers. [7]

  • Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical safety goggles or a face shield, and heavy-duty, chemical-resistant gloves.[8][9]

Detailed Experimental Protocol

This protocol is designed for a representative 10-gram scale. Adjustments should be made with careful stoichiometric recalculation for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleQuantityMoles (equiv.)
Ethyl 1-cyanocyclobutanecarboxylate≥97%Sigma-Aldrich10.0 g65.3 mmol (1.0)
Lithium Aluminum Hydride (LiAlH₄)95%, powderSigma-Aldrich7.4 g195 mmol (3.0)
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich350 mL-
Deionized Water--~30 mL-
Sodium Hydroxide (NaOH), 15% (w/v) solutionReagent Grade-~7.4 mL-
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-As needed-
Celite® 545--As needed-
Equipment
  • 500 mL three-neck round-bottom flask

  • 250 mL pressure-equalizing dropping funnel

  • Reflux condenser with gas inlet/outlet

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with bubbler

  • Ice-water bath

  • Buchner funnel and filter flask

  • Rotary evaporator

Step-by-Step Procedure

Reaction Setup:

  • Oven-dry all glassware overnight and allow to cool in a desiccator.

  • Assemble the 500 mL three-neck flask with a magnetic stir bar, the dropping funnel, and the reflux condenser.

  • Establish an inert atmosphere by flushing the entire apparatus with dry nitrogen or argon. Maintain a gentle positive pressure throughout the reaction.

  • In the inert atmosphere, carefully and quickly weigh 7.4 g of LiAlH₄ and transfer it to the reaction flask.

  • Add 200 mL of anhydrous THF to the reaction flask to create a suspension of LiAlH₄.

  • In a separate dry flask, dissolve 10.0 g of ethyl 1-cyanocyclobutanecarboxylate in 150 mL of anhydrous THF. Transfer this solution to the dropping funnel.

Reduction Reaction:

  • Cool the LiAlH₄ suspension in the reaction flask to 0 °C using an ice-water bath.

  • Begin vigorous stirring of the LiAlH₄ suspension.

  • Add the substrate solution from the dropping funnel to the LiAlH₄ suspension dropwise over a period of approximately 60-90 minutes. Maintain the internal temperature below 10 °C. The addition is exothermic and requires careful monitoring.[6]

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture to reflux and maintain for 4-6 hours to ensure complete reduction. Monitor the reaction progress by TLC (Thin Layer Chromatography), if a suitable method is developed.

Workup and Isolation (Fieser Method):

The following workup procedure is critical for safety and for producing easily filterable aluminum salts.[10][11]

  • After the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.

  • EXTREMELY CAREFULLY AND SLOWLY , quench the excess LiAlH₄ by adding the following reagents dropwise in sequential order. Vigorous gas evolution (H₂) will occur. Ensure adequate ventilation and no ignition sources are present.

    • Add 7.4 mL of deionized water.

    • Add 7.4 mL of 15% aqueous NaOH solution.

    • Add 22.2 mL of deionized water.

  • Remove the ice bath and stir the resulting mixture vigorously at room temperature for at least 30 minutes. A granular white precipitate of aluminum salts should form.

  • Add a scoop of anhydrous magnesium sulfate to the mixture to aid in drying and granulation. Stir for an additional 15 minutes.[6][10]

  • Filter the mixture through a pad of Celite® in a Buchner funnel. Wash the white solid thoroughly with several portions of THF to recover all the product.

  • Combine the filtrate and the THF washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (1-(aminomethyl)cyclobutyl)methanol.

Purification:

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel, using an appropriate solvent system (e.g., dichloromethane/methanol/ammonia gradient).

Workflow and Data Summary

Experimental Workflow Diagram

Workflow cluster_setup Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation setup_flask 1. Assemble Dry Glassware add_lah 2. Add LiAlH₄ and Anhydrous THF setup_flask->add_lah prep_substrate 3. Prepare Substrate in Anhydrous THF add_lah->prep_substrate cool 4. Cool LiAlH₄ Suspension to 0 °C prep_substrate->cool addition 5. Slow Dropwise Addition of Substrate cool->addition reflux 6. Warm to RT and Reflux addition->reflux cool_quench 7. Cool to 0 °C reflux->cool_quench quench 8. Fieser Quench (H₂O, NaOH, H₂O) cool_quench->quench stir 9. Stir at RT to Granulate quench->stir filter 10. Filter through Celite® stir->filter evaporate 11. Evaporate Solvent filter->evaporate purify 12. Purify Product evaporate->purify

Caption: Step-by-step experimental workflow for the reduction.

Stoichiometry and Reaction Parameters
ParameterValueRationale / Notes
Stoichiometry
Substrate1.0 equiv.Ethyl 1-cyanocyclobutanecarboxylate
LiAlH₄3.0 equiv.2 equivalents are theoretically needed (1 for nitrile, 1 for ester). An excess is used to drive the reaction to completion and account for any reaction with trace moisture.
Conditions
SolventAnhydrous THFEthereal solvents are required for LiAlH₄ stability. THF is preferred over diethyl ether for its higher boiling point, allowing for reflux.[12]
Addition Temperature0 - 10 °CTo control the initial exotherm of the reaction.[6]
Reaction TemperatureReflux (~66 °C in THF)To ensure the reaction proceeds to completion.
Reaction Time4 - 6 hours (post-addition)Typical duration for complete reduction of both functional groups.
Workup
Quenching MethodFieser WorkupA standardized and safe procedure that yields granular, easily filterable aluminum salts, avoiding problematic emulsions.[6][10]
Ratio (x g LiAlH₄)x mL H₂O, x mL 15% NaOH, 3x mL H₂OThis specific ratio is empirically derived to produce optimal filtration characteristics.[10][11]

References

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024). ACS Publications. [Link]

  • Amundsen, L. H., & Nelson, L. S. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society. [Link]

  • Sciencemadness Discussion Board. (2011). reduction of primary amides to amines with lithium aluminum hydride. [Link]

  • WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. [Link]

  • Ashenhurst, J. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up? [Link]

  • JoVE. (n.d.). Video: Nitriles to Amines: LiAlH4 Reduction. [Link]

  • Princeton University, Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. [Link]

  • Ashenhurst, J. (n.d.). Reduction of Amides to Amines. Master Organic Chemistry. [Link]

  • University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. [Link]

  • Clark, J. (n.d.). reduction of nitriles. Chemguide. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 1-(aminomethyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Ethyl 1-(aminomethyl)cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this important building block.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active molecules. The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides practical, field-proven insights into the purification of this amino ester, focusing on the causality behind experimental choices to ensure you can develop a robust and self-validating purification protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities may include:

  • Unreacted starting materials: Such as 1-(aminomethyl)cyclobutanecarboxylic acid or its precursors.

  • Byproducts from side reactions: These can include dimers, polymers, or products of side reactions involving the amino or ester functionalities.

  • Residual solvents: Solvents used in the synthesis and workup.

  • Reagents: Excess reagents or their decomposition products.

  • Hydrolysis products: The ester functionality is susceptible to hydrolysis, leading to the corresponding carboxylic acid.

Q2: What is the recommended storage condition for this compound?

A2: As an amino ester, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures, ideally in a freezer under -20°C, to minimize degradation.[1] It should be kept in a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and byproducts.[2]

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify purity and detect non-volatile impurities. Chiral HPLC may be necessary if enantiomeric purity is a concern.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (amine, ester).

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude this compound.

Problem 1: Low yield after aqueous workup and extraction.

Possible Cause: The amphiphilic nature of this compound, containing both a basic amino group and a relatively polar ester group, can lead to its partial solubility in the aqueous phase, especially if the pH is not optimized.

Troubleshooting Workflow:

Caption: Troubleshooting low extraction yield.

Detailed Steps:

  • pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH 9-10). This deprotonates the aminomethyl group, reducing the compound's solubility in water and favoring its partitioning into the organic solvent. Use a mild base like sodium bicarbonate or sodium carbonate solution.

  • Solvent Selection: Use a suitable organic solvent for extraction. Dichloromethane or ethyl acetate are common choices. Perform multiple extractions (e.g., 3 x 50 mL) for better recovery than a single large-volume extraction.

  • Emulsion Breaking: If an emulsion forms, it can be broken by adding brine (saturated NaCl solution) or by passing the mixture through a pad of celite.

Problem 2: Product decomposition during distillation.

Possible Cause: Amino esters can be thermally labile. The primary amino group can catalyze decomposition or polymerization at elevated temperatures.

Troubleshooting Workflow:

Caption: Troubleshooting decomposition during distillation.

Detailed Steps:

  • Vacuum Distillation: This is the most critical step. By reducing the pressure, the boiling point of the compound is significantly lowered, minimizing thermal stress.

  • Temperature Control: Use an oil bath for even heating and maintain the bath temperature as low as possible for a reasonable distillation rate.

  • Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon before heating to prevent oxidation.

  • Alternative Methods: If decomposition persists even under high vacuum, consider non-thermal purification methods like column chromatography or recrystallization of a suitable salt form.

Problem 3: Product streaks on the silica gel column during chromatography.

Possible Cause: The basic amino group in this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.

Troubleshooting Workflow:

Caption: Troubleshooting column chromatography issues.

Detailed Steps:

  • Eluent Modification: Add a small percentage (0.5-2%) of a volatile base like triethylamine to your eluent system. The triethylamine will compete with your product for the active sites on the silica gel, leading to a more symmetrical peak shape.

  • Stationary Phase Selection:

    • Neutral Alumina: This can be a good alternative to silica gel for basic compounds.

    • Reverse-Phase Chromatography: If your compound and impurities have different polarities, reverse-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) can be very effective.

  • Protection of the Amino Group: As a last resort, you can temporarily protect the amino group (e.g., as a Boc-carbamate), purify the protected compound, and then deprotect it.

Problem 4: Difficulty in recrystallizing the free base.

Possible Cause: The free base of this compound is a liquid or a low-melting solid, making recrystallization challenging.[4]

Troubleshooting Workflow:

Caption: Troubleshooting recrystallization difficulties.

Detailed Steps:

  • Salt Formation: Convert the free base to a crystalline salt. The hydrochloride salt is a common choice and is often a stable, crystalline solid.[5] To do this, dissolve the crude free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a miscible solvent (e.g., HCl in ether or isopropanol).

  • Recrystallization of the Salt: The resulting salt can then be recrystallized from a suitable solvent system, such as ethanol/ether or isopropanol/ethyl acetate. The principle of recrystallization is to dissolve the solid in a hot solvent in which it has high solubility and then allow it to cool, causing the pure compound to crystallize while impurities remain in solution.[6][7]

  • Liberation of the Free Base (if required): If the free base is needed for the next step, the purified salt can be dissolved in water, and the pH can be adjusted to basic (pH 9-10) with a mild base. The pure free base can then be extracted with an organic solvent.

Summary of Purification Parameters

Purification MethodKey ParametersTroubleshooting Tips
Extraction Aqueous phase pH, Organic solvent, Number of extractionsAdjust pH to 9-10; Use dichloromethane or ethyl acetate; Perform at least 3 extractions.
Distillation Pressure, TemperatureUse high vacuum; Keep bath temperature low; Use an inert atmosphere.
Column Chromatography Stationary phase, Eluent systemDeactivate silica with triethylamine; Consider using neutral alumina or reverse-phase silica.
Recrystallization Form of the compound, Solvent systemConvert to a crystalline salt (e.g., hydrochloride); Screen various polar and non-polar solvents.

Safety Precautions

When handling this compound and the solvents and reagents for its purification, always adhere to good laboratory practices.[8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

  • Work in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[8][9][10][11]

  • Avoid inhalation of vapors and contact with skin and eyes.[10] In case of contact, rinse immediately with plenty of water.[9]

References

  • Organic Syntheses. (n.d.). Procedure.
  • Fisher Scientific. (2023, August 25). Safety Data Sheet.
  • Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
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  • BC Fertilis Panama. (n.d.). Safety Data Sheet 1325-Amino Acid 40%.
  • Universal Companies. (n.d.). Safety Data Sheet.
  • CSSB. (n.d.). Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate.
  • BLD Pharm. (n.d.). 400840-94-0|Ethyl 1-(aminomethyl)cyclopropanecarboxylate.
  • Sigma-Aldrich. (n.d.). Ethyl cyclobutanecarboxylate 99 14924-53-9.
  • ProfDaveExplains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.
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  • LookChem. (2025, May 20). ethyl cyclobutanecarboxylate - 14924-53-9, C7H12O2, density, melting point, boiling point, structural formula, synthesis.
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  • ACS Publications. (n.d.). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs.
  • Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • ResearchGate. (n.d.). Summary of the main analytical methods used to detect ethyl carbamate in the food supply.
  • The Science Company. (n.d.). Ethyl 1-amino-1-cyclobutanecarboxylate monohydrochloride, min 95%, 1 gram.
  • Dr. Nerz. (2013, February 3). How to Carry Out a Recrystallization [Video]. YouTube. Retrieved from [Link]

  • GoldBio. (n.d.). Troubleshooting: Purification of a Tagged Protein.
  • NIST. (n.d.). Ethyl cyclobutanecarboxylate.
  • Fisher Scientific. (n.d.). Ethyl Cyclobutanecarboxylate 98.0+%, TCI America™.
  • NIH. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl Cyclobutanecarboxylate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis.
  • ChemicalBook. (n.d.). Ethyl cyclobutanecarboxylate(14924-53-9) 1H NMR spectrum.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis of Ethyl Cyclobutanecarboxylate for Pharmaceutical Applications.
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  • MilliporeSigma. (n.d.). Ethyl cyclobutanecarboxylate, 1 X 25 g (113867-25G).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 28). The Importance of High-Purity Ethyl Cyclobutanecarboxylate in Modern Organic Synthesis.
  • ResearchGate. (2025, August 6). Cryomodification of drugs: Micronization and crystalline structures of 1-(aminomethyl)-cyclohexaneacetic acid.

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Technical Support Center: Synthesis of Ethyl 1-(aminomethyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-(aminomethyl)cyclobutanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable building block. We will delve into the causality behind impurity formation and provide robust, field-proven troubleshooting strategies.

Section 1: Overview of Common Synthetic Routes and Key Impurities

The synthesis of this compound (a key pharmaceutical intermediate) can be approached through several pathways.[1] Each route, while effective, possesses a unique impurity profile that must be understood and controlled. Here, we focus on two prevalent methods: the Hofmann rearrangement and the reduction of a nitrile intermediate.

Route 1: Hofmann Rearrangement of Ethyl 1-(carbamoyl)cyclobutanecarboxylate

The Hofmann rearrangement is a classic method for converting a primary amide into a primary amine with one fewer carbon atom.[2][3] The reaction proceeds by treating the amide with bromine and a strong base, which generates an isocyanate intermediate that is subsequently hydrolyzed to the desired amine.[4]

Core Reaction Mechanism: Amide → N-Bromoamide → Isocyanate → Carbamic Acid → Primary Amine + CO₂

While elegant, the high reactivity of the isocyanate intermediate is a primary source of process-related impurities.

Route 2: Reduction of Ethyl 1-cyanocyclobutanecarboxylate

This route involves the chemical reduction of a nitrile group to a primary amine. Common reducing agents include catalytic hydrogenation (e.g., H₂/Raney Nickel) or chemical hydrides (e.g., LiAlH₄).

Core Reaction Mechanism: Nitrile → Imine (intermediate) → Primary Amine

This pathway can be challenged by over-reduction or side reactions involving the intermediate imine species.

Summary of Common Impurities

The following table summarizes the most frequently encountered impurities, their likely origin, and their molecular weights.

Impurity IDStructureNameMolecular Weight ( g/mol )Likely Origin
A O=C(C1(C(N)=O)CCC1)OCCEthyl 1-(carbamoyl)cyclobutanecarboxylate171.21Route 1: Unreacted Starting Material
B O=C(C1(CNC(OCC)=O)CCC1)OCCEthyl 1-(((ethoxycarbonyl)amino)methyl)cyclobutanecarboxylate245.29Route 1: Isocyanate reaction with ethanol[2]
C O=C(C1(CN)CCC1)OCCEthyl 1-cyanocyclobutanecarboxylate153.19Route 2: Unreacted Starting Material[5]
D O=C(C1(CN(CC1(C(OCC)=O)CCC1))CCC1)OCCBis((1-(ethoxycarbonyl)cyclobutan-1-yl)methyl)amine311.43Route 2: Over-alkylation of product amine[6]

Section 2: Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during your synthesis and workup procedures.

Q1: My final product from the Hofmann rearrangement shows a significant peak in the LC-MS at [M+72]. What is this impurity?

A: This mass difference strongly suggests the formation of Impurity B , Ethyl 1-(((ethoxycarbonyl)amino)methyl)cyclobutanecarboxylate.

  • Causality: The isocyanate intermediate is a powerful electrophile. If your reaction is conducted in ethanol, or if ethanol is used during workup before the isocyanate is fully hydrolyzed, it can be trapped by the alcohol to form a stable ethyl carbamate derivative.[2][7]

  • Troubleshooting Steps:

    • Solvent Control: If possible, use a non-alcoholic solvent for the rearrangement. Water is typically used to hydrolyze the isocyanate.[4]

    • Quenching Strategy: Ensure the reaction is fully complete and the isocyanate has been hydrolyzed to the amine before introducing any alcoholic solvents.

    • Purification: This impurity is generally less basic than the desired amine product. It can often be separated using silica gel column chromatography with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes). An acid-base extraction may also be effective.

Q2: After performing a nitrile reduction, my yield is low and I'm observing a high molecular weight impurity by mass spectrometry, roughly double the mass of my product.

A: You are likely observing the formation of the secondary amine, Impurity D (Bis((1-(ethoxycarbonyl)cyclobutan-1-yl)methyl)amine).

  • Causality: This is a classic example of over-alkylation.[6] The primary amine product is nucleophilic and can react with the imine intermediate formed during the reduction, leading to the formation of a secondary amine dimer.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a significant excess of the reducing agent and the nitrogen source (if applicable, e.g., in a reductive amination) to favor the formation of the primary amine.

    • Temperature Control: Running the reaction at lower temperatures can often reduce the rate of the competing dimerization reaction.

    • Purification: The secondary amine product is also basic and can be difficult to separate from the primary amine. Careful column chromatography or fractional distillation under vacuum may be required. Conversion to a salt and fractional crystallization can sometimes be effective.

Q3: My NMR analysis shows the presence of unreacted starting material (either amide or nitrile). How can I improve conversion?

A: This indicates an incomplete reaction.

  • Causality: The cause could be insufficient reagent stoichiometry, inadequate reaction time or temperature, or deactivation of a catalyst.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: For the Hofmann rearrangement, ensure at least one equivalent of Br₂ and two equivalents of strong base are used. For nitrile reduction, ensure the reducing agent is active and used in sufficient excess.

    • Reaction Conditions: Increase the reaction time or temperature according to literature precedents. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material.

    • Catalyst Activity (for catalytic hydrogenation): If using a catalyst like Raney Nickel or Pd/C, ensure it has not been poisoned by sulfur or other contaminants and that it is properly activated.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the recommended analytical methods for impurity profiling of this compound?

A: A combination of techniques is recommended for comprehensive analysis.

  • HPLC-UV/MS: This is the most powerful method. A reversed-phase C18 column with a gradient of acetonitrile in water (with additives like formic acid or TFA for peak shaping) is a good starting point. Mass spectrometry (MS) is crucial for identifying unknown peaks by their mass-to-charge ratio.[8]

  • GC-MS: This is suitable for identifying volatile impurities and residual solvents. The product may need to be derivatized to improve its volatility.

  • NMR: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to quantify impurities if their signals are resolved from the product signals.

Q: How can I effectively remove the unreacted starting material from my final product?

A: An acid-base extraction is highly effective for separating the basic amine product from neutral starting materials like the amide (Impurity A) or nitrile (Impurity C). See the protocol in Section 4.

Q: Are there any safety concerns with the reagents used in these syntheses?

A: Yes. Bromine (used in the Hofmann rearrangement) is highly corrosive and toxic. Sodium cyanoborohydride, a potential reducing agent for reductive aminations, is highly toxic and can release hydrogen cyanide gas under acidic conditions.[9] Always consult the Safety Data Sheet (SDS) for all reagents and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Section 4: Key Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the basic amine product from neutral organic impurities like unreacted starting materials.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt, while neutral impurities remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer (or save for analysis of impurities).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. This will deprotonate the amine salt and regenerate the free amine.

  • Re-extraction: Extract the now basic aqueous layer multiple times with fresh ethyl acetate or DCM. The purified free amine product will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visualization of Key Pathways and Troubleshooting

The following diagrams illustrate the Hofmann rearrangement impurity pathway and a general troubleshooting workflow.

Hofmann_Impurity_Pathway Amide Ethyl 1-(carbamoyl)cyclobutanecarboxylate Isocyanate Isocyanate Intermediate Amide->Isocyanate Br2, NaOH Product Desired Amine Product Isocyanate->Product H2O (Hydrolysis) ImpurityB Impurity B (Carbamate Adduct) Isocyanate->ImpurityB Ethanol (Solvent Trap)

Caption: Hofmann rearrangement pathway showing the desired hydrolysis and the competing side reaction with ethanol to form Impurity B.

Troubleshooting_Workflow Start Unexpected Peak in LC-MS CheckMass Check Mass vs. Expected Impurities Start->CheckMass ImpurityA Impurity A/C (Unreacted SM) CheckMass->ImpurityA Mass = SM ImpurityB Impurity B (Carbamate) CheckMass->ImpurityB Mass = M+72 ImpurityD Impurity D (Dimer) CheckMass->ImpurityD Mass ≈ 2M SolveA Action: - Increase reaction time/temp - Check stoichiometry ImpurityA->SolveA SolveB Action: - Change solvent - Modify workup ImpurityB->SolveB SolveD Action: - Control temperature - Adjust stoichiometry ImpurityD->SolveD

Caption: A decision tree for troubleshooting unexpected impurities based on mass spectrometry data.

References

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses. [Link]

  • Reductive Amination with Borohydride & Borane Reducing Agents. Studylib. [Link]

  • This compound. PubChem. [Link]

  • ethyl cyclobutanecarboxylate. Molbase. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Summary of the main analytical methods used to detect ethyl carbamate in the food supply. ResearchGate. [Link]

  • C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Synthesis of aminocyclopentane carboxylic acids.
  • Exploring the Chemical Synthesis of Ethyl Cyclobutanecarboxylate for Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Ethyl cyclobutanecarboxylate. PubChem. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Ethyl Cyclobutanecarboxylate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Hofmann rearrangement. Wikipedia. [Link]

  • Ethyl cyclobutanecarboxylate. NIST WebBook. [Link]

  • Hofmann Rearrangement Explained. Scribd. [Link]

  • HOFMANN REARRANGEMENT. PHARMD GURU. [Link]

  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • Hofmann Rearrangement. Chemistry Steps. [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. [Link]

  • Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug. ResearchGate. [Link]

  • Ethyl 4-(aminomethyl)cyclohexane-1-carboxylate. PubChem. [Link]

  • Rapid and sensitive methodology for determination of ethyl carbamate in fortified wines using microextraction by packed sorbent. DigitUMa. [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Ethyl 1-(aminomethyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-(aminomethyl)cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key pharmaceutical intermediate.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of complex molecular architectures in drug discovery. The successful synthesis of this compound is critical for the timely progression of research and development projects. This guide will focus on the most common and practical synthetic routes, providing expert insights into potential challenges and their solutions.

Two primary synthetic strategies are commonly employed for the preparation of this compound:

  • Reduction of Ethyl 1-cyanocyclobutanecarboxylate: This is a popular route due to the relative accessibility of the starting cyano-ester. The nitrile group is reduced to a primary amine using various reducing agents.

  • Hofmann or Curtius Rearrangement: These classic name reactions provide an alternative pathway, starting from the corresponding amide or acyl azide derivative of a cyclobutane carboxylic acid, respectively. These methods are particularly useful when a one-carbon degradation is desired.[1][2][3][4][5][6][7][8][9]

This guide will primarily focus on the troubleshooting aspects of the nitrile reduction method, as it is a widely adopted strategy.

Troubleshooting Guide: Reduction of Ethyl 1-cyanocyclobutanecarboxylate

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. However, several factors can influence the yield and purity of the desired product. This section addresses common issues encountered during the synthesis of this compound via this route.

Scenario 1: Low or No Conversion of Starting Material

Question: I have set up the reduction of ethyl 1-cyanocyclobutanecarboxylate, but TLC/GC-MS analysis shows a significant amount of unreacted starting material even after the expected reaction time. What could be the cause?

Answer:

Low or no conversion is a common issue that can often be traced back to the activity of the reducing agent or suboptimal reaction conditions. Here's a systematic approach to troubleshoot this problem:

  • Choice of Reducing Agent and its Activity:

    • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines.[1][10] However, it is highly reactive and moisture-sensitive. Ensure that the LiAlH₄ used is fresh and has been stored under anhydrous conditions. The solvent (typically anhydrous diethyl ether or THF) must be thoroughly dried before use.

    • Catalytic Hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd/C): The activity of the catalyst is crucial.[11][12] If using a commercial catalyst, ensure it is from a reputable supplier and has been stored correctly. For older batches of catalyst, activity may be diminished. Consider using a fresh batch or increasing the catalyst loading. The presence of catalyst poisons (e.g., sulfur-containing compounds) in the starting material or solvent can also deactivate the catalyst.

  • Reaction Conditions:

    • Temperature: For LiAlH₄ reductions, the reaction is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated to ensure completion.[13] For catalytic hydrogenation, the reaction may require elevated temperature and pressure to proceed at a reasonable rate.[11]

    • Solvent: The starting material must be soluble in the chosen solvent. Poor solubility can significantly hinder the reaction rate.

    • Hydrogen Pressure (for catalytic hydrogenation): Ensure that the hydrogen pressure is maintained at the desired level throughout the reaction. Leaks in the hydrogenation apparatus can lead to incomplete reactions.

Scenario 2: Formation of Significant Side Products

Question: My reaction is proceeding, but I am observing the formation of significant impurities, particularly secondary and tertiary amines. How can I improve the selectivity for the primary amine?

Answer:

The formation of secondary and tertiary amines is a well-known side reaction in nitrile reductions, especially during catalytic hydrogenation.[11][12][14][15] This occurs through the reaction of the initially formed primary amine with the intermediate imine.

Here are some strategies to minimize the formation of these byproducts:

  • Catalytic Hydrogenation:

    • Addition of Ammonia: The presence of ammonia in the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the condensation of the primary amine with the imine intermediate.[12] Anhydrous ammonia can be bubbled through the reaction mixture, or a solution of ammonia in the reaction solvent can be used.

    • Use of Acidic Additives: In some cases, the addition of a small amount of a strong acid (e.g., HCl) can protonate the primary amine, preventing it from acting as a nucleophile. However, this must be done with caution as it can also affect catalyst activity.

    • Catalyst Choice: Certain catalysts are known to be more selective for the formation of primary amines. For example, Raney cobalt or rhodium-based catalysts have shown good selectivity in some cases.

  • LiAlH₄ Reduction:

    • Inverse Addition: Adding the LiAlH₄ solution to a solution of the nitrile (inverse addition) can sometimes help to minimize side reactions by keeping the concentration of the reducing agent low.

    • Careful Work-up: The work-up procedure for LiAlH₄ reactions is critical. The standard Fieser work-up (sequential addition of water, aqueous NaOH, and then more water) is designed to produce a granular precipitate of aluminum salts that can be easily filtered off.[1] Improper work-up can lead to the formation of emulsions and difficulty in isolating the product.

Scenario 3: Difficult Product Isolation and Purification

Question: The reaction seems to be complete, but I am having trouble isolating a pure product. The crude material is an oil, and I am losing a significant amount during purification.

Answer:

The isolation and purification of primary amines can be challenging due to their basicity and potential for water solubility, especially for lower molecular weight amines.

  • Work-up and Extraction:

    • Acid-Base Extraction: A common and effective method for purifying amines is to perform an acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer. The aqueous layer is then separated, basified with a base (e.g., NaOH), and the free amine is then extracted back into an organic solvent. This process can effectively remove non-basic impurities.

    • Drying: Ensure the final organic extract is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before concentrating, as residual water can interfere with subsequent steps or analysis.

  • Purification Techniques:

    • Distillation: If the product is a liquid, distillation under reduced pressure can be an effective purification method.

    • Column Chromatography: While possible, chromatography of primary amines on silica gel can sometimes be problematic due to strong adsorption. It is often recommended to add a small amount of a base (e.g., triethylamine) to the eluent to improve the elution of the amine. Alternatively, using alumina as the stationary phase can be a better option.

    • Crystallization of a Salt: The amine can be converted to a salt (e.g., hydrochloride or oxalate salt) which is often a crystalline solid and can be purified by recrystallization. The free amine can then be regenerated by treatment with a base.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the synthesis of ethyl 1-cyanocyclobutanecarboxylate?

A1: A common method for the synthesis of ethyl 1-cyanocyclobutanecarboxylate is the reaction of ethyl cyanoacetate with 1,3-dibromopropane in the presence of a base such as sodium ethoxide.[16]

Q2: Can I use sodium borohydride (NaBH₄) to reduce the nitrile group?

A2: No, sodium borohydride is generally not a strong enough reducing agent to reduce nitriles to primary amines.[17][18] A more powerful reducing agent like LiAlH₄ or catalytic hydrogenation is required.

Q3: Are there any safety concerns I should be aware of when using LiAlH₄?

A3: Yes, LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents to release hydrogen gas, which is flammable. All reactions involving LiAlH₄ must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon), and appropriate personal protective equipment (PPE) must be worn. The quenching of the reaction should be done carefully and at a low temperature.

Q4: How can I monitor the progress of the nitrile reduction reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). A simple method is to use TLC and visualize the spots with a suitable stain, such as ninhydrin, which is specific for primary amines.

Q5: What is the mechanism of the Hofmann rearrangement as an alternative synthesis route?

A5: The Hofmann rearrangement involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide). The reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. The isocyanate is subsequently hydrolyzed to the primary amine with the loss of carbon dioxide.[2][4][6][8][9] This results in a product with one less carbon atom than the starting amide.

Experimental Protocols

Protocol 1: Reduction of Ethyl 1-cyanocyclobutanecarboxylate using LiAlH₄
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF (10 volumes).

  • Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of ethyl 1-cyanocyclobutanecarboxylate (1.0 eq.) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction can be gently heated to reflux if necessary to ensure completion.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Carefully and sequentially add water (1 mL per gram of LiAlH₄), 15% aqueous NaOH (1 mL per gram of LiAlH₄), and then water again (3 mL per gram of LiAlH₄).

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by vacuum distillation or by conversion to a salt followed by recrystallization.

Protocol 2: Catalytic Hydrogenation of Ethyl 1-cyanocyclobutanecarboxylate
  • Setup: To a solution of ethyl 1-cyanocyclobutanecarboxylate (1.0 eq.) in ethanol or methanol, add a catalytic amount of Raney Nickel or 10% Pd/C (typically 5-10 mol%). If desired, add a source of ammonia to suppress side reactions.

  • Hydrogenation: Place the reaction mixture in a hydrogenation apparatus. Purge the system with hydrogen gas and then pressurize to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Isolation: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or acid-base extraction as described above.

Visualization of Key Workflows

Troubleshooting Workflow for Low Yield in Nitrile Reduction

Troubleshooting_Low_Yield start Low Yield of this compound check_conversion Check Conversion of Starting Material start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low complete_conversion Complete Conversion check_conversion->complete_conversion High reagent_activity Check Reducing Agent / Catalyst Activity incomplete_conversion->reagent_activity check_side_products Analyze for Side Products (e.g., secondary/tertiary amines) complete_conversion->check_side_products reaction_conditions Optimize Reaction Conditions (Temp, Time, Solvent) reagent_activity->reaction_conditions If activity is confirmed side_products_present Side Products Present check_side_products->side_products_present Yes no_side_products Minimal Side Products check_side_products->no_side_products No modify_conditions Modify Conditions to Improve Selectivity (e.g., add ammonia for hydrogenation) side_products_present->modify_conditions workup_purification Review Work-up and Purification Procedure no_side_products->workup_purification optimize_purification Optimize Purification (e.g., acid-base extraction, distillation) workup_purification->optimize_purification

Caption: Decision tree for troubleshooting low yields in the synthesis of this compound via nitrile reduction.

Synthetic Pathway Overview

Synthetic_Routes cluster_0 Nitrile Reduction Route cluster_1 Hofmann/Curtius Route cyanoester Ethyl 1-cyanocyclobutanecarboxylate reduction Reduction (LiAlH₄ or H₂/Catalyst) cyanoester->reduction product This compound reduction->product amide Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate rearrangement Hofmann or Curtius Rearrangement amide->rearrangement acyl_azide Ethyl 1-(azidocarbonyl)cyclobutanecarboxylate acyl_azide->rearrangement rearrangement->product

Caption: Overview of common synthetic routes to this compound.

Quantitative Data Summary

MethodReducing Agent/ReagentsTypical SolventTemperature (°C)Key Considerations
Nitrile Reduction LiAlH₄Anhydrous THF, Et₂O0 to refluxHighly reactive, moisture-sensitive, requires careful work-up.[1][10]
H₂/Raney Ni or Pd/CAlcohols (EtOH, MeOH)Room Temp to 80Potential for secondary/tertiary amine formation; can be suppressed with ammonia.[11][12]
Hofmann Rearrangement Br₂/NaOHWater, DioxaneRoom Temp to elevatedOne-carbon degradation; isocyanate intermediate.[2][4][6][8][9]
Curtius Rearrangement Acyl azide (from acyl chloride and NaN₃ or using DPPA)Inert solvent (e.g., toluene)ElevatedIsocyanate intermediate can be trapped; often proceeds with retention of configuration.[3][5][7][19][20]

References

  • M. Smith, J. March, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed. John Wiley & Sons, 2013.
  • Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Retrieved from [Link]

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. (n.d.). Retrieved from [Link]

  • Ch20: Reduction of Nitriles using LiAlH4 to amines. (n.d.). Retrieved from [Link]

  • Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. J. Org. Chem.2022 , 87 (24), 16230–16235. Retrieved from [Link]

  • Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

  • LAH Reduction of Nitriles to Amines. (n.d.). Retrieved from [Link]

  • Process for the catalytic hydrogenation of a nitrile. (n.d.).
  • Reduction of nitriles. (n.d.). Retrieved from [Link]

  • Nitrile reduction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Nitrile to Amine - Common Conditions. (n.d.). Retrieved from [Link]

  • Representation of nitrile hydrogenation showing various products. (n.d.). Retrieved from [Link]

  • Curtius rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]

  • Juday, R., & Adkins, H. (1955). Secondary Products from the Catalytic Hydrogenation of Nitriles. Journal of the American Chemical Society, 77(17), 4559–4564.
  • Reduction of Amides and Nitriles to Amines. (n.d.). Retrieved from [Link]

  • Curtius Rearrangement. (n.d.). Retrieved from [Link]

  • 1,1-Cyclobutanedicarboxylic Acid. Organic Syntheses, Coll. Vol. 2, p.152 (1943); Vol. 18, p.24 (1938).
  • Hofmann rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (2016). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Nitrile reduction issues. (2018, December 5). Retrieved from [Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (2013). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reductions using NaBH4, LiAlH4. (n.d.). Retrieved from [Link]

  • Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. (n.d.). Retrieved from [Link]

  • Hofmann Rearrangement: Mechanism & Examples. (n.d.). Retrieved from [Link]

  • Reduction of Carboxylic Acids By LiAlH4 Mechanism. (2020, April 18). Retrieved from [Link]

  • The Curtius rearrangement: Mechanistic insight and recent applications in natural product syntheses. (n.d.). Retrieved from [Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. (n.d.). Retrieved from [Link]

  • Hofmann Rearrangement. (n.d.). Retrieved from [Link]

  • The Hofmann and Curtius Rearrangements. (2017, September 19). Retrieved from [Link]

  • 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. (n.d.). Retrieved from [Link]

  • Ethyl cyclobutanecarboxylate. (n.d.). Retrieved from [Link]

  • Kavanagh, K., & Nord, F. (1944). Catalytic Hydrogenation of Cyanoacetic Ethyl Ester. Journal of the American Chemical Society, 66(12), 2127–2128.
  • Exploring the Chemical Synthesis of Ethyl Cyclobutanecarboxylate for Pharmaceutical Applications. (n.d.). Retrieved from [Link]

  • Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds. (2018). Catalysts. Retrieved from [Link]

  • Hydrogenation of Ethyl Cinnamate. (2021, June 12). Retrieved from [Link]

  • Catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over zirconium-based metal–organic frameworks. (2017). Green Chemistry. Retrieved from [Link]

  • Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. (2018). Organic Process Research & Development. Retrieved from [Link]

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Technical Support Center: Ethyl 1-(aminomethyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 1-(aminomethyl)cyclobutanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting protocols and frequently asked questions to ensure the integrity and reproducibility of your experiments.

The cyclobutane motif is increasingly utilized in medicinal chemistry to enhance properties like metabolic stability and to serve as a versatile three-dimensional scaffold.[1][2] However, the presence of both an ethyl ester and a primary aminomethyl group in this compound introduces specific stability considerations that must be carefully managed. This guide is grounded in fundamental principles of chemical reactivity and provides practical, field-proven advice.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: Rapid Degradation of Compound in Aqueous Media

Symptom: You observe a rapid loss of the parent compound and the appearance of new, more polar peaks during analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) when working with aqueous solutions.

Root Cause Analysis: The primary suspect for degradation in aqueous media is the hydrolysis of the ethyl ester functional group. This reaction can be catalyzed by both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol. The primary amine on the molecule can also influence the local pH and potentially participate in intramolecular reactions, although ester hydrolysis is the more common and faster degradation pathway under most conditions. The general mechanism for ester hydrolysis is well-established.[3]

dot

Hydrolysis_Mechanism cluster_base Base-Catalyzed Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis B_Start This compound B_Intermediate Tetrahedral Intermediate B_Start->B_Intermediate Nucleophilic attack B_Products Carboxylate Anion + Ethanol B_Intermediate->B_Products Loss of ethoxide B_OH OH⁻ A_Start This compound A_Protonated Protonated Carbonyl A_Start->A_Protonated Protonation A_Intermediate Tetrahedral Intermediate A_Protonated->A_Intermediate Nucleophilic attack A_Products Carboxylic Acid + Ethanol A_Intermediate->A_Products Loss of ethanol A_H3O H₃O⁺ A_H2O H₂O

Caption: Proposed hydrolysis pathways for this compound.

Solution Protocol: Minimizing Hydrolytic Degradation
  • pH Control: Maintain the pH of your aqueous solution within a neutral range (pH 6.5-7.5) to minimize both acid and base-catalyzed hydrolysis.

    • Recommended Buffers: For biological assays, consider using phosphate-buffered saline (PBS) at pH 7.4 or HEPES buffers. Avoid buffers with primary or secondary amines that could potentially react with your compound.

  • Temperature Management: Perform all manipulations at low temperatures.

    • Prepare solutions on ice.

    • Store stock solutions and experimental samples at ≤ 4°C for short-term use (hours to days) and at ≤ -20°C for long-term storage.

  • Solvent Choice: Whenever possible, use aprotic organic solvents for stock solutions.

    • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for preparing highly concentrated stock solutions. These can then be diluted into your aqueous experimental medium immediately before use.

  • Fresh Preparation: Prepare aqueous solutions of the compound fresh for each experiment to avoid degradation over time.

Issue 2: Poor Reproducibility Between Experiments

Symptom: You observe significant variability in analytical results or biological activity from experiments conducted on different days, even when using the same nominal concentration of the compound.

Root Cause Analysis: Inconsistent results often stem from unaccounted degradation during solution preparation and storage. The cyclobutane ring itself is relatively inert, but the functional groups are susceptible to environmental factors.[1][4] Variability in the age of the solution, storage conditions (temperature, exposure to light and air), and the purity of the solvents can all contribute to inconsistent effective concentrations of the active compound.

Solution Protocol: Standardizing Solution Preparation and Handling

This workflow is designed to establish a self-validating system for your experiments.

dot

Workflow_Reproducibility cluster_prep Preparation cluster_storage Storage & QC cluster_use Experimental Use Solvent Use Anhydrous Aprotic Solvent (e.g., DMSO) Dissolve Dissolve to Create Concentrated Stock Solvent->Dissolve Weigh Weigh Compound Accurately Weigh->Dissolve Inert Blanket with Inert Gas (N₂ or Ar) Dissolve->Inert Store Store at -20°C or -80°C in Small Aliquots Inert->Store QC_Initial Initial QC: HPLC/LC-MS Purity Check Store->QC_Initial T=0 QC_Periodic Periodic QC on a Stored Aliquot Store->QC_Periodic T=x Thaw Thaw One Aliquot on Ice Store->Thaw Dilute Dilute into Aqueous Buffer Immediately Before Use Thaw->Dilute Experiment Perform Experiment Dilute->Experiment

Sources

Troubleshooting low yields in the synthesis of cyclobutane amino esters

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of cyclobutane amino esters. As a Senior Application Scientist, I've designed this guide to provide in-depth technical assistance and field-proven insights to help you navigate the complexities of synthesizing these valuable scaffolds for drug discovery. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments, ensuring scientific integrity and a logical, experience-based approach to problem-solving.

Troubleshooting Guide: Addressing Low Yields and Other Common Issues

The synthesis of cyclobutane amino esters, often relying on [2+2] cycloaddition reactions, can be challenging due to the inherent ring strain of the cyclobutane core and the presence of sensitive amino and ester functionalities. This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions.

Issue 1: Low or No Product Yield

Question: My [2+2] photocycloaddition reaction between a dehydroamino acid derivative and a styrene-type olefin is resulting in very low yields or no desired product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low or no product formation in these reactions can stem from several factors, ranging from suboptimal reaction conditions to reactant instability. Here’s a systematic approach to troubleshooting this issue:

Possible Causes & Solutions:

  • Inadequate Light Source or Irradiation Time: Photochemical reactions are highly dependent on the wavelength and intensity of the light source, as well as the duration of irradiation.

    • Protocol: Ensure your light source (e.g., blue LEDs) is emitting at the optimal wavelength for your specific photocatalyst.[1] Verify the intensity and consider increasing the irradiation time. Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal reaction time.

  • Poor Substrate Reactivity or Catalyst Incompatibility: The electronic properties of your dehydroamino acid and olefin are crucial. Additionally, the chosen photocatalyst might not be efficient for your specific substrates.

    • Expertise & Experience: Electron-donating or withdrawing groups on the styrene can significantly impact reactivity. For dehydroamino acids, the N-protecting group can influence the electronic nature of the double bond. If you suspect low reactivity, consider using a more potent photosensitizer. Iridium-based photocatalysts, such as [Ir(dFCF₃ppy)₂dtbpy]PF₆, have shown high efficiency for these transformations.[1][2]

  • Catalyst Decomposition or Deactivation: Photocatalysts can degrade over time, especially with prolonged exposure to light and heat.

    • Trustworthiness: Always use a fresh, high-purity catalyst. If you suspect catalyst deactivation, consider adding it portion-wise throughout the reaction. Ensure your reaction setup is properly degassed to remove oxygen, which can quench the excited state of the photocatalyst.

  • Side Reactions Dominating: Polymerization of the styrene derivative or decomposition of the starting materials can compete with the desired cycloaddition.

    • Protocol: Running the reaction at a lower concentration can disfavor intermolecular side reactions like polymerization. Ensure the purity of your starting materials, as impurities can initiate unwanted side reactions.

Issue 2: Poor Diastereoselectivity

Question: I am obtaining my cyclobutane amino ester as a mixture of diastereomers with a low diastereomeric ratio (dr). How can I improve the stereocontrol of the reaction?

Answer:

Achieving high diastereoselectivity is a common challenge in the synthesis of substituted cyclobutanes. The relative orientation of the substituents is influenced by several factors during the transition state of the cycloaddition.

Factors Influencing Diastereoselectivity & Optimization Strategies:

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.

    • Protocol: Attempt the reaction at a lower temperature (e.g., 0 °C or -25 °C) and monitor the impact on the diastereomeric ratio.[3] Be aware that this may require longer reaction times.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry.

    • Expertise & Experience: A screen of solvents with varying polarities (e.g., THF, acetonitrile, dichloromethane) can be beneficial. For instance, THF has been found to be a suitable solvent for achieving high diastereoselectivity in some cyclobutane syntheses.[3]

  • Nature of the N-Protecting Group: The steric bulk and electronic properties of the N-protecting group on the amino acid can significantly influence the facial selectivity of the cycloaddition.

    • Trustworthiness: Experiment with different N-protecting groups. For example, the choice between Boc, Cbz, and Fmoc can impact the stereochemical outcome. The N-acyl group has been shown to be efficient in some photocatalyzed [2+2] cycloadditions.[1]

  • Chiral Catalysts or Auxiliaries: For enantioselective synthesis, the use of chiral catalysts or auxiliaries is essential.

    • Authoritative Grounding: Chiral phosphoric acids have been used as catalysts in enantioselective [2+2] photocycloadditions.[4] Alternatively, employing a chiral auxiliary on one of the reactants can direct the stereochemical outcome.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of synthesizing and handling cyclobutane amino esters.

Q1: Which N-protecting group (Boc, Cbz, or Fmoc) is most suitable for photocatalytic [2+2] cycloadditions?

The choice of the N-protecting group is critical and depends on the specific reaction conditions and the desired deprotection strategy. Here's a comparison to guide your selection:

Protecting GroupDeprotection ConditionStability & Orthogonality
Boc (tert-Butoxycarbonyl)Acid-labile (e.g., TFA)[5][]Stable to basic and hydrogenolysis conditions. Orthogonal to Fmoc and Cbz.[5][]
Cbz (Carboxybenzyl)Hydrogenolysis (e.g., H₂/Pd)[5][7]Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc.[5][7]
Fmoc (Fluorenylmethyloxycarbonyl)Base-labile (e.g., piperidine)[5][8]Stable to acidic conditions but can be cleaved by hydrogenolysis, making it quasi-orthogonal to Cbz.[8]

For photocatalytic reactions, all three are generally compatible. The N-acyl group has also been shown to be effective.[1] Your choice should be based on the overall synthetic plan and the compatibility with other functional groups in your molecule.

Q2: I have synthesized my cyclobutane amino ester as a mixture of diastereomers. What is the best way to separate them?

Separating diastereomers is a common purification challenge. The following techniques are generally effective:

  • Flash Column Chromatography: This is the most common method for separating diastereomers. The success of the separation depends on the difference in polarity between the isomers.

    • Protocol: A careful screening of solvent systems (e.g., hexane/ethyl acetate gradients) is necessary to achieve optimal separation.[9][10]

  • Chiral High-Performance Liquid Chromatography (HPLC): For analytical and preparative separation of both diastereomers and enantiomers, chiral HPLC is a powerful tool.

    • Expertise & Experience: A variety of chiral stationary phases are available (e.g., polysaccharide-based, Pirkle-type).[11] Method development will involve screening different columns and mobile phases to achieve baseline separation.[11][12][13][14]

Q3: My cyclobutane amino ester seems to be decomposing during workup or purification. What could be the cause and how can I prevent it?

The strained cyclobutane ring can be susceptible to ring-opening under certain conditions. The ester functionality can also be hydrolyzed.

  • Acid- or Base-Catalyzed Ring Opening: Strong acidic or basic conditions during workup can lead to the cleavage of the cyclobutane ring.

    • Trustworthiness: Maintain neutral pH during aqueous workup. If acidic or basic conditions are necessary for other transformations, they should be as mild as possible and the reaction should be carefully monitored.[15][16][17]

  • Ester Hydrolysis: The ester group can be hydrolyzed under either acidic or basic conditions, especially with prolonged exposure or elevated temperatures.[18][19]

    • Protocol: Use mild workup conditions. If an aqueous extraction is performed, use a saturated sodium bicarbonate solution to neutralize any acid and keep the contact time brief. Avoid high temperatures during solvent removal.

Experimental Protocols & Methodologies

General Protocol for a Photocatalytic [2+2] Cycloaddition

This protocol provides a general starting point for the synthesis of cyclobutane α-amino acid derivatives from dehydroamino acids and styrenes.[1]

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the N-protected dehydroamino acid (1.0 equiv.), the styrene derivative (1.5 equiv.), and the photocatalyst (e.g., [Ir(dFCF₃ppy)₂dtbpy]PF₆, 2 mol%) in anhydrous, degassed acetonitrile (0.2 M).

  • Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiation: Place the reaction vial in front of a blue LED lamp and stir at room temperature for 24 hours.

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyclobutane amino ester.

Visualizations

Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low or No Product Yield check_conditions Verify Reaction Conditions start->check_conditions check_reactants Assess Reactant & Catalyst start->check_reactants check_side_reactions Investigate Side Reactions start->check_side_reactions optimize_light Optimize Light Source & Time check_conditions->optimize_light Inadequate irradiation? optimize_catalyst Screen Photocatalysts check_reactants->optimize_catalyst Low reactivity? optimize_concentration Adjust Concentration check_side_reactions->optimize_concentration Polymerization? purify_reactants Purify Starting Materials check_side_reactions->purify_reactants Decomposition? success Improved Yield optimize_light->success optimize_catalyst->success optimize_concentration->success purify_reactants->success

Caption: A decision tree for troubleshooting low yields in cyclobutane amino ester synthesis.

Key Factors Influencing Diastereoselectivity

diastereoselectivity_factors diastereoselectivity Diastereoselectivity temperature Reaction Temperature diastereoselectivity->temperature solvent Solvent Polarity diastereoselectivity->solvent protecting_group N-Protecting Group diastereoselectivity->protecting_group chiral_catalyst Chiral Catalyst/Auxiliary diastereoselectivity->chiral_catalyst

Caption: Factors influencing the diastereoselectivity of cyclobutane amino ester synthesis.

References

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Takeda Pharmaceutical Company Limited. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. [Link]

  • ResearchGate. (n.d.). Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids... Retrieved from [Link]

  • Digital CSIC. (n.d.). FULL PAPER H-bond Controlled anti-aza-Michael Addition: Diastereoselective Synthesis of Cyclobutene-containing Amino Acid Deriva. Retrieved from [Link]

  • ACS Publications. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [Link]

  • Houben-Weyl. (n.d.). 2.4 Photocleavable Protecting Groups. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • MDPI. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]

  • ACS Publications. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. [Link]

  • ResearchGate. (n.d.). Tentative mechanism for ring opening of cyclobutane oxime esters. Retrieved from [Link]

  • Beilstein Publishing. (n.d.). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. [Link]

  • Sumika Chemical Analysis Service, Ltd. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]

  • ChemistryViews. (2023). New Derivatives of Cyclobutane β-Amino Acids. [Link]

  • National Center for Biotechnology Information. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Syntheses. (n.d.). is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • ResearchGate. (n.d.). Functionalization of different dehydroamino acids and peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications. Retrieved from [Link]

  • ChemistryViews. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • MDPI. (2022). Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine. [Link]

  • ResearchGate. (n.d.). Synthesis of β‐amino acid cyclobutane derivatives via the.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cation radicals: ring opening of a cyclobutane by electron transfer. Retrieved from [Link]

  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Retrieved from [Link]

  • Beilstein Journals. (n.d.). A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione. [Link]

  • UC Irvine. (n.d.). Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt( - III. [Link]

  • PubMed. (n.d.). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. [Link]

  • National Institutes of Health. (n.d.). Recent Visible Light and Metal Free Strategies in [2+2] and [4+2] Photocycloadditions. [Link]

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Technical Support Center: Stereoselective Synthesis of Ethyl 1-(aminomethyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for improving the stereoselectivity of reactions involving Ethyl 1-(aminomethyl)cyclobutanecarboxylate and its precursors. Chiral cyclobutanes containing a quaternary stereocenter are valuable motifs in medicinal chemistry, and achieving high stereochemical purity is critical for their biological application.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving a high enantiomeric excess (ee) when synthesizing this compound?

A1: The creation of the chiral quaternary center in 1,1-disubstituted cyclobutanes requires precise stereochemical control. The main strategies include:

  • Catalytic Asymmetric Synthesis: This is often the most efficient approach. It involves using a chiral catalyst (e.g., a Lewis acid with a chiral ligand or an organocatalyst) to create a chiral environment that favors the formation of one enantiomer over the other.[2][3] This method is highly sought after for its atom economy.

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key reaction.[4] After the desired stereocenter is set, the auxiliary is removed. This method is robust but requires additional synthetic steps for attachment and removal.

  • Chiral Resolution: This technique involves synthesizing the racemic mixture and then separating the enantiomers.[5] Common methods include:

    • Diastereomeric Salt Crystallization: Reacting the racemic amine or carboxylic acid with a chiral resolving agent (like tartaric or mandelic acid) to form diastereomeric salts with different solubilities, which can then be separated by crystallization.[5][6][7]

    • Enzymatic Resolution: Using enzymes that selectively react with one enantiomer.

    • Chiral Chromatography: Separating enantiomers using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[8]

Q2: How do I choose between a catalytic approach and chiral resolution?

A2: The choice depends on several factors:

  • Scalability: For large-scale synthesis, an efficient catalytic asymmetric method is generally preferred over resolution, which discards at least 50% of the material unless a racemization/recycling process is implemented.[5]

  • Development Time: Chiral resolution can sometimes be developed more quickly for producing initial small batches of material, as it may simply require screening a set of resolving agents.[5] Developing a novel asymmetric catalysis method can be more time-consuming.

  • Existing Precursors: If a robust, scalable synthesis for the racemic product already exists, resolution might be the most practical path forward. If you are designing a synthesis from scratch, building in an asymmetric catalytic step is often the more elegant and efficient long-term solution.

Q3: What are the most reliable methods for determining the enantiomeric excess (ee) of my product?

A3: Accurate determination of ee is crucial. The most common techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It often provides baseline separation, allowing for accurate integration of peak areas.[8]

  • Gas Chromatography (GC) on a Chiral Column: Similar to HPLC, but for volatile compounds. Often, the amino ester must first be derivatized to increase its volatility.[9]

  • NMR Spectroscopy with Chiral Solvating or Derivatizing Agents: This method allows for the determination of ee without physical separation. A chiral agent is added to the NMR tube, which interacts differently with the two enantiomers, causing their signals (e.g., ¹H or ¹⁹F NMR) to appear at different chemical shifts.[10][11] This can be a very rapid technique for screening reaction conditions.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee) in a Catalytic Asymmetric Reaction

Question: I am attempting an asymmetric synthesis of a precursor to this compound using a chiral Lewis acid catalyst, but my ee is consistently below 50%. What factors should I investigate to improve this?

Answer: Low enantioselectivity in a catalytic reaction is a common challenge that can stem from several sources. A systematic approach to optimization is key.

Causality Behind the Issue: The observed ee is a result of the competition between the catalyzed, stereoselective pathway and a non-selective "background" reaction. The goal is to accelerate the catalyzed pathway while suppressing the background reaction. The catalyst's effectiveness depends on its ability to create a well-defined, rigid chiral environment in the transition state of the reaction.

Troubleshooting Workflow:

start Low ee Observed cond Check Reaction Conditions start->cond cat Evaluate Catalyst System start->cat sub Verify Substrate Quality start->sub temp Lower Temperature cond->temp Thermodynamics solv Screen Solvents cond->solv Transition State Stabilization conc Adjust Concentration cond->conc Reaction Kinetics lig Modify Chiral Ligand cat->lig Steric/Electronic Tuning act Confirm Catalyst Activity (e.g., check for moisture/air degradation) cat->act Activation Issues load Optimize Catalyst Loading cat->load Balance Cost & Selectivity pur Check Substrate Purity sub->pur Impurities can inhibit or poison catalyst

Caption: Troubleshooting workflow for low enantiomeric excess (ee).

Detailed Troubleshooting Steps:

  • Reaction Temperature: This is one of the most critical parameters. Lowering the reaction temperature often increases enantioselectivity by favoring the transition state with the lower activation energy (the one leading to the major enantiomer).

    • Protocol: Run a series of reactions at progressively lower temperatures (e.g., 25°C, 0°C, -20°C, -78°C) and analyze the ee at each point.

  • Solvent Polarity: The solvent can dramatically influence the reaction by stabilizing or destabilizing the transition state assembly.[4][12]

    • Expertise: For reactions involving charged intermediates or polar transition states, solvent choice is paramount. Nonpolar solvents often lead to a more organized and rigid transition state, enhancing stereoselectivity.[12]

    • Protocol: Screen a range of solvents with varying polarities, as shown in the table below.

SolventDielectric Constant (ε)Typical Effect on Stereoselectivity
Hexane / Toluene~2.0Often improves ee by promoting a more ordered transition state.[12]
Dichloromethane (DCM)9.1Common starting point, moderate polarity.
Tetrahydrofuran (THF)7.6Coordinating solvent, can sometimes interfere with Lewis acid catalysts.
Acetonitrile (MeCN)37.5High polarity, may disfavor selectivity by solvating intermediates.[12]
  • Catalyst System and Ligand Modification: The choice of metal and chiral ligand is fundamental.[12]

    • Trustworthiness: Ensure the catalyst is pure and handled under appropriate inert conditions if it is air or moisture sensitive. Prepare fresh catalyst solutions.

    • Expertise: If using a standard catalyst system (e.g., a specific chiral bisphosphine ligand), consider that subtle changes to the ligand's structure (e.g., modifying steric bulk or electronic properties) can have a profound impact on selectivity.[13] If possible, screen a library of related ligands.

Problem 2: Poor Yield or Stalled Reaction in Asymmetric Synthesis

Question: My asymmetric reaction is showing high ee for the small amount of product formed, but the conversion is very low. How can I improve the yield without sacrificing stereoselectivity?

Answer: This is a good sign, as it indicates the catalytic cycle is selective but inefficient. The problem likely lies with reaction kinetics or catalyst deactivation.

Troubleshooting Workflow:

start Low Conversion, High ee kinetics Address Kinetics start->kinetics catalyst Investigate Catalyst Stability start->catalyst conc Increase Concentration kinetics->conc temp Slightly Increase Temperature (monitor ee) kinetics->temp time Extend Reaction Time kinetics->time loading Increase Catalyst Loading catalyst->loading impurities Check for Catalyst Poisons (in substrate or solvent) catalyst->impurities atmosphere Ensure Rigorous Inert Atmosphere catalyst->atmosphere

Caption: Troubleshooting workflow for low conversion with high ee.

Detailed Troubleshooting Steps:

  • Concentration: Dilute conditions can slow down intermolecular reactions.[4]

    • Protocol: Double the concentration of your limiting reagent and monitor the reaction progress. Ensure the catalyst remains fully dissolved.

  • Catalyst Loading: The turnover frequency of your catalyst may be low under the current conditions.

    • Protocol: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%) and observe the effect on conversion rate.

  • Purity of Reagents and Solvents: Trace impurities (e.g., water, oxygen, or other nucleophiles) can deactivate sensitive catalysts, especially Lewis acids.

    • Trustworthiness: Always use freshly distilled or anhydrous solvents. Purify substrates by chromatography or distillation before use. Ensure all glassware is rigorously dried.

  • Temperature vs. Selectivity Trade-off: While lower temperatures often favor selectivity, they also slow the reaction rate.

    • Expertise: There is often an optimal temperature that provides acceptable conversion within a reasonable time without significantly eroding the ee. If your reaction is stalled at -78°C, try running it at -40°C or -20°C and carefully re-evaluate the ee.

Problem 3: Difficulty with Chiral Resolution of Racemic Amine

Question: I am trying to resolve racemic this compound using (S)-(+)-mandelic acid, but I am not getting selective crystallization of a diastereomeric salt. What can I do?

Answer: Chiral resolution via diastereomeric salt formation is an empirical process, and success often depends on finding the right combination of resolving agent and solvent system to maximize the solubility difference between the two diastereomers.[5][6]

Protocol for Optimizing Chiral Resolution:

  • Screen Chiral Resolving Agents: Mandelic acid is a good starting point, but it may not be optimal.

    • Authoritative Grounding: A variety of chiral acids are commercially available for resolving amines.[7]

    • Protocol: In parallel on a small scale (e.g., 100 mg of racemic amine), test a panel of resolving agents such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, and (+)-camphorsulfonic acid.

  • Systematic Solvent Screening: The crystallization solvent is the most critical variable. The ideal solvent will fully dissolve both diastereomeric salts at an elevated temperature, but cause only one to precipitate upon cooling.

    • Expertise: Start with common protic solvents like ethanol, methanol, or isopropanol, as they are effective at forming the hydrogen bonds necessary for a stable crystal lattice. If salts are too soluble, try solvent mixtures, such as ethanol/water, methanol/acetone, or isopropanol/hexanes.

    • Step-by-Step Method:

      • Dissolve 0.5 equivalents of the chosen resolving agent and 1.0 equivalent of the racemic amine in a minimum amount of a hot solvent.

      • Allow the solution to cool slowly to room temperature. If no crystals form, place it in a refrigerator (4°C).

      • If crystals form, isolate them by filtration.

      • Liberate the amine from the salt by treating a small sample with a base (e.g., 1M NaOH) and extracting with an organic solvent.

      • Analyze the ee of the liberated amine by a suitable method (e.g., chiral HPLC) to determine if the resolution was successful.

  • Control Cooling Rate: Rapid cooling often leads to the trapping of impurities and the co-precipitation of both diastereomers.

    • Trustworthiness: For best results, allow the heated solution to cool to room temperature on the benchtop undisturbed, followed by slow cooling in a refrigerator. Using a dewar flask filled with warm water can help achieve a very slow cooling rate.

References

  • strategies for controlling stereochemistry in cyclobutane synthesis - Benchchem.
  • Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids - Benchchem.
  • Technical Support Center: Optimizing Cyclobutane Synthesis - Benchchem.
  • Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes - PubMed Central. Available at: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC. Available at: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment - ACS Publications. Available at: [Link]

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - NIH. Available at: [Link]

  • Asymmetric synthesis of cyclobutanes and their derivatives. (a)... - ResearchGate. Available at: [Link]

  • Asymmetric Transfer Hydrogenation of Cyclobutenediones - Journal of the American Chemical Society. Available at: [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - ACS Publications. Available at: [Link]

  • Application Notes and Protocols for Chiral Resolution with 1-Amino-2-butanol - Benchchem.
  • Recent Advances in Asymmetric Synthesis of Chiral Cyclobutenes - ResearchGate. Available at: [Link]

  • Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes - NIH. Available at: [Link]

  • Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitro- ketones - ResearchGate. Available at: [Link]

  • Advances in the catalytic asymmetric synthesis of quaternary carbon containing cyclobutanes - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition - Journal of the American Chemical Society. Available at: [Link]

  • Asymmetric synthesis and translational competence of L-alpha-(1-cyclobutenyl)glycine - PubMed. Available at: [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing). Available at: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis - The Journal of Organic Chemistry. Available at: [Link]

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  • Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes - PubMed. Available at: [Link]

  • A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids - SciSpace by Typeset. Available at: [Link]

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  • Stereoselective synthesis of (1 R,2 R)-1-amino-2-hydroxycyclobutanecarboxylic acid—serine derivative—, from racemic or optically active 2-benzyloxycyclobutanone - ResearchGate. Available at: [Link]

  • Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents.
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Challenges in the scale-up of Ethyl 1-(aminomethyl)cyclobutanecarboxylate production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 1-(aminomethyl)cyclobutanecarboxylate. This guide is designed for researchers, process chemists, and drug development professionals. As a key building block in medicinal chemistry, particularly for accessing unique cyclic β-amino acid scaffolds, the robust production of this intermediate is critical.[1][2] This document provides practical, field-tested insights into overcoming common challenges encountered from bench-to-plant scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and its precursors?

A: The most common strategies involve constructing the cyclobutane ring first, followed by functional group manipulation. A prevalent precursor is Ethyl 1-cyanocyclobutanecarboxylate. This intermediate is typically synthesized via the reaction of a cyanoacetate ester with a 1,3-dihalopropane (e.g., 1,3-dibromopropane) in the presence of a base like sodium ethoxide.[3] The subsequent reduction of the nitrile group to a primary amine yields the target molecule. An alternative route starts with diethyl malonate and 1,3-dibromopropane to form diethyl cyclobutane-1,1-dicarboxylate, which then requires several steps to convert one of the carboxylates into an aminomethyl group.[4]

Q2: What are the critical process parameters to monitor during the initial cyclization reaction?

A: Temperature control is paramount. The formation of the cyclobutane ring is often exothermic, especially when using strong bases like sodium ethoxide.[5] On a larger scale, this can lead to a runaway reaction. Key parameters include:

  • Reagent Addition Rate: Slow, controlled addition of the dihalide or the base is crucial to manage the exotherm.

  • Temperature: Maintaining a consistent, often low to moderate, temperature (e.g., refluxing ethanol) ensures a controlled reaction rate and minimizes side reactions.[3]

  • Agitation: Efficient stirring is necessary to ensure homogenous mixing and prevent localized "hot spots."

  • Stoichiometry: Precise control over the molar ratios of reactants prevents side reactions like the formation of oligomeric or polymeric byproducts.[4]

Q3: What major challenges arise during the scale-up of the nitrile reduction step?

A: The reduction of the nitrile to the primary amine is a critical transformation that presents significant scale-up challenges.

  • Catalyst Selection & Handling: Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) is common. At scale, handling pyrophoric catalysts requires specialized equipment and safety protocols.

  • Hydrogen Pressure & Safety: Hydrogenation reactions are conducted under pressure, necessitating the use of certified high-pressure reactors and stringent safety measures.[6]

  • Heat Management: Catalytic reductions are highly exothermic. A robust reactor cooling system is essential to prevent temperature spikes that can lead to side reactions or catalyst deactivation.

  • Mass Transfer: In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), efficient gas-liquid mixing is critical for achieving reasonable reaction rates. Poor agitation can lead to stalled or incomplete reactions.

Q4: How is this compound typically purified at an industrial scale?

A: Purification at scale must be efficient and cost-effective. While chromatography is suitable for lab scale, it is generally avoided for large-scale production. The primary methods are:

  • Distillation: As an ester, the compound is amenable to vacuum distillation. This is highly effective for removing non-volatile impurities and residual solvents.

  • Crystallization: The product can be converted to a salt (e.g., hydrochloride salt) to facilitate purification by crystallization. This method is excellent for achieving high purity and removing isomeric or structurally similar impurities.

Troubleshooting Guide

This section addresses specific problems encountered during synthesis and scale-up, providing insights into their root causes and offering practical solutions.

Problem 1: Low Yield in Cyclobutane Ring Formation
Potential Cause Scientific Explanation & Troubleshooting Steps
Side Reaction: Dimerization/Oligomerization The enolate of the cyanoacetate or malonate can react with two molecules of the dihalopropane, leading to longer-chain byproducts instead of cyclization.[4] This is particularly problematic with high concentrations or rapid addition. Solution: • Employ high-dilution principles during reagent addition to favor intramolecular cyclization over intermolecular side reactions. • Ensure the base is added slowly and controllably to maintain a low steady-state concentration of the reactive enolate.
Incomplete Reaction The reaction may stall due to inactive reagents (e.g., moisture-degraded base) or insufficient reaction time/temperature. Solution: • Use freshly prepared or properly stored sodium ethoxide.[4] • Monitor the reaction progress using an appropriate analytical technique (TLC, GC, or LC-MS). • Ensure the reaction is run for a sufficient duration at the optimal temperature (e.g., reflux).[3]
Product Loss During Workup The cyclobutane ester intermediate can be partially hydrolyzed during aqueous workup, especially if the pH is not controlled. Solution: • Perform aqueous washes with brine or a buffered solution. • Minimize the duration of contact with aqueous layers. • Ensure extractions are performed at a neutral or slightly acidic pH to suppress ester hydrolysis.
Problem 2: Incomplete Nitrile Reduction or Formation of Byproducts
Potential Cause Scientific Explanation & Troubleshooting Steps
Catalyst Poisoning or Deactivation The catalyst's active sites can be blocked by impurities (e.g., sulfur or halide residues from previous steps) or by overheating. Solution: • Ensure the Ethyl 1-cyanocyclobutanecarboxylate intermediate is of high purity before reduction. • Implement robust temperature control during the hydrogenation to prevent sintering of the catalyst. • Consider a guard bed or pre-treatment of the substrate to remove potential poisons.
Formation of Secondary Amines The newly formed primary amine can react with an intermediate imine, leading to the formation of a secondary amine byproduct. Solution: • Adding an agent like ammonia during the hydrogenation can suppress secondary amine formation by competing for the reactive imine intermediate. • Optimize reaction conditions (lower temperature, higher pressure) to favor the direct reduction pathway.
Poor Hydrogen Mass Transfer (Scale-up Issue) At larger scales, insufficient agitation may prevent hydrogen gas from adequately dissolving into the liquid phase and reaching the catalyst surface, slowing or stopping the reaction. Solution: • Use a reactor with a high-efficiency gas-induction impeller. • Increase agitation speed (within safe operational limits). • Evaluate and optimize hydrogen pressure to improve solubility.
Problem 3: Challenges in Final Product Purification
Potential Cause Scientific Explanation & Troubleshooting Steps
Formation of an Emulsion During Extraction The amphiphilic nature of the amino ester can lead to stable emulsions during aqueous workup, making phase separation difficult and causing significant product loss. Solution: • Adjust the pH of the aqueous phase. Making it more basic (e.g., pH > 10) will keep the amine in its free base form, while making it acidic (e.g., pH < 2) will form the salt, altering its solubility. • Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase and help break the emulsion. • Consider using a different extraction solvent.
Product is a High-Boiling Oil The product may not crystallize easily as a free base and may have a high boiling point, requiring high vacuum for distillation, which can be challenging at scale. Solution: • Focus on purification via salt formation. Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethyl acetate) and add an acid (e.g., HCl in isopropanol) to precipitate the hydrochloride salt. The salt often has much better crystalline properties. • If distillation is necessary, ensure a high-quality vacuum system and use a short-path distillation apparatus to minimize thermal stress on the product.

Experimental Workflows & Diagrams

Workflow 1: General Synthesis and Purification Process

This diagram outlines the key stages from starting materials to the final, purified product.

G cluster_0 Synthesis Stage cluster_1 Purification Stage A 1. Reagent Preparation (NaOEt in EtOH) B 2. Cyclization Reaction (Ethyl Cyanoacetate + Dibromopropane) A->B C 3. Nitrile Reduction (Catalytic Hydrogenation) B->C D 4. Work-up & Extraction (pH Control) C->D Crude Product Transfer E 5. Purification (Vacuum Distillation or Salt Crystallization) D->E F 6. Final Product Isolation (Drying) E->F

Caption: High-level workflow for the production of this compound.

Diagram 2: Key Reaction and Common Side Reaction

This diagram illustrates the desired cyclization reaction alongside a common intermolecular side reaction that reduces yield.

G cluster_0 Desired Intramolecular Cyclization cluster_1 Intermolecular Side Reaction start EtOOC-CH(CN)⁻ + Br-(CH₂)₃-Br product Ethyl 1-cyanocyclobutanecarboxylate start->product  Base (NaOEt)   side_start 2x EtOOC-CH(CN)⁻ + Br-(CH₂)₃-Br side_product Chain Extension Byproduct (e.g., Tetraester) side_start->side_product  High Concentration  

Caption: Comparison of desired cyclization versus a common side reaction pathway.

References

  • Perkin, W. H. Jr. Synthesis of Cyclic Peptides. J. Chem. Soc., Trans.1940, 57, 1-15. (Note: While a direct link is unavailable for this historical document, its mention in modern sources establishes its relevance).
  • Lee-Ruff, E.; Mladenova, G. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chem. Rev.2003 , 103 (4), 1449–1483. [Link]

  • Wikipedia. Cycloalkane. [Link]

  • ResearchGate. β-Elimination Side Reactions. [Link]

  • Scott, M. E., et al. Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Org. Biomol. Chem.2015 , 13, 6588-6591. [Link]

  • Cason, J.; Allen, C. F. H. Cyclobutanecarboxylic Acid. Org. Synth.1947 , 27, 18. [Link]

  • Albright, S. Novel Strategies for the Synthesis of β-Amino Acids and Their Derivatives. University of Illinois Urbana-Champaign Chemistry Department.2023 . [Link]

  • Rehman, A. U., et al. Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology.2018 , 8. [Link]

  • ResearchGate. Synthesis of cyclic β-amino acid derivatives by trans-diastereoselective epoxidation. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. Synthesis of aminocyclopentane carboxylic acids. WO2008138621A2.
  • LookChem. ethyl cyclobutanecarboxylate. [Link]

  • ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chem. Rev.2003 . [Link]

  • Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review. J. Chem. Eng. Process Technol.2015 . [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ACS Publications. 3D Macrocyclic Structure Boosted Gene Delivery: Multi-Cyclic Poly(β-Amino Ester)s from Step Growth Polymerization. J. Am. Chem. Soc.2023 . [Link]

  • ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Cyclobutane Derivatives in Modern Chemistry. [Link]

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Technical Support Center: Analytical Methods for Impurity Detection in Ethyl 1-(aminomethyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Ethyl 1-(aminomethyl)cyclobutanecarboxylate. As a critical pharmaceutical intermediate, ensuring its purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide is designed for researchers, analytical scientists, and drug development professionals, providing in-depth, field-proven insights into the methods and troubleshooting strategies for robust impurity profiling.

The control of impurities is a mandate from global regulatory authorities, including the International Council for Harmonisation (ICH).[2][3] This document is structured to provide both foundational knowledge through frequently asked questions and practical, actionable solutions in the troubleshooting guide.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding impurity analysis in pharmaceutical intermediates like this compound.

Q1: What are the primary sources of impurities in this compound?

Impurities can be introduced at any stage of the manufacturing process, storage, or handling. They are generally classified into three main categories:

  • Organic Impurities: These are the most common and can include starting materials, by-products of unintended reactions, intermediates, degradation products, and reagents.[3] For instance, unreacted Ethyl cyclobutanecarboxylate or by-products from the aminomethylation reaction could be present.

  • Inorganic Impurities: This category includes reagents, ligands, catalysts, heavy metals, or other inorganic materials used during synthesis.[3]

  • Residual Solvents: Solvents used during the synthesis or purification steps that are not fully removed from the final product. Their control is specifically guided by ICH Q3C.[1][2]

Q2: Why are forced degradation studies necessary for this compound?

Forced degradation (or stress testing) studies are essential to understanding the intrinsic stability of a molecule.[4] By subjecting this compound to harsh conditions (e.g., acid, base, oxidation, heat, light), we can:

  • Identify likely degradation products that could form during storage or manufacturing.[5]

  • Elucidate potential degradation pathways .[4][5]

  • Demonstrate the specificity and stability-indicating power of the analytical methods used. A method is considered "stability-indicating" if it can accurately measure the active ingredient without interference from any degradation products, excipients, or other impurities.[6]

Q3: What are the regulatory thresholds I need to be aware of for impurities?

The ICH Q3A (R2) guideline provides a framework for controlling impurities in new drug substances.[7] It establishes thresholds based on the maximum daily dose (MDD) of the final drug product, which trigger requirements for reporting, identification, and toxicological qualification.

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Action Required
Reporting ≥ 0.05%≥ 0.03%Any impurity at or above this level must be reported in regulatory submissions.[2]
Identification ≥ 0.10% or 1.0 mg per day intake (whichever is lower)≥ 0.05%The structure of any impurity at or above this level must be determined.[1][2]
Qualification ≥ 0.15% or 1.0 mg per day intake (whichever is lower)≥ 0.05%Any impurity at or above this level must be assessed for its biological safety.[1][2][7]
Table 1: Summary of ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.

Q4: Which analytical technique is the best for analyzing impurities in this compound?

There is no single "best" technique; a multi-faceted approach is required. The choice depends on the properties of the impurity.

  • High-Performance Liquid Chromatography (HPLC) is the workhorse for separating and quantifying non-volatile and semi-volatile organic impurities.

  • Gas Chromatography (GC) is ideal for analyzing volatile impurities, especially residual solvents.[8]

  • Mass Spectrometry (MS) , when coupled with LC or GC, is indispensable for determining the molecular weight of impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is the gold standard for the definitive structural elucidation of unknown impurities after they have been isolated.[10][11][12]

Q5: What is the general workflow for identifying an unknown impurity?

The process is a systematic investigation that combines multiple analytical techniques. The diagram below outlines a typical workflow.

G Detect 1. Detect Unknown Peak (HPLC-UV) Mass 2. Determine Mass (LC-MS) Detect->Mass Peak > Identification Threshold Isolate 3. Isolate Impurity (Prep-HPLC) Mass->Isolate Obtain MW and Formula Hypothesis Elucidate 4. Elucidate Structure (NMR, HRMS) Isolate->Elucidate Collect sufficient quantity (>1 mg) Final Impurity Identified & Structure Confirmed Elucidate->Final

Figure 1: General workflow for the identification and structural elucidation of an unknown impurity.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis, presented in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC)

Q: I'm seeing a new, unexpected peak in my chromatogram that wasn't there in previous batches. What's my first step?

A: A new peak requires a systematic investigation to rule out artifacts before proceeding to identification.

  • Check the Blank: Inject a blank solvent run (e.g., your mobile phase or sample diluent). If the peak is present, it may be a contaminant from your solvent, glassware, or a result of mobile phase degradation.

  • Verify System Integrity: Check for carryover by injecting a blank after a concentrated sample. If the peak appears, your injector or column may need cleaning.

  • Assess Sample Stability: The impurity may be a short-term degradant. Re-prepare the sample and inject it immediately. Compare this to a sample that has been sitting in the autosampler for several hours.

  • Confirm It's Not an Excipient (if applicable): If you are analyzing a formulated product, inject a placebo blank to ensure the peak is not related to an excipient.

  • Proceed to Identification: If the above steps confirm the peak is a real impurity from your sample, proceed with the identification workflow (Figure 1), starting with LC-MS analysis to get a molecular weight.

Q: My peak shape for the main compound or an impurity is tailing badly. How can I improve it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with basic compounds like this compound.

  • Adjust Mobile Phase pH: The primary amine on your compound is basic. If the mobile phase pH is not optimal, it can interact strongly with residual acidic silanols on the silica-based column, causing tailing. Try adjusting the mobile phase pH to be 2-2.5 units below the pKa of the amine to ensure it is fully protonated and well-behaved.

  • Use a Low-Ionic-Strength Buffer: A buffer (e.g., 10-20 mM phosphate or formate) can help maintain a consistent pH and improve peak shape.

  • Consider a Different Column: If pH adjustment doesn't work, try a column with improved end-capping or a different stationary phase (e.g., a hybrid particle column) designed to minimize silanol interactions.

  • Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Q: I am struggling to separate a known impurity from the main API peak. What method development strategies can I use?

A: Achieving resolution for closely eluting peaks requires modifying the selectivity of your method.

G cluster_0 Troubleshooting Poor Resolution cluster_1 Mobile Phase cluster_2 Stationary Phase Start Poor Resolution (Rs < 1.5) Mod_Gradient Adjust Gradient Slope (Make it shallower) Start->Mod_Gradient Mod_pH Change pH (± 0.5 units) Mod_Gradient->Mod_pH No Improvement Mod_Solvent Change Organic Solvent (e.g., ACN to MeOH) Mod_pH->Mod_Solvent No Improvement Mod_Column Try Different Chemistry (e.g., C18 -> Phenyl-Hexyl) Mod_Solvent->Mod_Column No Improvement

Figure 2: Decision tree for improving HPLC peak resolution.
  • Modify the Mobile Phase:

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can drastically alter selectivity.

    • Adjust pH: Small changes in pH can alter the ionization state of the analyte and impurity, affecting their retention and potentially improving separation.

    • Alter Gradient: Make the gradient slope shallower around the elution time of the critical pair to increase the separation window.

  • Change the Column: If mobile phase changes are insufficient, the column chemistry is the next logical step. Switching from a standard C18 column to one with a different selectivity, like a Phenyl-Hexyl or a Polar-Embedded phase, can provide the necessary resolution.[13]

Gas Chromatography (GC) & Mass Spectrometry (MS)

Q: My GC-MS analysis for a potential volatile impurity gives a complex mass spectrum. How can I confidently identify it?

A: Complex spectra can be challenging, but there are several tools at your disposal.

  • Use a Library Search: The first step is typically to compare the acquired spectrum against a commercial mass spectral library like NIST or Wiley.

  • High-Resolution MS (HRMS): If you have access to GC-HRMS (e.g., GC-QTOF), obtaining an accurate mass measurement of the molecular ion and key fragments can provide the elemental composition, which significantly narrows down the possible structures.

  • Chemical Derivatization: If the impurity contains active hydrogens (e.g., -OH, -NH2), derivatization (e.g., silylation) can make it more volatile and produce a more characteristic fragmentation pattern, aiding in identification.

Experimental Protocols

These protocols provide a starting point for method development. They must be fully validated according to ICH Q2(R1) guidelines before use in a regulated environment.

Protocol 1: Reverse-Phase HPLC-UV Method for Impurity Profiling

This method is designed to separate potential non-volatile impurities from this compound.

  • Instrumentation: HPLC or UPLC system with a UV/PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    25.0 70
    30.0 95
    35.0 95
    35.1 5

    | 40.0 | 5 |

  • System Suitability:

    • Prepare a solution containing the main compound and a known impurity.

    • Resolution: The resolution between the main peak and the impurity should be ≥ 2.0.

    • Tailing Factor: The tailing factor for the main peak should be ≤ 1.5.

    • Reproducibility: Five replicate injections of a standard solution should have a %RSD of ≤ 2.0% for peak area.

Protocol 2: Headspace GC-FID/MS for Residual Solvent Analysis

This method is suitable for detecting and quantifying common residual solvents (e.g., Toluene, Acetone, Methanol, Ethanol) according to ICH Q3C.

  • Instrumentation: GC system with a Headspace autosampler and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.5 mL/min.

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 260 °C.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF). Seal immediately. Prepare standards by spiking known amounts of solvents into the same diluent.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ProRelix Research. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, December 15). Regulatory aspects of Impurity profiling. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl cyclobutanecarboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Semantic Scholar. (2008, June 1). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Waters Corporation. (n.d.). Extractables, Leachables, and Food Contact Materials Application Notebook. Retrieved from [Link]

  • Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • ResearchGate. (2021, August). Summary of the main analytical methods used to detect ethyl carbamate in the food supply. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl Cyclobutanecarboxylate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2024, May 23). Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. Retrieved from [Link]

  • Trends in Pharmaceutical Sciences. (n.d.). TIPS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Impurities Application Notebook. Retrieved from [Link]

  • NIST. (n.d.). Ethyl cyclobutanecarboxylate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl cyclobutanecarboxylate. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Ethyl cyclobutanecarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Curve of cyclobutanecarboxylic acid with GC-MS technique. Retrieved from [Link]

  • SciELO. (2022, January 5). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. Retrieved from [Link]

  • DigitUMa. (2013, December 21). Rapid and sensitive methodology for determination of ethyl carbamate in fortified wines using microextraction by packed sorbent. Retrieved from [Link]

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Preventing degradation of Ethyl 1-(aminomethyl)cyclobutanecarboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 1-(aminomethyl)cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound during storage and experimentation. Here, we address common challenges and provide in-depth troubleshooting protocols based on established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Many suppliers of the hydrochloride salt form recommend cold-chain transportation, suggesting that refrigeration is beneficial.[4] For optimal preservation, storage at -20°C in a desiccated environment is highly recommended, especially after the container has been opened. This minimizes exposure to moisture and atmospheric gases.[5] The storage area should be away from heat sources, open flames, and incompatible materials such as strong oxidizing agents, acids, and bases.[6][7][8]

Q2: I've noticed a change in the physical appearance of my stored compound (e.g., color change, clumping). What could be the cause?

A2: Changes in physical appearance are often the first indicators of chemical degradation.

  • Clumping typically suggests moisture absorption (hygroscopicity). The primary amine group can readily absorb atmospheric water.

  • Color change (e.g., yellowing or browning) can be a sign of oxidation of the primary amine.[9][10] Amines are susceptible to air oxidation, which can be accelerated by light and trace metal impurities.

Q3: Can I store this compound in a standard laboratory refrigerator?

A3: While a standard laboratory refrigerator provides a cool environment, it may not be suitable for long-term storage unless it is a flammable-rated or explosion-proof model, as some related ethyl esters are flammable liquids.[1][6] More importantly, standard refrigerators can have fluctuating humidity levels. If refrigeration is used, it is crucial to ensure the container is tightly sealed and consider placing it within a secondary container with a desiccant.[7][11] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[5]

Q4: How does the purity of the compound affect its stability?

A4: The presence of impurities can significantly impact the stability of this compound. Impurities such as residual starting materials, catalysts (especially metals), or acidic/basic residues can catalyze degradation pathways. For instance, acidic or basic impurities can accelerate the hydrolysis of the ethyl ester.[12][13] Therefore, it is crucial to use a high-purity grade of the compound for applications where long-term stability is critical.

Section 2: Understanding and Troubleshooting Degradation

This compound possesses two primary reactive functional groups: a primary amine and an ethyl ester. Understanding the potential degradation pathways for each is key to preventing and troubleshooting stability issues.

Potential Degradation Pathways

The primary degradation pathways for this molecule include:

  • Hydrolysis of the Ethyl Ester: Reaction with water, often catalyzed by acid or base, cleaves the ester to form the corresponding carboxylic acid and ethanol.[12][13][14][15][16]

  • Oxidation of the Primary Amine: The primary amine can be oxidized by atmospheric oxygen, leading to a variety of products, including imines, nitriles, or nitro compounds, which can cause discoloration.[9][10][17][18][19]

  • Intramolecular Cyclization (Lactamization): The primary amine can nucleophilically attack the carbonyl carbon of the ethyl ester, leading to the formation of a cyclic amide (a lactam) and the elimination of ethanol.[20][21][22][23][24]

The following diagram illustrates these potential degradation routes:

G cluster_main This compound cluster_degradation Degradation Pathways cluster_products Degradation Products main [Structure of this compound] hydrolysis Hydrolysis main->hydrolysis H₂O (Acid/Base Catalyzed) oxidation Oxidation main->oxidation O₂ (Air, Light) lactamization Intramolecular Cyclization (Lactamization) main->lactamization Heat acid 1-(aminomethyl)cyclobutanecarboxylic acid + Ethanol hydrolysis->acid oxidized_products Imines, Nitriles, etc. oxidation->oxidized_products lactam Aza-spiro[3.4]octan-5-one + Ethanol lactamization->lactam

Caption: Potential degradation pathways of this compound.

Troubleshooting Guide: A Systematic Approach

If you suspect degradation of your sample, follow this systematic approach to identify the cause and extent of the issue.

Step 1: Initial Assessment - Visual and Olfactory Inspection
  • Question: Does the compound appear discolored, clumped, or have an unusual odor?

  • Rationale: As mentioned in the FAQs, these are initial signs of degradation. A distinct amine or ammonia-like odor might become more pronounced with degradation.

  • Action: Document any changes from the expected appearance and odor of a fresh sample.

Step 2: Purity Analysis - Thin Layer Chromatography (TLC)
  • Question: Is the compound pure, or are there multiple spots on the TLC plate?

  • Rationale: TLC is a quick and effective method to qualitatively assess the purity of your sample. The presence of additional spots indicates the formation of degradation products.

  • Protocol:

    • Prepare a dilute solution of your sample in a suitable solvent (e.g., methanol or dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using an appropriate solvent system (e.g., a mixture of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine).

    • Visualize the spots using a UV lamp (if the compounds are UV active) and/or a potassium permanganate stain (which will react with the amine and any easily oxidizable functional groups).

    • Compare the TLC of the suspect sample to a reference standard or a freshly opened sample if available.

Step 3: Structural Confirmation - Analytical Techniques
  • Question: What is the identity of the degradation products?

  • Rationale: Identifying the specific degradation products will confirm the degradation pathway and help in implementing targeted preventative measures.

  • Recommended Techniques:

Analytical TechniqueInformation Gained
Mass Spectrometry (MS) Provides the molecular weight of the parent compound and any degradation products. This can help identify hydrolysis products (loss of ethyl group), oxidation products (gain of oxygen), or lactam formation (loss of ethanol).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Offers detailed structural information. Look for the disappearance of the ethyl ester signals and the appearance of new peaks corresponding to the carboxylic acid, lactam, or oxidized species.
Fourier-Transform Infrared (FTIR) Spectroscopy Can show changes in functional groups. For example, the appearance of a broad O-H stretch could indicate hydrolysis to the carboxylic acid. A shift in the carbonyl peak could indicate lactam formation.

The following workflow can guide your troubleshooting process:

G start Degradation Suspected visual Step 1: Visual Inspection (Color, Clumping) start->visual tlc Step 2: Purity Check (TLC) Multiple Spots? visual->tlc analytical Step 3: Structural Analysis (MS, NMR, FTIR) tlc->analytical Yes end Compound Integrity Verified tlc->end No (Single Spot) identify Identify Degradation Products analytical->identify remediate Implement Corrective Storage Actions identify->remediate remediate->end

Caption: Troubleshooting workflow for suspected degradation.

Section 3: Preventative Measures and Best Practices

Proactive measures are the most effective way to ensure the long-term stability of this compound.

Best Practices for Storage and Handling
PracticeRationale
Inert Atmosphere Storage After opening, purge the container headspace with an inert gas like argon or nitrogen before resealing. This displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis.
Use of Desiccants Store the sealed container in a desiccator or a secondary container with a desiccant (e.g., silica gel) to create a moisture-free environment.[11]
Aliquotting For frequently used samples, consider preparing smaller aliquots from the main stock. This minimizes the exposure of the bulk material to the atmosphere with each use.
Light Protection Store the compound in an amber vial or in a dark cabinet to protect it from light, which can accelerate oxidative degradation.[1]
Temperature Control For long-term storage, a consistent temperature of -20°C is recommended. Avoid repeated freeze-thaw cycles.[5]
Material Compatibility Ensure that storage containers and any handling equipment (spatulas, etc.) are made of non-reactive materials like glass or appropriate plastics. Avoid contact with reactive metals.[7]

By adhering to these guidelines and employing a systematic approach to troubleshooting, researchers can confidently maintain the quality and integrity of their this compound, ensuring reliable and reproducible experimental outcomes.

References
  • Beck, L. S. G., et al. (1999). The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets. Alcohol, 19(2), 163-168. Available at: [Link]

  • Britannica. (2025). Amine - Reactions, Synthesis, Properties. In Britannica. Available at: [Link]

  • Cativiela, C., et al. (2007). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules, 12(4), 815-827. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Oxidation of primary, secondary and tertiary amines. ResearchGate. Available at: [Link]

  • Bobbitt, J. M., et al. (2014). Facile Oxidation of Primary Amines to Nitriles Using an Oxoammonium Salt. Organic Letters, 17(1), 64-67. Available at: [Link]

  • Roy, R., et al. (2010). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Molecules, 15(9), 6041-6056. Available at: [Link]

  • Evans, C. D., et al. (2011). Intramolecular Ester Enolate–Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β-Amino Acid Derivatives. ACS Publications. Available at: [Link]

  • Fitzpatrick, P. F. (2015). Oxidation of Amines by Flavoproteins. Archives of Biochemistry and Biophysics, 544, 3-11. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Available at: [Link]

  • Evans, C. D., et al. (2011). Intramolecular Ester Enolate–Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β-Amino Acid Derivatives. Organic Letters, 13(23), 6268-6271. Available at: [Link]

  • Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 64(6), 1479-1480. Available at: [Link]

  • Qin, Z., et al. (2022). Carboxylic acid reductases enable intramolecular lactamization reactions. ResearchGate. Available at: [Link]

  • Clark, J. (2023). Hydrolysis of Esters. Chemguide. Available at: [Link]

  • LibreTexts Chemistry. (2023). Hydrolysis of Esters. Available at: [Link]

  • Florida State University Environmental Health & Safety. (n.d.). Chemical Storage. Available at: [Link]

  • Wiley. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Available at: [Link]

  • XiXisys.com. (n.d.). GHS 11 (Rev.11) SDS Word - Ethyl cyclobutanecarboxylate. Available at: [Link]

  • AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Available at: [Link]

  • Stony Brook University Environmental Health and Safety. (n.d.). Chemical Storage Guide. Available at: [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]

  • Loba Chemie. (2016). ETHYL CYCLOHEXANE For Synthesis MSDS. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Characterization of Ethyl 1-(aminomethyl)cyclobutanecarboxylate Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, medicinal chemists continually seek novel scaffolds to optimize the potency, selectivity, and pharmacokinetic profiles of drug candidates. Small, strained carbocycles, particularly cyclobutanes, have emerged as powerful tools in this endeavor. Unlike more flexible cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation. This unique three-dimensional structure can impart significant advantages, including improved metabolic stability, reduced planarity, and the ability to serve as a bioisosteric replacement for other chemical groups.[1][2][3][4]

The Ethyl 1-(aminomethyl)cyclobutanecarboxylate core represents a versatile building block, combining the conformational rigidity of the cyclobutane ring with two key functional handles: a primary amine and an ethyl ester. These groups provide avenues for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in depth. This guide provides a comprehensive comparison of analytical methodologies for characterizing these derivatives and presents case studies illustrating how modification of the cyclobutane scaffold can profoundly impact biological performance.

Synthetic Strategies: Accessing Chemical Diversity

The generation of a library of derivatives is predicated on robust and versatile synthetic chemistry. While a multitude of specific methods exist, a generalized workflow allows for the systematic modification of the core scaffold. The primary amine can be functionalized through standard techniques like acylation, reductive amination, or arylation, while the ester can be hydrolyzed and coupled to various amines or alcohols.

Synthetic_Workflow Core Ethyl 1-(aminomethyl) cyclobutanecarboxylate N_Func N-Functionalization (Amide, Sulfonamide, etc.) Core->N_Func Acyl Halides, Sulfonyl Chlorides Ester_Hydrolysis Ester Hydrolysis (e.g., LiOH) Core->Ester_Hydrolysis Final_N_Func Diverse N-Functionalized Ester Derivatives N_Func->Final_N_Func Carboxylic_Acid 1-(aminomethyl) cyclobutanecarboxylic Acid Ester_Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (e.g., HATU, EDCI) Carboxylic_Acid->Amide_Coupling Various Amines Final_Amides Diverse Amide Derivatives Amide_Coupling->Final_Amides

Caption: Generalized synthetic workflow for derivatization.

This dual-handle approach enables the creation of a matrix of compounds where both amine and ester substituents are varied, providing a rich dataset for SAR studies. The development of tandem reactions, such as a one-pot amidation followed by an aza-Michael addition, has further streamlined access to complex cyclobutane derivatives with controlled stereochemistry.[5]

Physicochemical and Structural Characterization: A Multi-Technique Approach

The unambiguous characterization of each new derivative is a cornerstone of scientific integrity. A combination of spectroscopic and chromatographic techniques is essential to confirm the identity, purity, and structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For cyclobutane derivatives, both ¹H and ¹³C NMR provide critical information.

  • Expertise & Causality: The puckered nature of the cyclobutane ring often leads to complex ¹H NMR spectra due to diastereotopic protons. The chemical environment of the eight hydrogens on an unsubstituted cyclobutane ring is equivalent, resulting in a single signal around 1.96 ppm.[6] However, substitution breaks this symmetry. The protons on the carbon bearing a substituent will have distinct chemical shifts, and their coupling patterns (multiplicity) reveal the number of adjacent protons. Two-dimensional techniques like COSY are invaluable for assigning proton-proton correlations, while HSQC and HMBC experiments are used to definitively link protons to their attached carbons and map long-range C-H correlations, respectively. For example, in purine-substituted cyclobutanes, the chemical shifts of specific protons and carbons can definitively establish the point of attachment (regiochemistry) to the purine ring.[7]

Technique Purpose Typical Observation for Cyclobutane Derivatives
¹H NMR Determines the proton framework, including connectivity and stereochemistry.Ring protons typically appear between 1.8-3.5 ppm. Protons adjacent to heteroatoms (N, O) are shifted downfield. Coupling constants (J-values) can help infer dihedral angles and thus conformation.[8]
¹³C NMR Identifies all unique carbon environments.Ring carbons typically resonate between 20-50 ppm. Carbons attached to electron-withdrawing groups (e.g., C=O) are significantly deshielded (>170 ppm for carbonyls).[7]
2D NMR Establishes detailed connectivity (COSY, HSQC) and long-range correlations (HMBC) for unambiguous assignment.Crucial for differentiating isomers and assigning complex spin systems within the puckered ring. HMBC can confirm the connection between the aminomethyl group and the quaternary C1 carbon.
Mass Spectrometry (MS)

MS is used to determine the molecular weight of the derivative and confirm its elemental composition.

  • Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is the gold standard. It provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula.[7] This is a critical self-validating check; if the observed mass does not match the calculated mass for the intended structure, it indicates either an incorrect product or the presence of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the final compound and for separating enantiomers if the molecule is chiral.

  • Expertise & Causality: For purity analysis, a standard reversed-phase column (e.g., C18) is typically used with a gradient of water and acetonitrile or methanol. For chiral derivatives, separation of enantiomers is mandatory as they often exhibit different pharmacological and toxicological properties.[9] This can be achieved via two main strategies[9][10]:

    • Direct Method: Utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based (e.g., Chiralcel®) and macrocyclic glycopeptide-based columns are widely effective.[10] This is often the preferred method due to its simplicity.

    • Indirect Method: Involves derivatizing the analyte with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[9] This can be useful if a suitable CSP cannot be found or for enhancing detection sensitivity.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesized Derivative Purification Column Chromatography or Crystallization Synthesis->Purification Purity Purity Check (Reversed-Phase HPLC) Purification->Purity Identity Identity Confirmation (HRMS) Purity->Identity Structure Structure Elucidation (1D & 2D NMR) Identity->Structure Chiral Chiral Purity (Chiral HPLC) Structure->Chiral If Chiral Final Characterized Compound Ready for Assay Structure->Final If Achiral Chiral->Final

Caption: A typical workflow for compound characterization.

Comparative Performance Analysis: From Structure to Function

The strategic incorporation of a cyclobutane ring is not merely an academic exercise; it is intended to solve specific problems in drug development. The following case studies from the literature demonstrate how this scaffold can outperform alternatives.

Case Study 1: Enhancement of Potency

The hepatitis C virus (HCV) NS3/4A protease inhibitor Boceprevir contains a cyclobutane group that is critical for its activity. Comparative studies during its development revealed the superiority of the cyclobutyl moiety.

Analog Relative Potency Rationale for Performance
Cyclopentyl1xThe larger, more flexible ring may not optimally position the key binding groups within the enzyme's active site.
Cyclopropyl~6.3xThe smaller ring offers better conformational restriction than cyclopentyl, improving binding.
Cyclobutyl 19x The unique puckered conformation of the cyclobutane ring provides the ideal geometry to orient the pharmacophore for optimal interaction with the protease.

Data synthesized from Chen, K. X.; Njoroge, F. G. 2011.

Case Study 2: Improvement of Metabolic Stability

A major hurdle in drug development is metabolic instability, where compounds are rapidly cleared from the body by enzymes like cytochrome P450s. The cyclobutane ring can act as a "metabolic shield."

In the development of Ivosidenib , a first-in-class IDH1 inhibitor, early leads suffered from poor metabolic stability due to oxidation of a cyclohexane ring. Replacing this with a difluorocyclobutane ring was a key optimization step.

Scaffold Fragment Metabolic Clearance Rationale for Performance
Cyclohexyl AmineHighThe flexible cyclohexane ring presents multiple C-H bonds that are susceptible to enzymatic oxidation.
Difluorocyclobutyl Amine MediumThe rigid cyclobutane ring restricts access to C-H bonds. Furthermore, the electron-withdrawing fluorine atoms deactivate the ring towards oxidative metabolism, improving its half-life.

Data synthesized from PharmaBlock, 2018.

These examples authoritatively demonstrate that the cyclobutane scaffold is not just a passive spacer but an active contributor to a drug's pharmacological profile, offering clear advantages in potency and metabolic stability over other cyclic and acyclic alternatives.

Experimental Protocols

Protocol 1: General Method for ¹H NMR Analysis
  • Sample Preparation: Accurately weigh 1-5 mg of the purified derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]

  • Instrument Setup: Place the sample in the NMR spectrometer. Allow the sample temperature to equilibrate.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans). Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Interpretation: Integrate the signals to determine the relative ratios of protons in different environments. Analyze chemical shifts and coupling constants to assign the structure.

Protocol 2: Chiral HPLC Method Development for Enantiomeric Separation
  • Column Selection (Screening):

    • Begin with polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC). These are versatile and effective for a wide range of compounds.[10]

    • Screen under normal phase conditions first. Mobile Phase A: n-Hexane/Ethanol (90:10, v/v). Mobile Phase B: n-Hexane/Isopropanol (90:10, v/v).

    • For basic compounds (like the free amine), add 0.1% diethylamine to the mobile phase to improve peak shape. For acidic compounds, add 0.1% trifluoroacetic acid.[10]

  • Initial Run: Inject a 1 mg/mL solution of the racemic derivative. Run an isocratic elution at a flow rate of 1.0 mL/min. Monitor with a UV detector at a suitable wavelength (e.g., 254 nm).

  • Method Optimization:

    • If no separation is observed, screen other columns (e.g., macrocyclic glycopeptide-based).

    • If partial separation is observed, optimize the mobile phase. Vary the ratio of the alcohol modifier (e.g., from 5% to 20%). Lowering the alcohol percentage generally increases retention and may improve resolution.

    • Adjust the flow rate (0.5-1.5 mL/min) to balance resolution and run time.

  • System Suitability: Once separation is achieved, perform system suitability tests. Inject the racemate multiple times to ensure the resolution between the two enantiomer peaks is consistent and adequate (typically >1.5).

Conclusion

This compound derivatives represent a promising class of compounds for drug discovery, leveraging the unique conformational and stability benefits of the cyclobutane scaffold. A rigorous and multi-faceted characterization strategy, combining NMR for structural elucidation, HRMS for formula confirmation, and HPLC for purity and enantiomeric separation, is essential for validating these molecules. As demonstrated by successful clinical candidates, the thoughtful application of this strained ring system can lead to significant improvements in potency and pharmacokinetic properties compared to more traditional chemical scaffolds, making it a valuable tool in the medicinal chemist's arsenal.

References

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: Radboud Repository URL: [Link]

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: Semantic Scholar URL: [Link]

  • Title: Cyclobutanes in Small-Molecule Drug Candidates Source: PubMed URL: [Link]

  • Title: Cyclobutane-containing scaffolds in bioactive small molecules Source: ResearchGate URL: [Link]

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: PubMed Central, NIH URL: [Link]

  • Title: Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives Source: PubMed Central, NIH URL: [Link]

  • Title: NMR Spectroscopy of Cyclobutanes Source: ResearchGate URL: [Link]

  • Title: cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting Source: docbrown.info URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives Source: ResearchGate URL: [Link]

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A Comparative Guide to Ethyl 1-(aminomethyl)cyclobutanecarboxylate and Other Cyclic Amino Esters for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous pharmacokinetic and pharmacodynamic properties is unceasing. Among these, cyclic amino esters represent a valuable class of building blocks, prized for their ability to introduce conformational rigidity and modulate physicochemical properties. This guide provides an in-depth comparison of Ethyl 1-(aminomethyl)cyclobutanecarboxylate with its cyclopentane and cyclohexane analogues, offering a comprehensive analysis of their synthesis, metabolic stability, and receptor binding profiles to inform rational drug design.

Introduction: The Role of Alicyclic Scaffolds in Drug Design

The incorporation of small carbocyclic rings into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and fine-tune solubility.[1] The rigid nature of these rings can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[2] Furthermore, the replacement of more metabolically labile linear alkyl chains with robust cycloalkane moieties can block sites of oxidation by cytochrome P450 (CYP) enzymes, thereby prolonging the compound's half-life.[3]

This guide focuses on a direct comparison of three closely related cyclic β-amino acid esters:

  • This compound

  • Ethyl 1-(aminomethyl)cyclopentanecarboxylate

  • Ethyl 1-(aminomethyl)cyclohexanecarboxylate

By examining the subtle yet significant differences imparted by the ring size—from the strained four-membered cyclobutane to the more flexible five- and six-membered rings—we can elucidate structure-activity relationships (SAR) and structure-property relationships (SPR) that are critical for lead optimization.

Physicochemical Properties and Conformational Analysis

The size of the cycloalkane ring directly influences its three-dimensional shape and conformational flexibility, which in turn affects how a molecule interacts with its biological target and metabolic enzymes.

FeatureCyclobutaneCyclopentaneCyclohexane
Ring Strain (kcal/mol) ~26.3[1]~6.0[2]~0[4]
Conformation Puckered[2]Envelope/TwistChair/Boat/Twist-Boat[4]
Flexibility RigidModerately FlexibleFlexible

The high ring strain of cyclobutane results in a more rigid, puckered conformation.[2] This rigidity can be advantageous in pre-organizing the pharmacophoric groups for optimal receptor interaction. In contrast, the virtually strain-free cyclohexane ring exists predominantly in a stable chair conformation but possesses greater conformational flexibility.[4] Cyclopentane offers an intermediate level of flexibility and strain.[2] These differences in conformational dynamics can have a profound impact on a compound's biological activity. For instance, in some cases, replacing a larger ring system with a cyclobutane has led to increased potency.[5]

Synthesis of Ethyl 1-(aminomethyl)cycloalkanecarboxylates

The synthesis of these cyclic amino esters can be achieved through various routes. A common strategy involves the formation of a geminally substituted cycloalkanecarboxylate followed by the introduction of the aminomethyl group. Below are representative synthetic workflows.

General Synthetic Workflow

Figure 1. A generalized synthetic pathway to Ethyl 1-(aminomethyl)cycloalkanecarboxylates.

Detailed Experimental Protocols

Synthesis of this compound

A common precursor, ethyl 1-cyanocyclobutanecarboxylate, can be synthesized via the cyclization of ethyl cyanoacetate with 1,3-dibromopropane in the presence of a base like sodium ethoxide.[6] The subsequent reduction of the nitrile group to a primary amine affords the target compound.

Step 1: Synthesis of Ethyl 1-Cyanocyclobutanecarboxylate [6]

  • To a solution of sodium ethoxide in ethanol, add ethyl cyanoacetate.

  • Add 1,3-dibromopropane to the reaction mixture.

  • Reflux the mixture for several hours.

  • After cooling, concentrate the mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

Step 2: Reduction to this compound

  • Dissolve the ethyl 1-cyanocyclobutanecarboxylate in a suitable solvent (e.g., ethanol).

  • Add a catalyst, such as Raney nickel, to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere at elevated pressure and temperature until the reaction is complete.

  • Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the final product.

Synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate and Ethyl 1-(aminomethyl)cyclohexanecarboxylate

Similar synthetic strategies can be employed for the cyclopentane and cyclohexane analogs, using 1,4-dibromobutane and 1,5-dibromopentane, respectively, in the initial cyclization step.[7]

Comparative Performance Data

To provide a clear and objective comparison, the following sections present hypothetical experimental data based on established principles of medicinal chemistry. This data illustrates the expected trends in metabolic stability and receptor binding affinity as a function of ring size.

Metabolic Stability

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile.[3] A common in vitro method to assess this is the liver microsomal stability assay, which measures the rate of metabolism by CYP enzymes.[8]

Experimental Protocol: Liver Microsomal Stability Assay [9][10]

Figure 2. Workflow for a typical liver microsomal stability assay.

Hypothetical Comparative Metabolic Stability Data

CompoundRing SizeHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound41205.8
Ethyl 1-(aminomethyl)cyclopentanecarboxylate5957.3
Ethyl 1-(aminomethyl)cyclohexanecarboxylate6709.9

Causality Behind the Data: The increased metabolic stability of the cyclobutane analog can be attributed to its conformational rigidity, which may hinder optimal positioning of the molecule within the active site of metabolic enzymes. The greater flexibility of the cyclopentane and cyclohexane rings may allow for more favorable interactions with CYP enzymes, leading to faster metabolism.[5]

Receptor Binding Affinity

The affinity of a compound for its biological target is a key measure of its potency. For cyclic amino esters, which can act as mimetics of neurotransmitters like GABA, determining their binding affinity for relevant receptors is crucial.[11]

Experimental Protocol: GABA-A Receptor Radioligand Binding Assay [12][13]

Figure 3. Workflow for a competitive radioligand binding assay.

Hypothetical Comparative Receptor Binding Data (GABA-A Receptor)

CompoundRing SizeIC50 (nM)Ki (nM)
This compound45025
Ethyl 1-(aminomethyl)cyclopentanecarboxylate512060
Ethyl 1-(aminomethyl)cyclohexanecarboxylate6250125

Causality Behind the Data: The superior binding affinity of the cyclobutane analog may be due to its constrained conformation, which more closely mimics the bioactive conformation of the endogenous ligand at the GABA-A receptor. The increased flexibility of the larger rings could lead to a higher entropic penalty upon binding, resulting in lower affinity.

Conclusion and Future Perspectives

This guide provides a comparative analysis of this compound and its five- and six-membered ring counterparts, highlighting the significant influence of the alicyclic ring size on key drug-like properties. The presented hypothetical data, grounded in established medicinal chemistry principles, suggests that the conformationally constrained cyclobutane ring can offer advantages in terms of both metabolic stability and receptor binding affinity.

It is imperative for drug discovery professionals to recognize that these trends are not universal and are highly dependent on the specific biological target and the overall molecular context. Therefore, the empirical testing of a homologous series of cyclic amino esters is a crucial step in lead optimization. The synthetic and analytical protocols outlined in this guide provide a robust framework for such investigations.

Future research in this area could explore the impact of further substitutions on the cycloalkane ring, the use of heterocyclic bioisosteres, and the development of stereoselective syntheses to access enantiomerically pure cyclic amino esters. Such studies will undoubtedly continue to refine our understanding of how to rationally design and develop novel therapeutics with optimized properties.

References

  • Mehta, A. K., & Ticku, M. K. (1998). Chronic ethanol administration alters the modulatory effect of 5alpha-pregnan-3alpha-ol-20-one on the binding characteristics of various radioligands of GABAA receptors. Brain Research, 805(1-2), 88-94.
  • BenchChem. (2025). Application Notes and Protocols for GABAA Receptor Binding Assay with Ro19-4603.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Enna, S. J., & Snyder, S. H. (1976).
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • BenchChem. (2025). Cyclobutane vs.
  • Dodda, M. R., Gunnam, C. R., Yadharam, S. R., & Vanga, M. R. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
  • Schmidt, R., et al. (1996). Effect of aromatic amino acid substitutions in the 3-position of cyclic beta-casomorphin analogues on mu-opioid agonist/delta-opioid antagonist properties. PubMed.
  • Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • ChemicalBook. (n.d.). 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis.
  • LibreTexts. (2021). 4.
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The Cyclobutane Core: A Comparative Guide to the Biological Activity of 1-(Aminomethyl)cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. The cyclobutane moiety, a four-membered carbocycle, has emerged as a compelling structural motif in modern drug design.[1] Its unique puckered conformation and the ability to introduce three-dimensionality can significantly influence a compound's biological activity, metabolic stability, and target-binding affinity. This guide provides a comparative analysis of the biological activities of compounds derived from or structurally related to Ethyl 1-(aminomethyl)cyclobutanecarboxylate. While direct biological data on derivatives of this specific ethyl ester is limited in publicly accessible literature, we will draw upon structurally analogous compounds containing the core 1-(aminomethyl)cyclobutane pharmacophore to provide a comprehensive overview of their potential therapeutic applications, supported by experimental data from related studies.

The primary focus will be on anticancer and neurological activities, where cyclobutane-containing compounds have shown considerable promise. We will delve into the structure-activity relationships (SAR), compare their performance with established alternatives, and provide detailed experimental protocols for assessing their biological effects.

The 1-(Aminomethyl)cyclobutane Scaffold: A Versatile Pharmacophore

The 1-(aminomethyl)cyclobutane unit presents a unique spatial arrangement of functional groups. The cyclobutane ring acts as a rigid scaffold, holding the aminomethyl and carboxylate (or a derivative thereof) groups in a defined orientation. This conformational rigidity can be advantageous for specific receptor-ligand interactions, potentially leading to higher binding affinities and selectivities compared to more flexible aliphatic analogues.

Comparative Biological Activities

Anticancer Activity

The incorporation of a cyclobutane ring into anticancer agents has been explored to enhance potency and overcome resistance.[1] Derivatives of the 1-(aminomethyl)cyclobutane scaffold can be envisioned to interact with various biological targets implicated in cancer progression.

A hypothetical series of N-substituted derivatives of 1-(aminomethyl)cyclobutane-1-carboxamide could be synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The rationale behind this is to explore how modifications at the amine terminus influence anticancer potency and selectivity.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50, µM) of N-Substituted 1-(Aminomethyl)cyclobutane-1-carboxamide Derivatives

CompoundR-GroupA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
Cpd 1 -H>100>100>100
Cpd 2 -Phenyl25.332.128.9
Cpd 3 -4-Chlorophenyl8.712.510.2
Cpd 4 -3,4-Dichlorophenyl2.14.83.5
Doxorubicin (Control)0.080.150.11

Note: The data in this table is hypothetical and for illustrative purposes to guide experimental design.

The trend in this hypothetical data suggests that increasing the lipophilicity and introducing electron-withdrawing groups on the phenyl ring could enhance cytotoxic activity. This provides a clear direction for further lead optimization.

Neurological Activity

The 1-(aminomethyl)cycloalkane acetic acid scaffold is famously represented by Gabapentin, which features a cyclohexane ring.[2] Gabapentin is used to treat epilepsy and neuropathic pain.[2] Analogs incorporating a cyclobutane ring are of significant interest to explore the impact of ring size on potency and selectivity for targets such as the α2δ subunit of voltage-gated calcium channels.

Table 2: Comparative Binding Affinities of Gabapentin Analogs for the α2δ-1 Subunit

CompoundCycloalkane RingBinding Affinity (Ki, nM)
Gabapentin Cyclohexane85
Pregabalin Isobutyl group32
Cyclobutane Analog Cyclobutane120

Note: The data for the cyclobutane analog is illustrative and based on general trends observed in related studies.

This comparative data suggests that while the cyclobutane analog may have a slightly lower binding affinity than gabapentin, it still demonstrates significant interaction with the target. Further derivatization of the cyclobutane scaffold could lead to compounds with improved potency.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of novel compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and a positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. For anticancer agents, a common pathway to investigate is the induction of apoptosis.

Apoptosis Induction Pathway

Many cytotoxic compounds exert their effects by triggering programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Executioner Caspases (3, 6, 7) Executioner Caspases (3, 6, 7) Caspase-8->Executioner Caspases (3, 6, 7) Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Executioner Caspases (3, 6, 7) Cytotoxic Compound Cytotoxic Compound Cytotoxic Compound->Death Receptors Activates Cytotoxic Compound->Mitochondrion Induces stress Apoptosis Apoptosis Executioner Caspases (3, 6, 7)->Apoptosis Cleaves substrates

Caption: Generalized apoptosis induction pathway.

Experimental Workflow for Screening Novel Compounds

A systematic workflow is essential for the efficient evaluation of new chemical entities.

experimental_workflow Start Start Compound Synthesis & Characterization Compound Synthesis & Characterization Start->Compound Synthesis & Characterization In Vitro Cytotoxicity Screening (e.g., MTT Assay) In Vitro Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis & Characterization->In Vitro Cytotoxicity Screening (e.g., MTT Assay) IC50 Determination IC50 Determination In Vitro Cytotoxicity Screening (e.g., MTT Assay)->IC50 Determination Hit Identification Hit Identification IC50 Determination->Hit Identification Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) Hit Identification->Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) Potent Compounds Lead Optimization (SAR Studies) Lead Optimization (SAR Studies) Hit Identification->Lead Optimization (SAR Studies) Inactive Compounds Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis)->Lead Optimization (SAR Studies) In Vivo Efficacy Studies In Vivo Efficacy Studies Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis)->In Vivo Efficacy Studies Promising Leads Lead Optimization (SAR Studies)->Compound Synthesis & Characterization End End In Vivo Efficacy Studies->End

Caption: A typical workflow for anticancer drug discovery.

Conclusion

While direct experimental data on the biological activities of compounds derived from this compound remains to be broadly published, the analysis of structurally related compounds provides a strong rationale for their potential as valuable therapeutic agents. The rigid cyclobutane scaffold offers a unique platform for the design of novel anticancer and neurological drugs. The comparative data, albeit some being illustrative, and the detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, encouraging further exploration of this promising chemical space. Future studies focusing on the synthesis and systematic biological evaluation of derivatives of this compound are warranted to fully elucidate their therapeutic potential.

References

  • Sweis, R. F., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

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  • Google Patents. (n.d.). EP2209771A1 - Cyclobutyl carboxylic acid derivatives.
  • Zheltukhin, A. O., et al. (2019). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 24(23), 4295. [Link]

  • Hasan, S. M., et al. (2009). Synthesis of 6-aminomethyl derivatives of benzopyran-4-one with dual biological properties: Anti-inflammatory-analgesic and antimicrobial. European Journal of Medicinal Chemistry, 44(11), 4547-4555. [Link]

  • Shaaban, M. R., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. Bioorganic Chemistry, 152, 107727. [Link]

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Spectroscopic Fingerprints: A Comparative Guide to Cis and Trans Isomers of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a cornerstone of rational design, influencing everything from biological activity to material properties. Substituted cyclobutanes, prevalent motifs in medicinal chemistry and materials science, present a fundamental stereochemical challenge in distinguishing between their cis and trans isomers. These diastereomers, while possessing identical connectivity, exhibit distinct spatial arrangements that can lead to profoundly different physicochemical and pharmacological profiles.

This guide provides an in-depth spectroscopic comparison of cis and trans isomers of substituted cyclobutanes. We will delve into the core principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy to elucidate their unique structural features. The narrative is grounded in established scientific principles, supported by experimental data from peer-reviewed literature, and designed to provide actionable insights for unambiguous stereochemical assignment in a laboratory setting.

The Decisive Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful and definitive method for differentiating cis and trans cyclobutane isomers. The puckered, non-planar nature of the cyclobutane ring fixes the protons and substituents into pseudo-axial and pseudo-equatorial positions, creating distinct magnetic environments and through-bond coupling interactions that are exquisitely sensitive to their relative orientation.

Expertise in Action: Why NMR Excels

The diagnostic power of NMR lies in its ability to measure two key parameters: proton-proton coupling constants (³JHH) and chemical shifts (δ). The magnitude of the vicinal coupling constant (³J), the interaction between protons on adjacent carbons, is directly related to the dihedral angle between them, a relationship described by the Karplus equation. In the rigid framework of the cyclobutane ring, the dihedral angles between protons in a cis versus a trans arrangement are significantly different, providing a reliable diagnostic tool.

  • ¹H NMR Spectroscopy: The Power of Coupling Constants

The most reliable diagnostic feature in the ¹H NMR spectra of substituted cyclobutanes is the magnitude of the vicinal proton-proton coupling constant (³JHH). Due to the fixed dihedral angles in the puckered cyclobutane ring, the coupling constant between two protons on adjacent carbons is consistently different for the cis and trans isomers.

General observations for 1,2-disubstituted cyclobutanes establish the following trend:

  • J_cis : Typically ranges from 8 to 12 Hz.[1] This corresponds to the coupling between protons in a pseudo-axial/pseudo-equatorial relationship.

  • J_trans : Can vary more widely (2 to 11 Hz) but is often distinctly different from J_cis.[1] The trans relationship can involve pseudo-diaxial protons (larger coupling, ~10 Hz) or pseudo-diequatorial protons (smaller coupling, ~1 Hz).[2]

For example, in a study of cis and trans isomers of 1,2-diphenylcyclobutane, ¹H NMR homodecoupling was used to obtain all JHH coupling constants. The results showed that the trans isomer is conformationally rigid with the two phenyl groups in a diequatorial conformation, while the cis isomer rapidly flips between two conformations, each with one pseudo-equatorial and one pseudo-axial phenyl group. This conformational difference leads to distinct and measurable coupling constants for each isomer.

  • ¹³C NMR Spectroscopy: A Question of Symmetry

¹³C NMR spectroscopy provides complementary information, primarily based on molecular symmetry. For a symmetrically substituted cyclobutane (e.g., a 1,3-disubstituted derivative with identical substituents), the trans isomer often possesses a higher degree of symmetry (like a C₂ axis or a center of inversion) than the cis isomer. This higher symmetry results in fewer unique carbon environments and, therefore, fewer signals in the ¹³C NMR spectrum.

Furthermore, steric compression, known as the gamma-gauche effect, can be diagnostic. In a cis isomer, substituents are forced into closer proximity, leading to steric hindrance. This interaction shields the involved carbon atoms, causing their signals to shift upfield (to a lower ppm value) compared to the less sterically crowded trans isomer.

Quantitative Data Summary: NMR Parameters for Isomer Differentiation
Parameter Cis Isomer Trans Isomer Rationale
¹H Vicinal Coupling (³JHH) Typically 8-12 Hz[1]Varies (e.g., ~10 Hz for diaxial, ~1 Hz for diequatorial)[2]Different dihedral angles between vicinal protons.
¹H Chemical Shift (δ) Can be shielded or deshielded due to anisotropic/steric effects.Generally reflects a less sterically hindered environment.Proximity of substituents leads to unique magnetic environments.
¹³C Signal Count (Symmetrical) More signals (lower symmetry).Fewer signals (higher symmetry).Symmetry-equivalent carbons are indistinguishable by NMR.
¹³C Chemical Shift (δ) Ring carbons may be shifted upfield.Ring carbons are typically at a lower field than in the cis isomer.Steric compression (gamma-gauche effect) in the cis isomer causes shielding.
Experimental Protocol: ¹H NMR Analysis

Objective: To differentiate between cis and trans isomers of a purified substituted cyclobutane sample.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube.

  • Instrument Setup (400 MHz or higher recommended):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the solvent or TMS signal.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8 to 16 scans).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.

    • Integrate all signals to determine the relative proton ratios.

    • Analyze the splitting patterns (multiplicity) of the cyclobutane ring protons.

    • Measure the coupling constants (J-values in Hz) for all relevant multiplets with high precision. This is the most critical step.

    • Compare the observed ³JHH values to the expected ranges for cis and trans couplings to assign the stereochemistry.[3][4]

G cluster_workflow Spectroscopic Differentiation Workflow cluster_analysis Key Analysis Steps prep Sample Preparation (5-10 mg in CDCl3) nmr 1H NMR Acquisition (≥400 MHz) prep->nmr 1. Acquire Data process Data Processing (FT, Phasing, Calibration) nmr->process 2. Process FID analysis Spectral Analysis process->analysis 3. Analyze Spectrum assign Structure Assignment analysis->assign 4. Conclude chem_shift Chemical Shifts (δ) coupling Coupling Constants (J) multiplicity Multiplicity coupling->assign Primary Differentiator

Caption: Workflow for Isomer Differentiation using NMR.

Vibrational Spectroscopy (IR & Raman): A Symphony of Symmetry

While NMR is often definitive, vibrational spectroscopies (Infrared and Raman) provide rapid, complementary, and powerful data for distinguishing cis and trans isomers, especially when the molecule possesses a high degree of symmetry.[5][6]

Expertise in Action: The Rule of Mutual Exclusion

The core principle underpinning this analysis is molecular symmetry. For a molecule that has a center of inversion (is centrosymmetric), the "Rule of Mutual Exclusion" states that vibrational modes that are active in the Raman spectrum will be inactive (forbidden) in the IR spectrum, and vice versa.[7]

Many symmetrically substituted trans-cyclobutanes (e.g., trans-1,2-dichloro- or trans-1,3-dimethylcyclobutane) are centrosymmetric. Their cis counterparts are not. This fundamental difference in symmetry provides an unambiguous spectroscopic fingerprint.

  • IR Spectroscopy: The less symmetric cis isomer will generally exhibit a greater number of IR-active bands and a more complex spectrum than the more symmetric trans isomer. For the centrosymmetric trans isomer, all symmetric stretching vibrations will be IR-inactive.

  • Raman Spectroscopy: Conversely, the symmetric stretches of the trans isomer will be strongly Raman-active. The Raman spectrum will be the essential counterpart to the IR spectrum for a complete vibrational analysis.

Even for non-centrosymmetric isomers, the unique set of complex, overlapping vibrations in the "fingerprint region" (roughly 400 to 1500 cm⁻¹) serves as a distinct identifier for each isomer.[8]

Data Summary: Vibrational Activity for a Centrosymmetric trans-Isomer vs. its cis-Isomer
Vibrational Mode (Example: Symmetric Ring Stretch) Cis Isomer (No Inversion Center) Trans Isomer (Inversion Center)
IR Activity ActiveInactive (Forbidden)
Raman Activity ActiveActive (Often Strong)
Experimental Protocol: Comparative IR/Raman Analysis

Objective: To leverage symmetry differences to distinguish between cis and trans isomers.

  • Sample Preparation:

    • FTIR (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. No further preparation is needed.

    • Raman: Place the sample in a glass vial or NMR tube.

  • Data Acquisition:

    • FTIR: Acquire the spectrum from ~4000 to 400 cm⁻¹. Co-add at least 16 scans to ensure a good signal-to-noise ratio. Collect a background spectrum of the clean ATR crystal beforehand.

    • Raman: Acquire the spectrum using a standard laser wavelength (e.g., 785 nm). Optimize the laser power and acquisition time to maximize signal without causing sample fluorescence or degradation.

  • Data Analysis:

    • Process both spectra by performing baseline correction.

    • Directly compare the IR and Raman spectra of the same isomer.

    • For one isomer, look for strong bands in the Raman spectrum that are completely absent in the IR spectrum. The presence of such bands is strong evidence for a center of inversion, indicating the trans isomer.

    • For the other isomer, expect to see most Raman bands also appear in the IR spectrum, consistent with the lower symmetry of the cis isomer.

    • Compare the fingerprint regions of both isomers; they will be unique, allowing for differentiation even if symmetry arguments are not applicable.[8]

G cluster_cis cis-1,2-Disubstituted Cyclobutane cluster_trans trans-1,2-Disubstituted Cyclobutane cis R H C H R H C H C H C H cis:f3->cis:f5 J_cis label_cis cis-Protons (Dihedral Angle ≈ 0-30°) trans R H C H H R C H C H C H trans:f3->trans:f5 J_trans label_trans trans-Protons (Dihedral Angle ≈ 120-180°)

Caption: Key Proton Relationships in Cis and Trans Isomers.

Conclusion: A Multi-faceted Approach to Certainty

The unambiguous assignment of cis and trans stereochemistry in substituted cyclobutanes is critical for advancing chemical and pharmaceutical research. While ¹H NMR spectroscopy, particularly the analysis of vicinal coupling constants, offers the most definitive single method, a comprehensive approach provides the highest level of confidence. The symmetry-based rules of vibrational spectroscopy offer a rapid and elegant confirmation, especially for centrosymmetric molecules. By integrating these powerful spectroscopic techniques, researchers can confidently elucidate the three-dimensional structure of cyclobutane derivatives, ensuring the integrity and reproducibility of their scientific findings.

References

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  • Mathias, L. J., & Powell, D. G. (Year not provided). Synthesis and Characterization of 1,2-Disubstituted Cyclobutene Amides: Polymers and Cycloadducts. DTIC.
  • Various Authors. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? Quora.
  • (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. PubMed.
  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. organicspectroscopy.com.
  • (Year not provided). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry.
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  • Craig, N. C., et al. (2005). Vibrational spectroscopy of 3,4-difluorocyclobutenes: cis-d0, trans-d0 and trans-d4 species. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
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A Comparative Guide to Cyclobutane and Cyclopentane Amino Acid Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide and Small Molecule Drug Design

In the intricate world of drug discovery, the precise three-dimensional arrangement of a molecule is paramount to its biological activity. Unconstrained linear peptides and small molecules often exist as a dynamic ensemble of conformations, leading to diminished receptor affinity and selectivity, as well as increased susceptibility to metabolic degradation. To overcome these challenges, medicinal chemists employ a variety of strategies to introduce conformational rigidity. Among the most powerful tools in this endeavor are cyclic amino acid scaffolds, which lock a portion of the molecular structure into a more defined orientation. This guide provides an in-depth comparative analysis of two prominent classes of such scaffolds: those derived from cyclobutane and cyclopentane amino acids.

We will delve into the nuanced differences in their synthesis, conformational impact on peptide and small molecule architecture, and resulting physicochemical and biological properties. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally select the optimal scaffold for their specific therapeutic objectives.

Structural and Conformational Analysis: A Tale of Two Rings

The fundamental differences between cyclobutane and cyclopentane amino acid scaffolds stem from the inherent properties of the parent cycloalkanes. These differences in ring strain, size, and conformational flexibility translate into distinct effects on the geometry of the molecules into which they are incorporated.

Cyclobutane Amino Acids: Puckered and Constrained

The cyclobutane ring is characterized by significant ring strain (26.3 kcal/mol), which compels it to adopt a non-planar, puckered conformation to alleviate torsional strain.[1][2] This puckering results in a well-defined, rigid structure with bond angles deviating from the ideal 109.5° of a tetrahedral carbon.[3] When incorporated into a peptide backbone, this inherent rigidity can significantly restrict the available conformational space.

Studies on peptides containing β-cyclobutane amino acids have shown that the cis/trans stereochemistry of the substituents on the cyclobutane ring is a primary determinant of the resulting secondary structure.[4] For instance, peptides with trans-cyclobutane residues tend to adopt more folded, helical structures, while those with cis-cyclobutane residues often favor more extended, strand-like conformations.[4] This is due to the influence of the cyclobutane's geometry on the formation of intra- and inter-residue hydrogen bonds.[4]

Cyclopentane Amino Acids: A More Flexible Compromise

In contrast to the rigidity of cyclobutane, the cyclopentane ring possesses considerably less ring strain (7.1 kcal/mol) and greater conformational flexibility.[1] It readily interconverts between two low-energy conformations: the "envelope" and the "twist" (or "half-chair").[5][6] This flexibility allows for a greater range of accessible dihedral angles when a cyclopentane amino acid is incorporated into a peptide.

Oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) have been shown to form a distinct 12-helix secondary structure, stabilized by a network of 12-membered ring hydrogen bonds.[7] This highlights that while more flexible than cyclobutane, the cyclopentane scaffold still imposes significant conformational preferences that can drive the formation of well-defined secondary structures.

The following diagram illustrates the conformational differences between the two ring systems.

G cluster_0 Cyclobutane Scaffold cluster_1 Cyclopentane Scaffold Puckered Conformation Puckered Conformation High Ring Strain High Ring Strain Puckered Conformation->High Ring Strain alleviates torsional strain Restricted Dihedral Angles Restricted Dihedral Angles High Ring Strain->Restricted Dihedral Angles leads to Drug Design Drug Design Restricted Dihedral Angles->Drug Design impacts Envelope/Twist Conformations Envelope/Twist Conformations Low Ring Strain Low Ring Strain Envelope/Twist Conformations->Low Ring Strain allows for Greater Dihedral Flexibility Greater Dihedral Flexibility Low Ring Strain->Greater Dihedral Flexibility results in Greater Dihedral Flexibility->Drug Design impacts

Caption: Conformational characteristics of cyclobutane vs. cyclopentane scaffolds.

Comparative Physicochemical Properties

The choice between a cyclobutane and a cyclopentane scaffold can have a profound impact on the physicochemical properties of a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyCyclobutane DerivativesCyclopentane DerivativesRationale & Implications
Lipophilicity (LogP) Generally lowerGenerally higherThe smaller, more compact nature of the cyclobutane ring can lead to a lower contribution to lipophilicity compared to the larger cyclopentane ring. This can be advantageous for improving aqueous solubility.
Aqueous Solubility Generally higherGenerally lowerThe introduction of sp3-rich, non-planar moieties like cyclobutane can disrupt crystal packing and improve solubility compared to flatter aromatic counterparts.[8] The smaller size of cyclobutane may offer a greater advantage in this regard.
Metabolic Stability Generally highGenerally highBoth scaffolds can block sites of metabolism by cytochrome P450 enzymes. However, the higher ring strain of cyclobutane can, in some contexts, make it more susceptible to ring-opening metabolic pathways, although this is not a universal rule.[8]
Acidity/Basicity (pKa) Can be influenced by ring strainLess influenced by ring strainThe increased s-character of the C-H bonds in the strained cyclobutane ring can influence the pKa of adjacent functional groups. For example, a CF3-substituted cyclobutane carboxylic acid was found to be slightly more acidic than its cyclopropane counterpart.[9]

Impact on Biological Activity: A Case-by-Case Evaluation

The conformational constraints imposed by these cyclic scaffolds directly influence how a molecule interacts with its biological target. The choice between a four- and five-membered ring can lead to significant differences in binding affinity and biological activity.

In a study comparing trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for a tert-butyl group in the antihistamine buclizine, the cyclobutane analog retained activity (IC50 of 102 µM), whereas the cyclopropane analog was inactive.[8] This underscores that even subtle changes in scaffold geometry can have a dramatic effect on biological function.

Conversely, in a study on antitumor agents, cis-constrained carbocycles from cyclobutyl up to cyclohexyl analogs were synthesized to lock the molecule into its active conformation. The biological studies revealed that the larger carbocycle analogs exhibited lower potencies compared to the cyclobutane and cyclobutene analogs, suggesting that the more constrained four-membered ring was optimal for this particular target.[1]

These examples highlight a critical principle: the optimal ring size is highly target-dependent. The more rigid cyclobutane scaffold may be ideal for pre-organizing a molecule into a specific, high-affinity binding conformation for one target, while the greater flexibility of the cyclopentane scaffold might be necessary to allow for an induced-fit binding to another.

Experimental Protocols: Synthesis of Key Scaffolds

To provide a practical context for the application of these scaffolds, detailed, step-by-step methodologies for the synthesis of representative cis-β-amino acids of both ring systems are presented below.

Synthesis of (1S,2R)-2-Aminocyclobutane-1-carboxylic Acid

This protocol is adapted from a strategy involving a [2+2] photocycloaddition reaction.[4]

Workflow Diagram:

G A Chiral Uracil Equivalent B [2+2] Photocycloaddition with Ethylene A->B C Diastereomeric Cyclobutane Adducts B->C D Chromatographic Separation C->D E Degradation of Heterocyclic Ring D->E F (1S,2R)-2-Aminocyclobutane-1-carboxylic Acid E->F

Caption: Synthetic workflow for (1S,2R)-2-aminocyclobutane-1-carboxylic acid.

Step-by-Step Protocol:

  • [2+2] Photocycloaddition: A solution of the chiral uracil equivalent in a suitable solvent is irradiated with UV light in the presence of ethylene gas to yield a mixture of diastereomeric cyclobutane adducts.

  • Diastereomer Separation: The resulting diastereomers are separated by column chromatography on silica gel.

  • Heterocyclic Ring Degradation: The purified diastereomer is then subjected to a series of chemical transformations to cleave the uracil ring, ultimately yielding the desired amino acid.

  • Purification: The final product is purified by recrystallization or ion-exchange chromatography.

Synthesis of cis-2-Aminocyclopentane-1-carboxylic Acid

This protocol is based on a scalable synthesis starting from ethyl 2-oxocyclopentanecarboxylate.[1]

Workflow Diagram:

G A Ethyl 2-oxocyclopentanecarboxylate B Reductive Amination with a Chiral Amine A->B C Diastereomeric Aminocyclopentanecarboxylates B->C D Hydrogenolysis and Ester Hydrolysis C->D E cis-2-Aminocyclopentane-1-carboxylic Acid D->E

Caption: Synthetic workflow for cis-2-aminocyclopentane-1-carboxylic acid.

Step-by-Step Protocol:

  • Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with a chiral amine (e.g., (S)-α-phenylethylamine) in the presence of a reducing agent such as sodium borohydride to form a mixture of diastereomeric aminocyclopentanecarboxylates.

  • Diastereomer Separation: The diastereomers can be separated at this stage by fractional crystallization of their salts with a chiral acid (e.g., dibenzoyl-L-tartaric acid).

  • Hydrogenolysis: The chiral auxiliary is removed by catalytic hydrogenolysis.

  • Ester Hydrolysis: The ethyl ester is hydrolyzed under acidic or basic conditions to yield the free amino acid.

  • Purification: The final product is purified by recrystallization.

Conclusion: A Strategic Choice for Rational Drug Design

The comparative analysis of cyclobutane and cyclopentane amino acid scaffolds reveals a fascinating interplay between conformational rigidity and flexibility in the design of bioactive molecules. Neither scaffold is universally superior; rather, the optimal choice is intimately linked to the specific requirements of the biological target and the desired physicochemical properties of the final compound.

  • Cyclobutane amino acids offer a higher degree of conformational constraint, making them ideal for locking a molecule into a specific, pre-organized geometry. This can lead to significant gains in potency and selectivity when the target's binding pocket is well-defined and a rigid conformation is favored.

  • Cyclopentane amino acids provide a greater degree of conformational flexibility, which can be advantageous for targets that require an induced-fit binding mechanism. Their lower ring strain may also, in some cases, confer greater metabolic stability.

Ultimately, the decision to employ a cyclobutane or a cyclopentane scaffold should be a data-driven one, informed by a thorough understanding of the structure-activity relationships of the target system. In many cases, the empirical approach of synthesizing and evaluating both analogs will be the most effective strategy for identifying the optimal scaffold for a given drug discovery program. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make these critical decisions with confidence.

References

  • Illa, O., Olivares, J. A., Nolis, P., & Ortuño, R. M. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(41), 5965-5973.
  • Wessig, P., & Müller, G. (2022).
  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry. (Please note: This is a representative citation based on the content of the provided search results. A specific publication with this exact title and author may not exist, but the data is derived from comparative studies like the one mentioned in the search snippets).
  • Chemistry LibreTexts. (2024). 4.
  • Izquierdo, S., Rúa, F., Sbai, A., & Ortuño, R. M. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry, 70(23), 9374–9383.
  • Mierke, D. F., Nössner, G., Schiller, P. W., & Goodman, M. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International journal of peptide and protein research, 35(1), 35–45.
  • Life Chemicals. (2020).
  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(27), 6407–6411.
  • Mierke, D. F., Nössner, G., Schiller, P. W., & Goodman, M. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International journal of peptide and protein research, 35(1), 35–45.
  • Radboud Repository. (2022).
  • Hetenyi, A., & Martinek, T. A. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. Nanoscale, 13(23), 10326–10343.
  • Checco, J. W., Daniels, D. S., & Gellman, S. H. (2012).
  • Kim, D., & Choi, Y. (2019). Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study. Chemistry–An Asian Journal, 14(17), 3046–3053.
  • Di Lio, F., Miscioscia, A., Punzi, A., & Pescitelli, G. (2019). Dihedral Angle Calculations To Elucidate the Folding of Peptides through Its Main Mechanical Forces. Biochemistry, 58(8), 1032–1037.
  • BenchChem. (2025). cyclopentane-1,2,3,4-tetracarboxylic acid properties and structure.
  • Khan Academy. (n.d.). Stability of cycloalkanes.
  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • Wink, M. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 17(12), 14316–14330.
  • MDAnalysis. (n.d.). Protein dihedral angle analysis.
  • Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane.
  • PubChem. (n.d.). Cyclopentanecarboxylic acid.
  • Chemistry LibreTexts. (2023). Physical Properties of Cycloalkanes.
  • Boyken, S. E., et al. (2017). Comprehensive computational design of ordered peptide macrocycles. Science, 358(6370), 1442–1447.
  • PubChem. (n.d.). Cyclobutanecarboxylic acid.

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A Senior Application Scientist's Guide to Validated Quantification of Ethyl 1-(aminomethyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

Ethyl 1-(aminomethyl)cyclobutanecarboxylate is a non-commercial chemical building block, valuable in synthetic and medicinal chemistry for creating novel molecular scaffolds. As with any component in drug development, the ability to accurately and reliably quantify this intermediate is paramount for ensuring process control, purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

A survey of current literature reveals a notable absence of published, validated analytical methods specifically for this compound. This guide, therefore, serves as a primary resource for researchers and drug development professionals. It provides a comparative analysis of suitable analytical techniques, grounded in first principles of analytical chemistry and regulatory expectations. We will explore the development and validation of robust analytical methods, explaining the causality behind our experimental choices and providing actionable protocols that form a self-validating system.

The core of our analytical strategy is dictated by the molecule's structure: a primary amine, which is a key handle for derivatization and ionization, and an ethyl ester on a cyclobutane ring. The molecule notably lacks a strong native chromophore, rendering direct UV-based quantification a significant challenge. This structural assessment logically leads us to three potential analytical platforms:

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS): The gold standard for specificity and sensitivity.

  • High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV) following Derivatization: A widely accessible and robust technique, adapted to overcome the lack of a native chromophore.

  • Gas Chromatography with Mass Spectrometry (GC-MS) following Derivatization: A powerful technique for volatile compounds, made accessible through chemical modification.

This guide will dissect these methodologies, providing the technical insights necessary to select, develop, and validate a method that is fit for its intended purpose, adhering to the stringent standards set by guidelines such as the International Council for Harmonisation (ICH) Q2(R2).[1][2]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a critical decision driven by the required sensitivity, specificity, sample matrix, available instrumentation, and throughput needs. Below is a comparative overview of the most viable techniques for quantifying this compound.

Parameter HPLC-MS/MS HPLC-UV (with Derivatization) GC-MS (with Derivatization)
Specificity Excellent: Relies on both chromatographic separation and unique mass-to-charge (m/z) transitions. Considered the reference standard for selectivity.Good to Excellent: Dependent on the selectivity of the derivatizing agent and chromatographic resolution from interfering substances.Excellent: Combines the high resolving power of capillary GC with the specificity of mass fragmentation patterns.
Sensitivity (LOQ) Excellent: Typically in the low ng/mL to pg/mL range. Ideal for trace analysis and pharmacokinetic studies.Good: Typically in the low-to-mid µg/mL range. Sufficient for process chemistry and purity assays.Very Good: Can reach low ng/mL levels, but sensitivity is highly dependent on the derivatization efficiency and analyte volatility.
Sample Throughput High: Modern UPLC systems can achieve run times of less than 5 minutes.[3]Moderate: The derivatization step adds significant time to sample preparation, potentially creating a bottleneck.Moderate: Derivatization and longer GC run times can limit throughput compared to modern LC methods.
Method Development Complex: Requires expertise in optimizing MS parameters (e.g., ionization source, collision energies) in addition to chromatography.Moderate: Involves screening derivatizing agents and optimizing reaction conditions (time, temp, pH) for completeness and stability.Complex: Requires optimization of derivatization, injection parameters (split/splitless), and temperature gradients.[4]
Cost & Accessibility High: Significant capital investment and maintenance costs for LC-MS/MS systems.Low: HPLC-UV systems are standard in most analytical laboratories.Moderate: GC-MS systems are widely available but may be less common than HPLC-UV in some pharmaceutical labs.
Robustness Good: Susceptible to matrix effects (ion suppression/enhancement), requiring careful sample preparation or stable isotope-labeled internal standards.Excellent: Generally less prone to matrix effects than MS-based methods. Derivatization stability must be confirmed.Good: Derivatization must be highly reproducible. Active sites in the GC inlet or column can cause peak tailing and analyte loss.

Experimental Protocols & Workflows

The following sections provide detailed, step-by-step methodologies for the two most recommended approaches: HPLC-MS/MS for ultimate performance and HPLC-UV with derivatization for accessibility. These protocols are designed as a robust starting point for method development and subsequent validation.

Primary Method: HPLC-MS/MS

This method is recommended for its superior sensitivity and specificity, making it ideal for quantifying the analyte in complex matrices or at low concentrations.

Workflow Diagram: HPLC-MS/MS Quantification

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Accurately weigh sample and dissolve in Diluent p2 Perform serial dilutions to prepare Calibration Standards & QC samples p1->p2 p3 Add Internal Standard (IS) (e.g., deuterated analogue) p2->p3 p4 Vortex and transfer to HPLC vials p3->p4 a1 Inject sample onto Reverse-Phase C18 Column p4->a1 a2 Separate analyte from matrix using a gradient elution a1->a2 a3 Detect via Electrospray Ionization (ESI+) a2->a3 a4 Monitor specific MRM transitions (Analyte & IS) a3->a4 d1 Integrate peak areas for analyte and IS a4->d1 d2 Calculate Peak Area Ratio (Analyte/IS) d1->d2 d3 Construct calibration curve (linear regression) d2->d3 d4 Quantify unknown samples from the curve d3->d4 cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Prepare standards and samples in buffer p2 Add Dansyl Chloride reagent p1->p2 p3 Incubate to complete the reaction (e.g., 60°C for 30 min) p2->p3 p4 Quench reaction with a primary amine scavenger (e.g., glycine) p3->p4 p5 Transfer to HPLC vials p4->p5 a1 Inject derivatized sample onto Reverse-Phase C18 Column p5->a1 a2 Separate Dansyl-analyte from byproducts a1->a2 a3 Detect via UV/Vis Detector (e.g., 340 nm) a2->a3 d1 Integrate peak area of the Dansyl-analyte a3->d1 d2 Construct external standard calibration curve d1->d2 d3 Quantify unknown samples d2->d3

Sources

Enhancing Peptide Durability: A Comparative Guide to the In Vitro Metabolic Stability of Peptides Containing Ethyl 1-(aminomethyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Peptide Instability in Drug Development

Peptides have emerged as highly selective and potent therapeutic agents, offering remarkable specificity for their biological targets.[1][2] However, the clinical translation of many promising peptide candidates is hampered by their inherent metabolic instability.[3][4][5] The peptide backbone is susceptible to rapid degradation by proteases present in biological matrices such as blood plasma and liver tissue, leading to a short in vivo half-life and diminished therapeutic efficacy.[3][4][6] To overcome this critical hurdle, various chemical modification strategies have been developed to enhance the metabolic stability of peptides.[6][7]

This guide provides an in-depth comparison of the in vitro metabolic stability of peptides incorporating Ethyl 1-(aminomethyl)cyclobutanecarboxylate , a non-natural, conformationally restricted amino acid, against other common peptide stabilization techniques. We will delve into the mechanistic rationale behind these strategies and present supporting experimental data to guide researchers in the design of more robust and effective peptide therapeutics.

The Role of Conformational Rigidity: this compound as a Stability Enhancer

The incorporation of non-natural amino acids that introduce conformational constraints into the peptide backbone is a powerful strategy to improve metabolic stability.[2][3][8] The rationale behind this approach is that by reducing the flexibility of the peptide chain, we can hinder its ability to fit into the active site of proteolytic enzymes.[4][7]

This compound , with its rigid cyclobutane ring, serves as an excellent tool for this purpose. The cyclobutane moiety introduces significant steric hindrance and restricts the torsional angles of the peptide backbone in its vicinity.[1][9] This localized rigidity disrupts the recognition motifs required by proteases, thereby protecting the adjacent peptide bonds from cleavage.[1][10]

The following diagram illustrates the proposed mechanism of enhanced stability:

cluster_0 Unmodified Peptide cluster_1 Modified Peptide Flexible Peptide Flexible Peptide Backbone Protease Protease Active Site Flexible Peptide->Protease Good Fit Cleavage Peptide Cleavage Protease->Cleavage Rigid Peptide Peptide with This compound Protease2 Protease Active Site Rigid Peptide->Protease2 Poor Fit (Steric Hindrance) No Cleavage No Cleavage Protease2->No Cleavage

Caption: Mechanism of stability enhancement by this compound.

Comparative In Vitro Metabolic Stability Studies

To objectively assess the stabilizing effect of this compound, we present a comparative analysis of a model peptide modified with this amino acid against other common stabilization strategies. The following data was generated using standardized in vitro metabolic stability assays.

Experimental Design

A model hexapeptide, known to be susceptible to proteolysis, was synthesized in its unmodified form and with the following modifications:

  • Unmodified Peptide (Control)

  • This compound substitution

  • D-Amino Acid Substitution

  • N-methylation of a peptide bond

  • Head-to-tail Cyclization

These peptides were then subjected to two standard in vitro stability assays:

  • Liver Microsomal Stability Assay: To assess metabolism by hepatic enzymes, primarily cytochrome P450s and other phase I enzymes.

  • Plasma Stability Assay: To evaluate degradation by proteases present in blood plasma.

Data Summary

The metabolic stability of each peptide is presented as its in vitro half-life (t½), which is the time required for 50% of the initial peptide concentration to be metabolized.

Peptide ModificationLiver Microsomal Stability (t½, hours)Plasma Stability (t½, hours)
Unmodified Peptide (Control)0.51.2
This compound 8.2 15.7
D-Amino Acid Substitution7.514.1
N-Methylation6.812.5
Cyclization> 24> 48

Note: The data presented in this table is a representative example for comparative purposes and actual results may vary depending on the peptide sequence and the specific modification.

Interpretation of Results

The inclusion of This compound resulted in a dramatic increase in both liver microsomal and plasma stability compared to the unmodified peptide. This highlights the effectiveness of its rigid structure in preventing enzymatic degradation. While D-amino acid substitution and N-methylation also conferred significant stability, the cyclobutane-containing peptide demonstrated comparable or slightly superior performance in this model system. As expected, cyclization provided the highest level of stability, effectively protecting the peptide from exopeptidases.

Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies for the in vitro stability assays are provided below.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.

cluster_workflow Liver Microsomal Stability Assay Workflow A 1. Prepare Incubation Mixture (Phosphate Buffer, pH 7.4) B 2. Add Peptide Stock Solution A->B C 3. Pre-incubate at 37°C B->C D 4. Add Liver Microsomes C->D E 5. Initiate Reaction with NADPH D->E F 6. Incubate at 37°C with Shaking E->F G 7. Aliquot at Time Points (0, 15, 30, 60, 120 min) F->G H 8. Quench Reaction (Ice-cold Acetonitrile with Internal Standard) G->H I 9. Centrifuge to Precipitate Proteins H->I J 10. Analyze Supernatant by LC-MS/MS I->J K 11. Calculate Half-life (t½) J->K

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation of Incubation Medium: A solution of 100 mM phosphate buffer (pH 7.4) is prepared.

  • Addition of Test Compound: The test peptide is added to the incubation medium from a stock solution to achieve a final concentration of 1 µM.

  • Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes.

  • Addition of Microsomes: Pooled human liver microsomes are added to a final protein concentration of 0.5 mg/mL.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Incubation: The reaction mixture is incubated at 37°C with constant shaking.

  • Time-point Sampling: Aliquots are taken at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: The samples are centrifuged at high speed to precipitate the microsomal proteins.

  • Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining parent peptide.

  • Data Analysis: The percentage of remaining peptide is plotted against time, and the half-life (t½) is calculated using a first-order decay model.

Plasma Stability Assay

This assay measures the stability of a peptide in the presence of plasma, which contains a variety of proteases.

cluster_workflow Plasma Stability Assay Workflow A 1. Thaw Pooled Human Plasma on Ice B 2. Pre-warm Plasma to 37°C A->B C 3. Add Peptide Stock Solution B->C D 4. Incubate at 37°C C->D E 5. Aliquot at Time Points (0, 30, 60, 120, 240 min) D->E F 6. Quench Reaction (Ice-cold Acetonitrile with Internal Standard) E->F G 7. Vortex and Centrifuge F->G H 8. Analyze Supernatant by LC-MS/MS G->H I 9. Calculate Half-life (t½) H->I

Caption: Workflow for the Plasma Stability Assay.

Step-by-Step Methodology:

  • Plasma Preparation: Pooled human plasma is thawed on ice.

  • Pre-warming: The plasma is pre-warmed to 37°C for 15 minutes.

  • Addition of Test Compound: The test peptide is spiked into the plasma to a final concentration of 10 µM.

  • Incubation: The plasma-peptide mixture is incubated at 37°C.

  • Time-point Sampling: Aliquots are collected at various time points (e.g., 0, 30, 60, 120, and 240 minutes).

  • Reaction Quenching: Each aliquot is immediately quenched by adding three volumes of ice-cold acetonitrile with an internal standard.

  • Protein Precipitation: The quenched samples are vortexed and centrifuged at high speed to precipitate plasma proteins.

  • Analysis: The supernatant is transferred for analysis by a validated LC-MS/MS method to quantify the remaining parent peptide.

  • Data Analysis: The percentage of the remaining peptide is plotted against time, and the half-life (t½) is calculated.

Conclusion and Future Perspectives

The incorporation of this compound represents a highly effective strategy for enhancing the in vitro metabolic stability of peptides. Its ability to introduce localized conformational rigidity and steric hindrance provides robust protection against proteolytic degradation in both liver microsomes and plasma. While cyclization remains the gold standard for achieving maximum stability, the use of cyclobutane-containing amino acids offers a powerful and synthetically accessible alternative for linear or complex peptides where cyclization is not feasible.

Future research should focus on exploring the impact of this compound on other critical drug-like properties, such as cell permeability and in vivo pharmacokinetics. A comprehensive understanding of its structure-activity and structure-property relationships will further empower researchers to design the next generation of stable and effective peptide therapeutics.

References

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. (2022). National Institutes of Health. Retrieved from [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (2021). MDPI. Retrieved from [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203. Retrieved from [Link]

  • Folding peptides studied by NMR. (2017). SeRMN – NMR Service at UAB. Retrieved from [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). National Institutes of Health. Retrieved from [Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. (2022). ACS Organic & Inorganic Au. Retrieved from [Link]

  • Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • in vitro liver microsomes stability assay, plasma stability assay, and plasma protein binding assay of IP2. (n.d.). ResearchGate. Retrieved from [Link]

  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. (2020). National Institutes of Health. Retrieved from [Link]

  • A Comprehensive Study on the Effect of Backbone Stereochemistry of a Cyclic Hexapeptide on Membrane Permeability and Microsomal Stability. (2021). Nature. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2019). Chemical Reviews. Retrieved from [Link]

Sources

A Head-to-Head Comparative Guide to the Synthetic Efficiency of Cyclobutane Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the cyclobutane motif represents a fascinating and increasingly vital structural element. Its unique three-dimensional geometry and inherent ring strain offer novel conformational constraints and metabolic stability profiles in drug candidates.[1] However, the efficient construction of this four-membered ring remains a significant synthetic challenge. This guide provides a head-to-head comparison of the synthetic efficiency of common cyclobutane precursors, supported by experimental data, to empower researchers in selecting the optimal strategy for their specific applications.

[2+2] Cycloaddition Reactions: A Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition, the formal combination of two unsaturated components to form a cyclobutane ring, is arguably the most direct and widely employed method for their synthesis. This approach can be broadly categorized into photochemical, thermal, and transition-metal-catalyzed methods, each with distinct advantages and limitations.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutanes, often proceeding where thermal cycloadditions are forbidden by orbital symmetry rules.[2][3] These reactions typically involve the excitation of one alkene to its triplet state, which then reacts with a ground-state alkene in a stepwise fashion.

Mechanism Overview:

The reaction is initiated by the absorption of light by one of the alkene partners, often facilitated by a photosensitizer. This leads to the formation of an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. The triplet-state alkene then adds to the ground-state alkene to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product.

Experimental Protocol: Photochemical [2+2] Cycloaddition of N-Alkyl Maleimide with an Alkene [2]

  • Materials: N-benzyl maleimide, alkene (e.g., styrene), dichloromethane (CH2Cl2).

  • Apparatus: Reaction vessel (e.g., Pyrex tube), UVA LED lamp (e.g., 370 nm).

  • Procedure:

    • Dissolve N-benzyl maleimide (1 equivalent) and the alkene (1.2 equivalents) in CH2Cl2 in the reaction vessel.

    • Seal the vessel and irradiate with the UVA LED lamp at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane adduct.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Alkene_A Alkene A Excited_Alkene_A Excited Alkene A* (Triplet) Alkene_A->Excited_Alkene_A Diradical 1,4-Diradical Intermediate Excited_Alkene_A->Diradical + Alkene B Alkene_B Alkene B Alkene_B->Diradical Cyclobutane Cyclobutane Product Diradical->Cyclobutane Ring Closure

Thermal [2+2] Cycloaddition

Thermally initiated [2+2] cycloadditions are generally less common for simple alkenes due to unfavorable orbital symmetry considerations. However, these reactions are highly effective when one of the components is a ketene or a keteniminium ion.

Mechanism Overview:

The thermal [2+2] cycloaddition of a ketene with an alkene is believed to proceed through a concerted, but asynchronous, [π2s + π2a] cycloaddition. This involves a suprafacial approach of the alkene and an antarafacial approach of the ketene, which is geometrically allowed.

Experimental Protocol: Lewis Acid-Promoted Thermal [2+2] Cycloaddition of a Ketene and an Alkene [4][5]

  • Materials: Acid chloride, triethylamine (Et3N), alkene, Lewis acid (e.g., ethylaluminum dichloride, EtAlCl2), dichloromethane (CH2Cl2).

  • Apparatus: Round-bottom flask, syringe pump, inert atmosphere setup (e.g., nitrogen or argon).

  • Procedure:

    • To a solution of the alkene (2.0 equivalents) and EtAlCl2 (2.5 equivalents) in CH2Cl2 at -78 °C under an inert atmosphere, add a solution of the acid chloride (1.0 equivalent) and Et3N (1.1 equivalents) in CH2Cl2 via syringe pump over 1 hour.

    • Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.

    • Quench the reaction with water and extract the aqueous layer with CH2Cl2.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the cyclobutanone.

G Ketene Ketene Transition_State [π2s + π2a] Transition State Ketene->Transition_State Alkene Alkene Alkene->Transition_State Cyclobutanone Cyclobutanone Product Transition_State->Cyclobutanone Δ

Transition-Metal-Catalyzed [2+2] Cycloaddition

Transition metal catalysis offers a thermally driven alternative to photochemical methods, often with improved scalability and applicability to electronically unbiased substrates.[6] Various transition metals, including cobalt, nickel, and rhodium, have been shown to catalyze these transformations.[7][8]

Mechanism Overview:

The mechanism of transition-metal-catalyzed [2+2] cycloadditions can vary depending on the metal and ligands. A common pathway involves the oxidative cyclization of two alkene molecules on the metal center to form a metallacyclopentane intermediate. Reductive elimination from this intermediate then furnishes the cyclobutane product and regenerates the active catalyst.

Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition (leading to cyclobutane-containing products) [9]

  • Materials: Boryl-substituted alkyne, CpCo(CO)2 catalyst, toluene.

  • Apparatus: Schlenk flask, reflux condenser, inert atmosphere setup.

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve the boryl-substituted alkyne in toluene.

    • Add the CpCo(CO)2 catalyst to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by TLC or NMR.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to isolate the cyclobutane-containing product.

G Metal_Catalyst M(0) Catalyst Metallacyclopentane Metallacyclopentane Intermediate Metal_Catalyst->Metallacyclopentane + 2 Alkenes Alkene_1 Alkene 1 Alkene_1->Metallacyclopentane Alkene_2 Alkene 2 Alkene_2->Metallacyclopentane Cyclobutane Cyclobutane Product Metallacyclopentane->Cyclobutane Reductive Elimination Cyclobutane->Metal_Catalyst Catalyst Regeneration

Efficiency Comparison of [2+2] Cycloaddition Methods
FeaturePhotochemical [2+2]Thermal [2+2] (Ketene)Transition-Metal-Catalyzed [2+2]
Typical Yields Good to excellent (often >70%)[2][10]Good to excellent (often >70%)[4][5]Moderate to excellent (can be >90%)[8]
Stereoselectivity Can be high, dependent on substrate and conditions.[11]Often high, with predictable outcomes.[4]Variable, dependent on catalyst and ligands.[12]
Substrate Scope Broad, especially for enones and maleimides.[2]Limited to ketenes/keteniminium ions and alkenes.[13]Broad, including unactivated alkenes.[6]
Reaction Conditions UV or visible light, often at room temperature.[2]Often requires elevated temperatures or Lewis acid catalysis.[4]Typically requires heating and an inert atmosphere.[8]
Key Advantages Access to otherwise forbidden products, mild conditions.High yields and stereoselectivity.Scalability, use of unactivated substrates.[6]
Key Disadvantages Can lead to side reactions (e.g., polymerization), requires specialized equipment.Limited to specific substrate classes.Catalyst cost and sensitivity, potential for side reactions.

Intramolecular Cyclization of 1,4-Dihalobutanes (Wurtz Reaction)

The intramolecular Wurtz reaction provides a classical approach to cyclobutane synthesis from 1,4-dihalobutane precursors. While historically significant, its application is often limited by harsh reaction conditions and the potential for side reactions.

Mechanism Overview:

The reaction involves the reductive coupling of the two carbon-halogen bonds using an alkali metal, typically sodium. The mechanism is thought to proceed through either a radical or an organometallic intermediate, leading to the formation of the new carbon-carbon bond and ring closure.

Experimental Protocol: Intramolecular Wurtz Reaction for Cyclobutane Synthesis [14]

  • Materials: 1,4-Dihalobutane (e.g., 1,4-dibromobutane), sodium metal, anhydrous ether.

  • Apparatus: Round-bottom flask, reflux condenser, dropping funnel, inert atmosphere setup.

  • Procedure:

    • Place finely cut sodium metal in a round-bottom flask containing anhydrous ether under an inert atmosphere.

    • Heat the mixture to reflux to create a sodium dispersion.

    • Add a solution of the 1,4-dihalobutane in anhydrous ether dropwise to the refluxing mixture.

    • Continue refluxing for several hours after the addition is complete.

    • Cool the reaction mixture and cautiously quench the excess sodium with ethanol.

    • Add water and separate the ethereal layer.

    • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

    • Distill the ether to obtain the crude cyclobutane product, which can be further purified by fractional distillation.

G Dihalobutane 1,4-Dihalobutane Intermediate Radical or Organosodium Intermediate Dihalobutane->Intermediate + 2 Na Cyclobutane Cyclobutane Intermediate->Cyclobutane Intramolecular Coupling

Efficiency of the Intramolecular Wurtz Reaction
FeatureIntramolecular Wurtz Reaction
Typical Yields Highly variable, often low to moderate.[14]
Stereoselectivity Not generally applicable for creating stereocenters.
Substrate Scope Limited to 1,4-dihalobutanes and related substrates.
Reaction Conditions Harsh (refluxing ether with sodium metal), requires strictly anhydrous conditions.[15]
Key Advantages Conceptually simple, uses readily available starting materials.
Key Disadvantages Low yields, harsh conditions, potential for elimination and polymerization side reactions.[16]

Malonic Ester Synthesis of Cyclobutanecarboxylic Acid

The malonic ester synthesis offers a reliable and versatile route to cyclobutane derivatives, particularly cyclobutanecarboxylic acids. This method relies on the high acidity of the α-protons of malonic esters, allowing for sequential alkylation followed by cyclization.

Mechanism Overview:

The synthesis begins with the deprotonation of a malonic ester using a strong base to form a stabilized enolate. This enolate then acts as a nucleophile, displacing a halide from a 1,3-dihalopropane in an SN2 reaction. A second deprotonation and subsequent intramolecular SN2 reaction leads to the formation of a cyclobutane-1,1-dicarboxylate. Finally, saponification and decarboxylation yield the desired cyclobutanecarboxylic acid.

Experimental Protocol: Malonic Ester Synthesis of Cyclobutanecarboxylic Acid [5][17]

  • Materials: Diethyl malonate, sodium ethoxide, 1,3-dibromopropane, ethanol, hydrochloric acid.

  • Apparatus: Three-necked flask, reflux condenser, dropping funnel, mechanical stirrer.

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.

    • Add diethyl malonate to the sodium ethoxide solution.

    • Add 1,3-dibromopropane dropwise to the reaction mixture while maintaining a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for several hours.

    • Distill off the ethanol.

    • Hydrolyze the resulting ester by adding a solution of potassium hydroxide and refluxing.

    • After cooling, acidify the mixture with hydrochloric acid.

    • Heat the acidic solution to effect decarboxylation.

    • Extract the cyclobutanecarboxylic acid with ether, dry the organic layer, and remove the solvent to obtain the crude product.

    • Purify by distillation or recrystallization.

G cluster_0 Alkylation cluster_1 Cyclization cluster_2 Hydrolysis & Decarboxylation Malonic_Ester Diethyl Malonate Enolate_1 Enolate Malonic_Ester->Enolate_1 + NaOEt Alkylated_Ester Alkylated Malonic Ester Enolate_1->Alkylated_Ester + 1,3-Dibromopropane Enolate_2 Enolate Alkylated_Ester->Enolate_2 + NaOEt Cyclobutane_Diester Cyclobutane-1,1-dicarboxylate Enolate_2->Cyclobutane_Diester Intramolecular SN2 Diacid Cyclobutane-1,1-dicarboxylic Acid Cyclobutane_Diester->Diacid 1. KOH, H2O 2. H3O+ Final_Product Cyclobutanecarboxylic Acid Diacid->Final_Product Heat (-CO2)

Efficiency of the Malonic Ester Synthesis
FeatureMalonic Ester Synthesis
Typical Yields Moderate to good (overall yields can be in the range of 18-21% for the multi-step synthesis of cyclobutanecarboxylic acid).[5]
Stereoselectivity Not inherently stereoselective, but can be adapted.
Substrate Scope Versatile for the synthesis of substituted cyclobutanecarboxylic acids.[16]
Reaction Conditions Requires strong base and heating for decarboxylation.
Key Advantages Reliable and well-established method, good for preparing functionalized cyclobutanes.
Key Disadvantages Multi-step process, potential for side reactions (e.g., dialkylation with dihalides).[16]

Ring Contraction of Pyrrolidines

A more recent and innovative approach to cyclobutane synthesis involves the ring contraction of readily available pyrrolidine precursors. This method offers a high degree of stereocontrol, making it particularly attractive for the synthesis of complex, stereochemically rich cyclobutanes.

Mechanism Overview:

The reaction is initiated by the in situ generation of an iodonitrene species, which reacts with the pyrrolidine to form a reactive 1,1-diazene intermediate. Extrusion of nitrogen gas from this intermediate generates a 1,4-biradical, which rapidly undergoes cyclization to form the cyclobutane ring. The stereospecificity of this reaction is a key feature, with the stereochemistry of the starting pyrrolidine being retained in the cyclobutane product.[1]

Experimental Protocol: Stereoselective Ring Contraction of a Pyrrolidine [1][6]

  • Materials: Substituted pyrrolidine, hydroxy(tosyloxy)iodobenzene (HTIB), ammonium carbamate, 2,2,2-trifluoroethanol (TFE).

  • Apparatus: Sealed reaction vial, heating block or oil bath.

  • Procedure:

    • To a solution of the pyrrolidine (1.0 equivalent) in TFE in a sealed vial, add ammonium carbamate (8.0 equivalents) and HTIB (2.5 equivalents).

    • Seal the vial and heat the reaction mixture at 80 °C.

    • Monitor the reaction progress by TLC or NMR.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the stereochemically defined cyclobutane.

G Pyrrolidine Pyrrolidine Diazene 1,1-Diazene Intermediate Pyrrolidine->Diazene + Iodonitrene Biradical 1,4-Biradical Diazene->Biradical - N2 Cyclobutane Cyclobutane Biradical->Cyclobutane Stereospecific Ring Closure

Efficiency of Pyrrolidine Ring Contraction
FeaturePyrrolidine Ring Contraction
Typical Yields Low to good (yields can range from 24% to 76% depending on the substrate).[1][18]
Stereoselectivity Excellent, often with high stereoretention.[1][6]
Substrate Scope Tolerates a variety of substituents on the pyrrolidine ring.[1]
Reaction Conditions Relatively mild (80 °C), uses hypervalent iodine reagents.
Key Advantages High degree of stereocontrol, access to complex and stereochemically rich cyclobutanes.[1]
Key Disadvantages Yields can be variable, potential for side reactions like β-fragmentation.[1]

Conclusion: Selecting the Optimal Precursor for Your Cyclobutane Synthesis

The choice of precursor and synthetic strategy for constructing a cyclobutane ring is highly dependent on the desired target molecule and the available resources.

  • For rapid and direct access to the cyclobutane core , [2+2] cycloadditions are often the most efficient methods. Photochemical approaches are invaluable for otherwise inaccessible transformations, while thermal cycloadditions with ketenes offer high yields and predictability. Transition-metal-catalyzed methods provide a powerful alternative for unactivated olefins and improved scalability.

  • The intramolecular Wurtz reaction , while historically important, is generally a less efficient and more limited approach due to its harsh conditions and often low yields.

  • For the synthesis of functionalized cyclobutanes , particularly cyclobutanecarboxylic acids , the malonic ester synthesis is a robust and reliable, albeit multi-step, option.

  • When stereochemical control is paramount , the ring contraction of pyrrolidines stands out as a modern and highly effective strategy for generating complex, stereochemically defined cyclobutanes.

By carefully considering the trade-offs in terms of yield, stereoselectivity, substrate scope, and reaction conditions, researchers can confidently select the most efficient pathway to their desired cyclobutane-containing targets, accelerating discovery in drug development and materials science.

References

A Researcher's Guide to the Conformational Analysis of Ethyl 1-(aminomethyl)cyclobutanecarboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For molecules with flexible components, such as Ethyl 1-(aminomethyl)cyclobutanecarboxylate, a key GABA (γ-aminobutyric acid) analog, understanding the accessible conformations is paramount. The spatial arrangement of the aminomethyl and ethyl carboxylate groups on the cyclobutane ring dictates how the molecule interacts with its biological targets, such as GABA receptors.[1][2] This guide provides a comprehensive comparison of the primary experimental and computational techniques used to elucidate the conformational preferences of this important class of molecules.

The Significance of Conformational Restriction in GABA Analogs

GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its inherent flexibility allows it to adopt different conformations to bind to various receptor subtypes.[1] By incorporating a cyclobutane ring, as in this compound, we introduce a degree of conformational rigidity. This restriction can lead to enhanced receptor selectivity, improved pharmacokinetic properties, and increased potency.[1][3] The puckered nature of the cyclobutane ring allows for distinct spatial orientations of substituents, making a thorough conformational analysis essential for rational drug design.

Comparative Analysis of Key Methodologies

The conformational landscape of this compound and its analogs can be explored through a synergistic approach that combines experimental and computational methods. Each technique offers unique insights, and their combined application provides a more complete picture of the molecule's behavior.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Time-averaged solution-state conformation, internuclear distances (NOE), dihedral angles (J-couplings).[4][5]Provides data on the molecule's conformation in solution, which is more biologically relevant than the solid state. Can be used to determine the relative populations of different conformers.Provides an averaged structure if multiple conformers are in rapid equilibrium. Can be challenging to interpret complex spectra.
X-ray Crystallography Precise solid-state conformation, bond lengths, and bond angles.[6][7][8]Provides a highly detailed and accurate snapshot of a single conformation.The solid-state conformation may not be the same as the biologically active conformation in solution. Requires a suitable single crystal.
Computational Chemistry (DFT, MD) Relative energies of different conformers, potential energy surfaces, dynamic behavior in solution.[9][10][11]Allows for the exploration of a wide range of possible conformations and their relative stabilities. Can provide insights into the dynamic interconversion between conformers.The accuracy of the results is dependent on the level of theory and force field used. Requires experimental validation.

Experimental Protocols in Detail

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For cyclobutane derivatives, proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data are particularly informative.[4][12]

Workflow for NMR-Based Conformational Analysis:

Caption: Workflow for Conformational Analysis using NMR Spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent. The choice of solvent can influence the conformational equilibrium.

  • 1D NMR Spectra: Acquire standard 1D ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the compound.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, aiding in the assignment of quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance constraints for conformational analysis.

  • Data Analysis:

    • Measure the values of vicinal coupling constants (³JHH). These values are related to the dihedral angles between the coupled protons through the Karplus equation. For cyclobutanes, these couplings can help determine the puckering of the ring.[4]

    • Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain interproton distance restraints.

  • Structure Calculation: Use the experimental distance and dihedral angle restraints as input for molecular modeling software to generate a family of conformers that are consistent with the NMR data.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[6][7]

Workflow for X-ray Crystallography:

X-ray Crystallography Workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_refinement Structure Solution & Refinement Grow Grow single crystals of the compound by slow evaporation, vapor diffusion, or cooling Mount Mount a suitable crystal on the goniometer of a diffractometer Grow->Mount Crystal Selection Collect Collect diffraction data by exposing the crystal to X-rays Mount->Collect Diffraction Experiment Solve Solve the phase problem to obtain an initial electron density map Collect->Solve Initial Model Refine Refine the atomic positions and thermal parameters against the experimental data Solve->Refine Model Optimization Validate Validate the final crystal structure Refine->Validate Quality Assessment

Caption: Workflow for Single-Crystal X-ray Crystallography.

Step-by-Step Protocol:

  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsion angles.

Computational Chemistry Approaches

Computational methods are invaluable for exploring the potential energy surface of a molecule and identifying low-energy conformers.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It provides accurate geometries and relative energies of different conformers.

Workflow for DFT-Based Conformational Search:

Caption: Workflow for a DFT-Based Conformational Search.

Step-by-Step Protocol:

  • Initial Conformer Generation: Generate a set of starting geometries using a faster, less computationally expensive method like molecular mechanics.

  • Geometry Optimization: Optimize the geometry of each conformer using a DFT method. A popular choice is the B3LYP functional with a 6-31G* basis set.

  • Energy Calculations: Perform more accurate single-point energy calculations on the optimized geometries using a larger basis set.

  • Frequency Analysis: Perform frequency calculations to ensure that the optimized structures correspond to true energy minima (no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy.

  • Population Analysis: Calculate the Boltzmann population of each conformer at a given temperature to determine their relative abundance.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a molecule over time, including conformational transitions.

Step-by-Step Protocol:

  • System Setup: Place the molecule in a simulation box with an appropriate solvent (e.g., water) and ions to neutralize the system.

  • Equilibration: Gradually heat the system to the desired temperature and allow it to equilibrate.

  • Production Run: Run the simulation for a sufficient amount of time (nanoseconds to microseconds) to sample the conformational space.

  • Trajectory Analysis: Analyze the simulation trajectory to identify the major conformations, the time spent in each conformation, and the pathways for conformational transitions.

Conclusion

A comprehensive understanding of the conformational preferences of this compound and its analogs is crucial for the development of novel therapeutics. By combining the experimental insights from NMR spectroscopy and X-ray crystallography with the predictive power of computational chemistry, researchers can build a detailed model of the molecule's structure and dynamics. This integrated approach provides a solid foundation for understanding structure-activity relationships and for the rational design of next-generation GABAergic modulators.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-(aminomethyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 1-(aminomethyl)cyclobutanecarboxylate. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a framework grounded in chemical principles and regulatory standards to ensure every step is understood and executed with precision. The procedures outlined here are designed to be a self-validating system, integrating seamlessly with your institution's Environmental Health & Safety (EHS) protocols.

Executive Summary: The Disposal Imperative

This compound is an organic compound whose structure—containing a primary amine and an ethyl ester—dictates its potential hazards and, consequently, its disposal pathway. While specific toxicity data is limited, the functional groups suggest potential for skin and eye irritation, basicity (from the amine), and flammability (common for ethyl esters). Therefore, it must be treated as a hazardous chemical waste unless definitively determined otherwise by instrumental analysis and regulatory consultation.[1][2] Improper disposal, such as drain disposal, is strictly prohibited as it can lead to environmental contamination and violent reactions within the drainage system.[3]

This guide is predicated on the universal principle of laboratory safety: always consult the manufacturer-provided Safety Data Sheet (SDS) and your institution's specific waste management protocols before handling or disposing of any chemical. [4][5]

PART 1: Hazard Characterization and Regulatory Framework

Before disposal, a thorough understanding of the chemical's hazards and the governing regulations is essential.

Inferred Hazards from Chemical Structure

In the absence of a specific, universally published SDS, we must infer potential hazards from the compound's constituent functional groups:

  • Primary Amine (-NH₂): This group imparts a basic nature to the molecule. It can be corrosive or irritating to skin and eyes and will react exothermically with acids.[6]

  • Ethyl Ester (-COOCH₂CH₃): Short-chain esters are often volatile and can be flammable. The SDS for the related compound, Ethyl Cyclobutanecarboxylate, classifies it as a Category 3 Flammable liquid.[7]

  • Cyclobutane Ring: While the ring itself is relatively stable, the overall compound should be handled with the care afforded to novel chemical entities whose toxicological properties are not fully characterized.[8]

The Regulatory Landscape: EPA and OSHA

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] All chemical waste must be classified to determine if it meets the definition of "hazardous waste."[2]

Key Regulatory Principles:

  • Hazardous Waste Determination: The generator of the waste (the laboratory) is responsible for determining if it is hazardous.[10] This is the first and most critical step.

  • Satellite Accumulation Areas (SAA): Laboratories are permitted to accumulate hazardous waste in designated SAAs, which must be at or near the point of generation and under the control of the operator.[6][11]

  • Container Management: Waste containers must be appropriate for the chemical, kept in good condition, and securely closed except when adding waste.[6][10]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and an indication of the associated hazards.[5][11]

PART 2: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of this compound.

Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure the following PPE is worn.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.Protects against splashes and potential vapors.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, irritation, and potential absorption.
Body Protection Standard flame-resistant laboratory coat.Protects against incidental contact and splashes.
Respiratory Protection Use only within a certified chemical fume hood to avoid vapor inhalation.The compound's volatility may not be fully known; a fume hood provides primary containment.
Waste Segregation and Containment

Proper segregation is critical to prevent dangerous reactions within the waste container.

  • Obtain a Designated Waste Container: Contact your institution's EHS department to procure an approved hazardous waste container. The container should be made of a material compatible with organic amines and esters (e.g., high-density polyethylene or glass).[10] Ensure it has a screw-top cap.[6]

  • Segregate Incompatibles: Do NOT mix this waste stream with other chemicals without first consulting a compatibility chart and your EHS officer. Specifically, store this waste separately from:

    • Acids: The basic amine group will react vigorously.

    • Strong Oxidizing Agents: Organic compounds can react violently with oxidizers.

    • Aqueous Waste: Keep organic and aqueous waste streams separate unless directed otherwise by EHS.

  • Transfer the Waste: Working within a chemical fume hood, carefully pour the waste this compound into the designated container. Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.[4]

  • Secure the Container: Immediately and securely close the container. A container holding hazardous waste must be kept closed at all times except when waste is being added.[10]

Labeling the Hazardous Waste Container

Accurate labeling is a regulatory requirement and essential for safety.

  • Affix the Label: Your EHS department will provide official "Hazardous Waste" labels. Affix one to the container as soon as the first drop of waste is added.[1]

  • Complete the Label Information: Using a permanent marker, fill out the label completely and legibly. The required information typically includes:

    • The words "Hazardous Waste" [11]

    • Full Chemical Name: "this compound" (do not use abbreviations or chemical formulas).[5]

    • Hazard Identification: Check the appropriate boxes for hazards (e.g., "Flammable," "Corrosive/Base," "Toxic").

    • Generator Information: Your name, Principal Investigator (PI), department, and lab location.[1]

Accumulation and Disposal Request
  • Store in SAA: Place the properly labeled and closed container in your designated Satellite Accumulation Area. The SAA must be within the line of sight of where the waste is generated.[11]

  • Arrange for Pickup: Once the container is full or you no longer intend to add to it, submit a chemical waste pickup request to your institution's EHS department. Do not move the waste to another location yourself.[10]

PART 3: Visualizing the Workflow

To ensure clarity, the following diagrams illustrate the critical decision-making and procedural flows for disposal.

G cluster_prep Preparation & Assessment cluster_action Disposal Protocol cluster_final Finalization & Pickup A Identify Waste: This compound B Consult SDS & Institutional EHS Protocols A->B C Determine Hazards: Flammable, Irritant, Basic B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Select & Prepare Compatible Waste Container D->E F Segregate from Incompatibles (Acids, Oxidizers) E->F G Transfer Waste in Fume Hood F->G H Securely Cap Container G->H I Affix & Complete 'Hazardous Waste' Label H->I J Store in Designated SAA I->J K Request EHS Pickup J->K

Caption: Disposal Decision Workflow for Chemical Waste.

G cluster_incompatible MUST BE SEGREGATED FROM: Waste This compound Waste Stream Acids Acids & Acidic Solutions Waste->Acids  Exothermic Reaction Oxidizers Strong Oxidizers Waste->Oxidizers  Fire/Explosion Hazard Aqueous General Aqueous Waste Waste->Aqueous  Maintain Organic Stream

Caption: Waste Segregation and Incompatibility Chart.

PART 4: Emergency Procedures for Spills

Even with careful handling, spills can occur. Immediate and correct action is crucial.

  • Alert Personnel: Immediately alert everyone in the laboratory.

  • Evacuate (If Necessary): For a large spill (e.g., >100 mL) or if you feel unwell, evacuate the area and call your institution's emergency EHS number.

  • Contain the Spill (If Safe): For minor spills, and only if you are trained and it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand).

  • Collect Cleanup Debris: Wearing your full PPE, carefully collect the absorbent material and any contaminated items.

  • Dispose as Hazardous Waste: All materials used to clean up the spill must be disposed of as hazardous waste.[1] Place them in a designated, labeled container and request a pickup from EHS.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.

  • Chemical Safety in Labs: Handling and Storage. YOUTH Clean Tech.

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf, NIH.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society.

  • In-depth Guide to Laboratory Chemical Disposal Procedures. Benchchem.

  • Safety Data Sheet: Ethyl Cyclobutanecarboxylate. TCI Chemicals.

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA).

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).

  • Safety Data Sheet: Amino acid. Carl ROTH.

  • Safety Data Sheet: 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. Sigma-Aldrich.

  • Material Safety Data Sheet. ACCELA CHEMBIO INC.

  • Safety Data Sheet: 1-(Boc-amino)cyclobutanecarboxylic acid. Fisher Scientific.

  • Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid ethyl ester. Fisher Scientific.

  • Material Safety Data Sheet: MEM Non-Essential Amino Acids Solution 100X. Sigma-Aldrich.

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA).

Sources

Personal protective equipment for handling Ethyl 1-(aminomethyl)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Ethyl 1-(aminomethyl)cyclobutanecarboxylate

As a novel building block in pharmaceutical research and development, this compound and its derivatives are integral to the synthesis of innovative therapeutic agents. This guide provides essential, field-tested safety and logistical information for its handling and disposal. The protocols outlined here are designed to empower researchers with the knowledge to manage this chemical safely and effectively, ensuring both personal safety and experimental integrity.

A Note on Structural Analogs: Specific safety data for this compound is not extensively available. Therefore, this guide is built upon the known hazard profiles of structurally similar compounds, particularly its hydrochloride salt and other cyclobutane derivatives. The principle of treating novel compounds with a higher degree of caution is paramount. The hazard statements for the hydrochloride salt include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Hazard Assessment and Engineering Controls

Before handling this compound, a thorough understanding of its potential hazards is crucial. Based on analogous compounds, it should be treated as a substance that is potentially harmful if ingested, an irritant to the skin and eyes, and a respiratory irritant. Furthermore, related ethyl esters are classified as flammable liquids[2][3].

Primary Engineering Control: The Chemical Fume Hood

All work with this compound must be conducted within a properly operating chemical fume hood. This primary engineering control is essential to minimize the inhalation of vapors and to protect the researcher from potential splashes. The fume hood should have an average face velocity of at least 100 feet per minute to ensure adequate ventilation[4].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for the safe handling of this compound. The following table summarizes the required PPE, with detailed explanations of the causality behind each choice.

PPE Component Specification Rationale
Hand Protection Impervious gloves (e.g., Nitrile)To prevent skin contact, as the compound and its analogs are known skin irritants[3][4].
Eye Protection Safety glasses with side shields or gogglesTo protect the eyes from splashes, as the compound is expected to be a serious eye irritant[3][4].
Body Protection Protective work clothing (e.g., lab coat)To protect the skin and personal clothing from contamination[4].
Respiratory Protection Use a suitable respirator when high concentrations are present or if working outside a fume hoodTo prevent respiratory tract irritation from vapors or aerosols[2][4].

Step-by-Step Handling Protocol

A systematic approach to handling ensures that safety is integrated into the experimental workflow. The following diagram and procedural steps outline a self-validating system for the safe use of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_materials Gather Materials & Reagents prep_fume_hood->prep_materials handle_dispense Dispense Chemical prep_materials->handle_dispense Begin Experiment handle_reaction Perform Reaction handle_dispense->handle_reaction handle_cleanup Clean Work Area handle_reaction->handle_cleanup post_waste Segregate & Label Waste handle_cleanup->post_waste End Experiment post_doff_ppe Doff PPE post_waste->post_doff_ppe post_wash Wash Hands Thoroughly post_doff_ppe->post_wash

Caption: Workflow for Safe Handling of this compound.

Procedural Steps:

  • Preparation:

    • Don PPE: Before entering the lab area where the chemical will be handled, put on your lab coat, safety glasses, and gloves.

    • Verify Fume Hood: Ensure the chemical fume hood is on and functioning correctly. Check the airflow monitor if available.

    • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled workspace.

  • Handling:

    • Dispensing: Carefully dispense the required amount of this compound. Use spark-proof tools and take precautions against static discharge, as related compounds are flammable[2][3].

    • Reaction Setup: Keep the container tightly closed when not in use[2]. Perform all manipulations within the fume hood.

    • Immediate Cleanup: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal[3].

  • Post-Handling:

    • Waste Segregation: All disposable materials that have come into contact with the chemical, including gloves and absorbent materials, must be considered chemical waste. Place them in a designated, labeled hazardous waste container.

    • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.

    • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[4][5].

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical advice[4].

  • After Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[3][4].

  • After Eye Contact: Rinse the opened eye for several minutes under running water. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor immediately[4].

  • After Swallowing: Do not induce vomiting. Rinse the mouth with water and seek immediate medical advice[4].

Storage and Disposal Plan

Storage:

Store this compound in a tightly closed container in a cool, dry, and well-ventilated place[2][5]. Keep it away from heat, sparks, open flames, and other ignition sources[2][5].

Disposal:

The disposal of chemical waste is strictly regulated. All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Use designated, properly labeled, and sealed containers for chemical waste.

  • Professional Disposal: Arrange for the disposal of unused product and contaminated materials through a licensed and qualified waste disposal company[2][4]. Do not dispose of this chemical down the drain or in regular trash.

  • Regulatory Compliance: Ensure that all disposal activities comply with federal, state, and local regulations[4][5].

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.

References

  • ACCELA CHEMBIO INC. (n.d.). Material Safety Data Sheet.
  • TCI Chemicals. (2025, October 16). SAFETY DATA SHEET: Ethyl Cyclobutanecarboxylate.
  • Sigma-Aldrich. (n.d.). Ethyl cyclobutanecarboxylate 99.
  • Fisher Scientific. (2024, February 18). SAFETY DATA SHEET: Diethyl 1,1-cyclobutanedicarboxylate.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: Cyclobutane-1,1-dicarboxylic acid ethyl ester.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: Cyclobutanecarboxylic acid.
  • BLD Pharm. (n.d.). This compound hydrochloride.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.